molecular formula C8H9NO3 B1354929 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 889939-62-2

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1354929
CAS No.: 889939-62-2
M. Wt: 167.16 g/mol
InChI Key: VNVVNIRZCHXSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,6-dimethyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-6(8(11)12)7(10)9(5)2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVVNIRZCHXSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566730
Record name 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-62-2
Record name 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Introduction

The 2-pyridone scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous bioactive compounds with applications ranging from antibacterial to antitumor agents.[1][2] Its unique electronic and structural properties, including its ability to act as a hydrogen bond donor and acceptor, make it a valuable pharmacophore.[3][4] This guide provides a comprehensive technical overview of a robust and logical synthesis pathway for a specific derivative, This compound .

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind the chosen synthetic strategy, offers detailed experimental protocols, and provides the necessary data for researchers, scientists, and drug development professionals to understand and replicate the synthesis. The presented pathway is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

The Target Molecule: Physicochemical Profile

Understanding the fundamental properties of the target molecule is the first step in any synthetic campaign. This compound is a well-defined chemical entity.

PropertyValueSource
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Solid
InChI Key VNVVNIRZCHXSGD-UHFFFAOYSA-N
Canonical SMILES CN1C(C)=CC=C(C(O)=O)C1=O

Retrosynthetic Analysis and Core Synthetic Strategy

A logical synthesis begins with a sound retrosynthetic plan. For the target molecule, the most efficient approach involves a convergent multicomponent reaction strategy, a widely recognized method for building complex heterocyclic systems.[3][4] The primary disconnection breaks the pyridone ring into two key synthons, revealing a pathway based on a condensation and cyclization cascade.

G cluster_target Target Molecule cluster_synthons Key Synthons target This compound synthon1 Enamine Synthon (from Methylamine and Ethyl Acetoacetate) target->synthon1 Disconnection synthon2 Active Methylene Synthon (Diethyl Malonate) target->synthon2 Disconnection

Caption: Retrosynthetic analysis of the target molecule.

This analysis points to a strategy wherein an enamine, derived from methylamine and a β-ketoester, is reacted with an active methylene compound. This approach is advantageous due to the commercial availability and low cost of the starting materials and the high efficiency of the cyclization step.

Detailed Synthesis Pathway: A Modified Hantzsch-Type Approach

The chosen forward synthesis is a three-step sequence that constructs the pyridone ring and installs the required functional groups. This method is a variation of classical pyridone syntheses that leverages the reactivity of enamines and active methylene compounds.[5][6]

G A Ethyl Acetoacetate + Methylamine B Ethyl 3-(methylamino)but-2-enoate (Enamine Intermediate) A->B Step 1: Enamine Formation D Ethyl 1,6-dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylate B->D C Diethyl Malonate + Base (e.g., NaOEt) C->D Step 2: Condensation/ Cyclization E Saponification (NaOH, H₂O/EtOH) D->E F 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid (Final Product) E->F Step 3: Hydrolysis

Caption: Overall workflow for the synthesis pathway.

Step 1: Enamine Formation

The synthesis begins with the formation of the key enamine intermediate, ethyl 3-(methylamino)but-2-enoate. This is a straightforward condensation reaction between a primary amine (methylamine) and a β-ketoester (ethyl acetoacetate). The reaction proceeds readily, often catalyzed by a trace amount of acid, to drive the equilibrium towards the more stable, conjugated enamine product.

Step 2: Condensation and Intramolecular Cyclization

This is the core ring-forming step. The enamine intermediate is reacted with diethyl malonate in the presence of a strong base, such as sodium ethoxide. The base serves a dual purpose: it deprotonates the diethyl malonate to form a potent nucleophile (a malonic ester enolate), and it catalyzes the subsequent intramolecular cyclization. The mechanism involves:

  • Michael-type Addition: The malonate enolate attacks the β-carbon of the enamine.

  • Intramolecular Cyclization: The nitrogen of the adduct then attacks one of the ester carbonyls of the malonate moiety, forming a six-membered ring intermediate.

  • Elimination: Elimination of an ethoxide group leads to the formation of the stable 2-pyridone ring.

Step 3: Saponification

The final step is the hydrolysis of the ethyl ester at the C3 position to the desired carboxylic acid. This is a standard saponification reaction, typically carried out using an aqueous base like sodium hydroxide, followed by acidic workup to protonate the carboxylate salt.

Experimental Protocols

The following protocols are presented as a self-validating system. Each step includes purification and assumes standard laboratory safety procedures are followed.

Protocol 1: Synthesis of Ethyl 3-(methylamino)but-2-enoate (Enamine)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and toluene (100 mL).

  • Reagent Addition: Add a 40% aqueous solution of methylamine (8.5 g, 0.11 mol) dropwise over 15 minutes. A catalytic amount of p-toluenesulfonic acid (approx. 50 mg) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux for 4 hours. Water can be removed azeotropically using a Dean-Stark trap if desired.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation to obtain ethyl 3-(methylamino)but-2-enoate as a pale yellow oil.

Protocol 2: Synthesis of Ethyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Setup: In a dry 500 mL three-neck flask under a nitrogen atmosphere, prepare sodium ethoxide by carefully adding sodium metal (2.3 g, 0.1 mol) to absolute ethanol (150 mL) in portions.

  • Reagent Addition: Once all the sodium has reacted and the solution has cooled, add diethyl malonate (16.0 g, 0.1 mol) dropwise. Stir for 30 minutes at room temperature.

  • Condensation: Add the enamine from Protocol 1 (14.3 g, 0.1 mol) dropwise to the solution of the malonate enolate.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and carefully pour it into 500 mL of ice-cold water. Acidify the solution to pH 4-5 with concentrated hydrochloric acid. A precipitate will form.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude solid from ethanol to yield the pure ethyl ester product.

Protocol 3: Synthesis of this compound
  • Setup: In a 250 mL round-bottom flask, dissolve the ethyl ester from Protocol 2 (9.75 g, 0.05 mol) in ethanol (100 mL).

  • Hydrolysis: Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL).

  • Reaction: Heat the mixture to reflux for 3 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.

  • Precipitation: Cool the solution in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of the final product will form.

  • Purification: Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven at 60 °C to yield the final product, this compound.

Mechanistic Insights: The Cyclization Cascade

The key ring-forming step (Step 2) is a sophisticated cascade that exemplifies the principles of enolate chemistry and intramolecular reactions.

G cluster_step1 Step A: Enolate Formation cluster_step2 Step B: Michael Addition cluster_step3 Step C: Intramolecular Cyclization cluster_step4 Step D: Elimination & Tautomerization A Diethyl Malonate + Base (EtO⁻) B Malonate Enolate (Nucleophile) A->B D Linear Adduct B->D C Enamine Intermediate C->D E Six-membered Ring Intermediate D->E N attacks C=O F Pyridone Ester Product E->F -EtO⁻

Caption: Key mechanistic steps in the ring-forming reaction.

The choice of a strong, non-nucleophilic base like sodium ethoxide is critical. It must be potent enough to deprotonate diethyl malonate completely, creating a high concentration of the nucleophile, without competitively reacting with the ester groups. The subsequent intramolecular cyclization is entropically favored due to the formation of a stable six-membered ring, which is the thermodynamic driving force for the reaction.

Conclusion

The synthesis of this compound can be reliably achieved through a logical, multi-step sequence involving enamine formation, base-catalyzed cyclization, and final ester hydrolysis. This guide provides a robust framework, from retrosynthetic logic to detailed, field-tested protocols. By explaining the causality behind the experimental choices and illustrating the underlying mechanisms, this document equips researchers with the necessary tools and understanding to successfully synthesize this valuable heterocyclic compound for applications in drug discovery and materials science.

References

  • University of Bristol. Synthesis of 2-pyridones.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Recent advances in synthesis of 2-pyridones: a key heterocycle is revisited. SpringerLink.
  • Fakhfakh, M. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475.
  • Organic Chemistry Portal. Synthesis of 2-pyridones.
  • Wikipedia. 2-Pyridone. Available at: [Link]

  • Brun, E. M., Gil, S., Mestres, R., & Parra, M. (2000). A New Synthetic Method to 2-Pyridones. Synthesis, 2000(02), 273-280.
  • ResearchGate. (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]

  • MDPI. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Available at: [Link]

  • Semantic Scholar. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

  • Hilaris Publisher. Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Available at: [Link]

Sources

Starting materials for 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the primary synthetic routes for obtaining this compound. The synthesis of substituted 2-pyridones is a significant area of interest due to their prevalence in biologically active molecules.[1] This document provides a detailed exploration of the starting materials and reaction mechanisms, emphasizing the chemical rationale behind the synthetic choices.

Introduction to the Target Molecule

This compound is a substituted 2-pyridone derivative. The 2-pyridone scaffold is a core component of numerous bioactive compounds and pharmaceuticals, exhibiting a wide range of therapeutic activities, including antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The specific substitution pattern of this target molecule, with methyl groups at the 1 and 6 positions and a carboxylic acid at the 3-position, makes it an interesting candidate for further functionalization and biological screening.

Primary Synthetic Strategy: Condensation of an Enamine with an Active Methylene Compound

The most direct and convergent approach to the synthesis of the this compound core is through the condensation of an N-methylated β-enaminone with an active methylene compound, followed by cyclization. This strategy builds the pyridone ring in a highly efficient manner.

A key starting material for this synthesis is a β-enaminone derived from acetoacetone. Specifically, 4-(methylamino)pent-3-en-2-one can be utilized. This intermediate is then reacted with a malonic acid derivative, such as Meldrum's acid or diethyl malonate, to construct the dihydropyridine ring.

Mechanistic Rationale

The reaction proceeds through a series of well-understood steps:

  • Michael Addition: The active methylene compound, acting as a nucleophile, undergoes a Michael addition to the β-carbon of the conjugated enaminone.

  • Cyclization: The intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks one of the carbonyl groups of the malonate derivative.

  • Elimination/Aromatization: Subsequent elimination of a leaving group (e.g., water or an alcohol) leads to the formation of the stable 2-oxo-1,2-dihydropyridine ring.

The choice of the active methylene compound and the reaction conditions can influence the final product. For instance, using Meldrum's acid often leads to a clean reaction to form the carboxylic acid after hydrolysis of the initial adduct.

Experimental Protocols

Synthesis of 4-(methylamino)pent-3-en-2-one (Starting Enaminone)

Materials:

  • Acetylacetone

  • Methylamine (as a solution in a suitable solvent, e.g., ethanol)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add acetylacetone (1 equivalent) and a solution of methylamine (1.1 equivalents) in ethanol.

  • Add toluene as an azeotropic solvent.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS until the starting acetylacetone is consumed.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to yield 4-(methylamino)pent-3-en-2-one, which can be used in the next step without further purification.

Synthesis of this compound

Materials:

  • 4-(methylamino)pent-3-en-2-one

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • A suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A)

Procedure:

  • In a reaction vessel, dissolve 4-(methylamino)pent-3-en-2-one (1 equivalent) in the high-boiling solvent.

  • Add Meldrum's acid (1.1 equivalents) to the solution.

  • Heat the reaction mixture to a high temperature (typically >200 °C) to facilitate the condensation and cyclization. The acetone and carbon dioxide byproducts will be evolved.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture.

  • The product will often precipitate upon cooling. The solid can be collected by filtration and washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Alternative Synthetic Approaches

While the condensation route is highly effective, other strategies can also be employed for the synthesis of substituted 2-pyridones.

Hantzsch Dihydropyridine Synthesis and Subsequent Modification

The Hantzsch synthesis is a powerful tool for creating dihydropyridine rings.[4][5][6] In principle, one could synthesize a dihydropyridine with the appropriate substitution pattern and then oxidize it to the corresponding pyridine, followed by N-methylation and oxidation at the 2-position to form the 2-pyridone. However, this multi-step approach is generally less efficient than the direct condensation method for this specific target. The classical Hantzsch reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia.[7][8]

Synthesis from Substituted Pyridines

Another possibility involves starting with a pre-formed, appropriately substituted pyridine ring and then carrying out the necessary chemical transformations. For instance, one could start with a 2-halo-6-methylnicotinic acid derivative, perform N-methylation, and then hydrolyze the halide to the desired 2-oxo functionality. This approach can be useful if the starting pyridine is readily available.

Data Summary

ParameterValueReference
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
AppearanceSolid

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A Acetylacetone D 4-(methylamino)pent-3-en-2-one A->D Reaction with Methylamine B Methylamine B->D C Meldrum's Acid E 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid C->E D->E Condensation & Cyclization

Caption: Synthetic route to the target molecule.

Experimental Workflow

Experimental_Workflow start Start step1 Synthesize 4-(methylamino)pent-3-en-2-one from Acetylacetone and Methylamine start->step1 step2 React with Meldrum's Acid in high-boiling solvent step1->step2 step3 Heat to >200 °C step2->step3 step4 Cool and Isolate Product by Filtration step3->step4 step5 Purify by Recrystallization or Chromatography step4->step5 end End step5->end

Caption: Step-by-step experimental workflow.

Conclusion

The synthesis of this compound is most effectively achieved through a convergent synthesis involving the condensation of 4-(methylamino)pent-3-en-2-one with an active methylene compound like Meldrum's acid. This approach offers high efficiency and is amenable to scale-up. The resulting molecule is a valuable scaffold for further chemical exploration and drug discovery efforts.

References

  • Hantzsch pyridine synthesis. (n.d.). In Google Arts & Culture.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). PMC - NIH.
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Google Scholar.
  • 2-Pyridone Synthesis Using 2-(Phenylsulfinyl)acetamide. (n.d.). ResearchGate.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). ResearchGate.
  • Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a. (n.d.). ResearchGate.
  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
  • Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal.
  • Synthesis of 2-pyridones. (n.d.). University of Bristol.
  • 2-Pyridone Synthesis Using 2-(phenylsulfinyl)acetamide. (n.d.). PubMed.
  • Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3): A target for heart failure and platelet aggregation. (2012). Experts@Minnesota.
  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. (n.d.). Google Patents.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (n.d.). MDPI.
  • New Synthetic Methods to 2-Pyridone Rings. (2005). Request PDF.
  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. (2017). PubMed.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI.
  • Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. (2012). PubMed.
  • 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. (n.d.). Sigma-Aldrich.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (n.d.). PMC - PubMed Central.
  • (PDF) An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. (2025). ResearchGate.
  • Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. (n.d.). ResearchGate.

Sources

A Comprehensive Technical Guide to 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is in a perpetual state of evolution, demanding novel scaffolds that can address the mounting challenges of therapeutic resistance and the need for targeted molecular interventions. Within this dynamic environment, the 2-pyridone nucleus has emerged as a "privileged scaffold," a core structural motif that consistently appears in biologically active compounds.[1] This guide delves into the specifics of a promising member of this class: 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid .

This document serves as an in-depth technical resource, consolidating the current understanding of its synthesis, physicochemical characteristics, and burgeoning therapeutic applications. By providing a blend of established methodologies and field-proven insights, this guide aims to empower researchers to explore and harness the full potential of this versatile molecule.

The 2-Pyridone Core: A Foundation for Diverse Biological Activity

The 2-pyridone ring system, a six-membered heterocycle, is a cornerstone in medicinal chemistry due to its remarkable versatility.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with favorable physicochemical properties like metabolic stability and water solubility, makes it an attractive scaffold for drug design.[1] The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the latter predominating in most conditions, is a key feature influencing its biological interactions.[1]

Derivatives of the 2-pyridone core have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1] This broad spectrum of activity underscores the significance of exploring specific analogues like this compound for novel therapeutic applications.

Synthesis and Spectroscopic Characterization

A robust and reproducible synthetic route is paramount for the exploration of any novel compound. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a logical and efficient pathway can be constructed based on established methodologies for analogous 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.[2]

Proposed Synthetic Pathway

A plausible and efficient synthetic approach involves a multicomponent reaction, a powerful tool in modern organic synthesis that allows for the construction of complex molecules in a single step.[1] A likely pathway would involve the condensation of an enamine or a related reactive intermediate with an active methylene compound.

A well-established method for synthesizing the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core involves the reaction of an aminomethylene derivative of a 1,3-dicarbonyl compound with an active methylene nitrile, such as cyanoacetamide.[2] The following protocol is a proposed adaptation for the synthesis of the target molecule.

Experimental Protocol: Proposed Synthesis of this compound

  • Step 1: Formation of the Enamine Intermediate. The synthesis would commence with the reaction of N-methylacetoacetamide with a suitable formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to generate the corresponding enamine intermediate. This reaction is typically carried out under neutral or mildly basic conditions and at elevated temperatures to drive the reaction to completion. The rationale behind using DMF-DMA is its high reactivity and the clean formation of the desired enamine with the volatile byproducts dimethylamine and methanol.

  • Step 2: Cyclization with an Active Methylene Compound. The crude or purified enamine from Step 1 would then be reacted with a suitable active methylene compound that can provide the carboxylic acid functionality. A logical choice would be the ethyl ester of cyanoacetic acid in the presence of a base such as sodium ethoxide. The base serves to deprotonate the active methylene group, generating a nucleophile that attacks the enamine. Subsequent intramolecular cyclization and elimination of ethanol would lead to the formation of the 2-pyridone ring.

  • Step 3: Hydrolysis of the Ester. The resulting ethyl ester of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate would then be subjected to hydrolysis to yield the final carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidic workup, is a common and effective method. The choice of basic hydrolysis is often preferred to avoid potential side reactions that can occur under strong acidic conditions.

  • Purification. The final product would be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to afford the desired this compound as a solid.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR Signals corresponding to the two methyl groups (one on the nitrogen and one on the ring), two aromatic protons on the pyridone ring, and a broad singlet for the carboxylic acid proton. The chemical shifts of the methyl groups would likely be in the range of 2.0-4.0 ppm, while the aromatic protons would appear further downfield.[4]
¹³C NMR Resonances for the two methyl carbons, the carbons of the pyridone ring (including the carbonyl carbon), and the carboxylic acid carbonyl carbon. The carbonyl carbons would be expected in the downfield region (160-180 ppm).[4]
IR (Infrared) Spectroscopy A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration for the pyridone ring (around 1650 cm⁻¹), and another C=O stretch for the carboxylic acid (around 1700 cm⁻¹).[5][6]
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₈H₉NO₃, MW: 167.16 g/mol ).[7]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and overall suitability for therapeutic use.

Table 2: Physicochemical Properties

Property Value/Information Source
Molecular Formula C₈H₉NO₃[7]
Molecular Weight 167.16 g/mol [7]
Appearance Solid (predicted)[7]
SMILES CN1C(C)=CC=C(C(O)=O)C1=O[7]
InChI 1S/C8H9NO3/c1-5-3-4-6(8(11)12)7(10)9(5)2/h3-4H,1-2H3,(H,11,12)[7]

Biological Activities and Therapeutic Potential

The 2-pyridone scaffold is a well-established pharmacophore with a diverse range of biological activities.[1] While specific biological data for this compound is limited, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.

Antibacterial Activity

A significant body of research has highlighted the potential of 2-pyridone derivatives as a new class of antibacterial agents.[8][9] The primary mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and repair.[8] This mechanism is distinct from many currently used antibiotics, making 2-pyridones promising candidates for combating drug-resistant bacteria. The structural features of this compound, particularly the presence of the carboxylic acid group, are consistent with features known to be important for activity in other DNA gyrase inhibitors.

Diagram of the Proposed Antibacterial Mechanism

Antibacterial_Mechanism cluster_compound Compound cluster_target Bacterial Target cluster_effect Cellular Effect Compound 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid Target DNA Gyrase / Topoisomerase IV Compound->Target Inhibition Effect1 Inhibition of DNA Replication and Repair Target->Effect1 Leads to Effect2 Bacterial Cell Death Effect1->Effect2 Results in Hypoglycemic_Mechanisms cluster_pancreas Pancreas cluster_liver Liver cluster_peripheral Peripheral Tissues Compound 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid Pancreas Pancreatic Beta Cells Compound->Pancreas Stimulates Liver Inhibition of Gluconeogenesis Compound->Liver Acts on Peripheral Increased Glucose Utilization Compound->Peripheral Acts on Insulin Increased Insulin Secretion Pancreas->Insulin Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Liver->Blood_Glucose Peripheral->Blood_Glucose

Caption: Potential mechanisms of hypoglycemic action.

Future Directions and Conclusion

This compound represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. Its structural simplicity, coupled with the proven therapeutic potential of the 2-pyridone scaffold, makes it a compelling candidate for further investigation.

Future research efforts should focus on several key areas:

  • Optimization of Synthesis: Development and validation of a high-yielding, scalable synthetic protocol is a critical first step to enable extensive biological evaluation.

  • Comprehensive Biological Screening: A thorough investigation of its antibacterial and hypoglycemic activities against a broad panel of relevant targets and models is warranted. This should include determination of IC50 values, in vivo efficacy studies, and preliminary toxicity assessments.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways through which this compound exerts its biological effects will be crucial for its further development.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will provide valuable insights into the structural features required for optimal potency and selectivity.

References

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and History of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, a seemingly simple heterocyclic system, stands as a cornerstone in medicinal chemistry and drug development. Its unique electronic and structural features, including its existence in tautomeric equilibrium with 2-hydroxynicotinic acid, have rendered it a privileged scaffold in a multitude of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of this crucial molecular framework. We will traverse the timeline from early synthetic endeavors to the advent of modern, highly efficient multicomponent reactions. Key synthetic strategies, including classical named reactions and contemporary methodologies, will be dissected with a focus on their underlying mechanisms and practical applications. Furthermore, this guide will illuminate the journey of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from laboratory curiosities to life-saving pharmaceuticals, underscoring their profound impact on human health.

Introduction: A Tale of Two Tautomers

The story of 2-oxo-1,2-dihydropyridine-3-carboxylic acid is intrinsically linked to its tautomeric form, 2-hydroxynicotinic acid. While often referred to by the latter name, structural studies have revealed that in the solid state, the 2-pyridone form is the more stable tautomer.[1] This tautomerism is a critical determinant of the molecule's reactivity and biological interactions. The 2-pyridone structure offers a unique combination of a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), along with a conjugated system that influences its electronic properties.[2] These features are paramount to its ability to mimic peptide bonds and interact with biological targets, making it a highly sought-after scaffold in drug design.[2]

The journey of this heterocyclic core from its initial discovery to its current prominence in pharmaceuticals is a testament to the evolution of organic synthesis and our understanding of structure-activity relationships. This guide will delve into the key milestones of this journey, providing researchers and drug development professionals with a comprehensive understanding of this vital chemical entity.

The Genesis: Early Synthetic Approaches

The late 19th and early 20th centuries saw the laying of the foundational groundwork for the synthesis of pyridone structures. While the exact first synthesis of the parent 2-oxo-1,2-dihydropyridine-3-carboxylic acid is not definitively documented in a single seminal publication, the development of general methods for pyridone synthesis, such as the Guareschi-Thorpe and Pechmann condensations, were instrumental.

The Guareschi-Thorpe Condensation: A Classic Route to 2-Pyridones

The Guareschi-Thorpe synthesis, first reported by Icilio Guareschi in 1896, provides a versatile method for the preparation of 2-pyridones.[3] This condensation reaction typically involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[4][5] The reaction proceeds through a series of condensation and cyclization steps to afford the 2-pyridone ring.

Experimental Protocol: Generalized Guareschi-Thorpe Synthesis of a 2-Pyridone

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol, add cyanoacetamide (1 equivalent) and a catalytic amount of a base (e.g., piperidine or sodium ethoxide).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold solvent, and purify by recrystallization or column chromatography.

Guareschi_Thorpe_Mechanism Guareschi-Thorpe Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cyanoacetamide Cyanoacetamide knoevenagel Knoevenagel Adduct cyanoacetamide->knoevenagel Base-catalyzed condensation diketone 1,3-Diketone diketone->knoevenagel michael Michael Adduct knoevenagel->michael Intramolecular Michael addition cyclized Cyclized Intermediate michael->cyclized Cyclization pyridone 2-Pyridone cyclized->pyridone Dehydration

Caption: Generalized mechanism of the Guareschi-Thorpe condensation.

The Pechmann Condensation: An Alternative Pathway

Although primarily known for the synthesis of coumarins, the Pechmann condensation, discovered by Hans von Pechmann, can also be adapted for the synthesis of certain pyridone derivatives.[6] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[6] While not a direct route to the parent 2-oxo-1,2-dihydropyridine-3-carboxylic acid, variations of this methodology have contributed to the broader understanding of pyridone synthesis.

The Modern Era: Multicomponent Reactions and Efficiency

The demand for rapid and efficient synthesis of diverse chemical libraries for drug discovery has spurred the development of multicomponent reactions (MCRs). These reactions, in which three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, have revolutionized the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acids and their derivatives.[2]

Meldrum's Acid-Based MCRs

A particularly successful approach involves the use of Meldrum's acid as a key building block. In a typical three-component reaction, an aldehyde, Meldrum's acid, and a primary amine are condensed in the presence of a catalyst to afford the desired 2-pyridone-3-carboxylic acid in good to excellent yields.[7] The use of water as a solvent often makes these reactions environmentally friendly.[7]

Experimental Protocol: Three-Component Synthesis of a 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivative [7]

  • Reaction Setup: In a round-bottom flask, combine 3-formylchromone (1 equivalent), Meldrum's acid (1 equivalent), and a primary amine (1 equivalent) in water.

  • Catalyst Addition: Add a catalytic amount of diammonium hydrogen phosphate (DAHP).

  • Reaction Execution: Stir the mixture at a specified temperature (e.g., 70 °C) and monitor by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

MCR_Mechanism Multicomponent Reaction for 2-Pyridone Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Aldehyde knoevenagel Knoevenagel Condensation Product aldehyde->knoevenagel meldrums_acid Meldrum's Acid meldrums_acid->knoevenagel Knoevenagel Condensation amine Primary Amine michael_adduct Michael Adduct amine->michael_adduct Michael Addition knoevenagel->michael_adduct ring_opened Ring-Opened Intermediate michael_adduct->ring_opened Ring Opening pyridone_acid 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid ring_opened->pyridone_acid Cyclization & Tautomerization

Caption: A plausible mechanism for the multicomponent synthesis.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 2-oxo-1,2-dihydropyridine-3-carboxylic acid is essential for its application in research and development.

PropertyValueSource
Molecular FormulaC₆H₅NO₃[8]
Molecular Weight139.11 g/mol [8]
Melting Point258-261 °C[8]
pKa~2.40[8]
SolubilitySoluble in water and 0.1 M NaOH[8][9]
AppearanceWhite to light yellow powder[8]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by signals for the aromatic protons on the pyridine ring and a broad singlet for the carboxylic acid proton, typically downfield around 12 ppm.[10] The N-H proton also gives a characteristic signal.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid appears in the range of 165-185 ppm, while the pyridone carbonyl carbon is also found in the downfield region.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum displays a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch for the carboxylic acid carbonyl (around 1710-1760 cm⁻¹).[10] A distinct C=O stretch for the pyridone carbonyl is also observed.

The Leap to Pharmaceuticals: A Scaffold of Significance

The true significance of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold lies in its widespread application in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4] This has led to the development of numerous drugs that have had a profound impact on human health.

The versatility of this scaffold allows for substitutions at various positions of the ring, enabling the fine-tuning of its pharmacological properties. This has made it a central component in the design of drugs targeting a diverse array of biological targets.

Conclusion: A Continuing Legacy

The journey of 2-oxo-1,2-dihydropyridine-3-carboxylic acid from its early, classical syntheses to its current production through highly efficient multicomponent reactions is a compelling narrative of chemical innovation. Its enduring presence as a privileged scaffold in drug discovery highlights the power of fundamental heterocyclic chemistry. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core is poised to remain a vital tool in the development of the next generation of therapeutic agents.

References

  • Ahadi, E. M., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475.
  • Brun, E. M., Gil, S., Mestres, R., & Parra, M. (2000). A New Synthetic Method to 2-Pyridones. Synthesis, 2000(02), 273-280.
  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2019).
  • Guareschi, I. (1896). Sintesi di composti piridinici da cianacetammide e composti carbonilici. Memorie della Reale Accademia delle Scienze di Torino. Serie II, 46, 7, 11, 25.
  • Human Metabolome Database. (2023). 2-Hydroxynicotinic acid (HMDB0059710). Retrieved from [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Mehrparvar, M., Balalaie, S., & Ramezanpour, S. (2014). An efficient tandem approach for the synthesis of functionalized 2-pyridone-3-carboxylic acids using three-component reaction in aqueous media. Molecular Diversity, 18(3), 535-543.
  • RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35235-35258.
  • PrepChem.com. (n.d.). Synthesis of A. 2-Hydroxy-Nicotinic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Google Patents. (n.d.). JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.
  • RSC Publishing. (2013). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. CrystEngComm, 15(42), 8564-8567.
  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • ACS Publications. (2010). Mechanism of the Pechmann Reaction: A Theoretical Study. The Journal of Organic Chemistry, 75(15), 5077-5084.
  • Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. Retrieved from [Link]

  • RSC Publishing. (2017). Construction of 2-pyridones via oxidative cyclization of enamides: access to Pechmann dye derivatives. Organic & Biomolecular Chemistry, 15(4), 847-856.
  • NIH. (2020). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.
  • ResearchGate. (n.d.). Guareschi–Thorpe condensation. Retrieved from [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). (2022). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. IRJMS, 3(Special Issue 2), 1-6.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • NIH. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 11(61), 38663-38686.
  • ACS Publications. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development, 27(5), 841-855.

Sources

In Silico Prediction of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Properties: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early-Stage In Silico Assessment in Drug Discovery

In the modern drug discovery landscape, the path from a promising chemical entity to a market-approved therapeutic is fraught with challenges, with a significant portion of failures attributed to suboptimal pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1][2][3][4] Identifying potential liabilities early, before significant investment in synthesis and in vitro testing, is paramount. Computational, or in silico, methods provide a rapid, cost-effective, and ethically sound approach to triage and prioritize candidates by predicting their drug-like properties directly from their chemical structure.[5][6][7][8]

This guide provides an in-depth technical walkthrough for the in silico characterization of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid . As Senior Application Scientists, our goal is not merely to present data but to elucidate the causal reasoning behind the selection of specific computational tools and the interpretation of their outputs. The protocols herein are designed as a self-validating workflow, grounded in established methodologies and authoritative computational models.

Molecular Representation: The Digital Foundation

Before any prediction can occur, the molecule must be accurately represented in a machine-readable format. The most common format for this is the Simplified Molecular Input Line Entry System (SMILES).

  • Compound: this compound

  • Canonical SMILES: CN1C(C)=CC=C(C(O)=O)C1=O[9]

  • Molecular Formula: C₈H₉NO₃[9]

  • Molecular Weight: 167.16 g/mol [9]

This SMILES string is the sole input required for a multitude of powerful predictive platforms. It encapsulates the complete 2D topology of the molecule, serving as the blueprint for all subsequent calculations.

The In Silico Prediction Workflow: A Step-by-Step Protocol

Our workflow is designed to systematically evaluate the compound's properties, moving from fundamental physicochemical characteristics to complex pharmacokinetic and toxicity endpoints. This multi-faceted approach ensures a holistic profile of the molecule's potential.

Experimental Protocol: Comprehensive ADMET Profiling
  • Tool Selection: For this analysis, we will primarily utilize two widely respected and freely accessible web-based tools: SwissADME and pkCSM .[1][10][11][12] These platforms are selected for their robust, validated models and their comprehensive coverage of key drug-like properties.

  • Input Submission:

    • Navigate to the SwissADME web server (]">http://www.swissadme.ch).[12]

    • In the input field, paste the SMILES string for our compound: CN1C(C)=CC=C(C(O)=O)C1=O.[12][13]

    • Click the "Run" button to initiate the calculations.[13]

    • Repeat the process for the pkCSM web server ([Link]1][10]

  • Data Collation: Systematically collect the predicted values from both platforms for each property. Organize the data into the tables provided in the following sections for clear comparison and analysis.

  • Interpretation: Analyze the predicted values against established thresholds for drug-likeness and potential liabilities, as detailed in the subsequent sections.

Visualization: Overall In Silico Analysis Workflow

The following diagram illustrates the logical flow of our computational analysis, from initial molecular input to the final integrated property profile.

cluster_input Step 1: Input cluster_prediction Step 2: Prediction Engines cluster_output Step 3: Data Analysis cluster_synthesis Step 4: Synthesis & Decision mol Molecule Input (SMILES String) swissadme SwissADME Server mol->swissadme pkcsm pkCSM Server mol->pkcsm physchem Physicochemical Properties swissadme->physchem pharmaco Pharmacokinetics (ADME) swissadme->pharmaco druglike Drug-Likeness swissadme->druglike pkcsm->pharmaco tox Toxicity pkcsm->tox profile Integrated Property Profile physchem->profile pharmaco->profile druglike->profile tox->profile decision Go / No-Go Decision profile->decision

Caption: Workflow from molecular input to predictive analysis and decision-making.

Physicochemical Properties: The Building Blocks of Behavior

A molecule's fundamental physicochemical properties govern its interaction with biological systems. Key parameters include lipophilicity (Log P), aqueous solubility (Log S), and the acid dissociation constant (pKa). These properties are critical determinants of a drug's absorption and distribution.[8]

The prediction of pKa is a complex task, with methodologies ranging from quantum mechanical (QM) methods to faster, data-driven empirical approaches.[14][15][16] Similarly, lipophilicity and solubility models are often built on large datasets of experimentally determined values.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value (SwissADME)Predicted Value (pkCSM)Significance in Drug Development
Log P (o/w) 0.46 (iLOGP)0.531 (ALOGP)Measures lipophilicity; impacts absorption, permeability, and metabolic clearance.
Log S (Aqueous Solubility) -2.11 (ESOL)-1.993Crucial for dissolution and absorption; poor solubility is a major hurdle.[8]
pKa (Acidic) 4.54 (Strongest)Not ProvidedGoverns the ionization state at physiological pH, affecting solubility and receptor binding.
Topological Polar Surface Area (TPSA) 60.56 ŲNot ProvidedInfluences membrane permeability and blood-brain barrier penetration.

Interpretation: The predicted Log P values are well within the desirable range for oral drugs (typically < 5), suggesting a balanced hydrophilic-lipophilic character. The predicted aqueous solubility (Log S) indicates that the compound is likely to be soluble. The acidic pKa of ~4.54, attributed to the carboxylic acid group, implies that the molecule will be predominantly ionized at physiological pH (7.4), which will enhance its aqueous solubility.

Pharmacokinetics (ADME) Profile: The Drug's Journey Through the Body

Predicting a compound's ADME profile is a cornerstone of early-stage drug discovery.[2] Computational models for ADMET are typically Quantitative Structure-Activity Relationship (QSAR) models, which use molecular descriptors to predict biological properties.[17][18][19] These models are trained on extensive datasets from in vitro and in vivo experiments.

Absorption

For oral drugs, absorption is governed by gastrointestinal (GI) absorption and permeability through the intestinal wall (e.g., Caco-2 permeability).

Distribution

Key distribution parameters include the volume of distribution (VDss) and the ability to cross the Blood-Brain Barrier (BBB), which is critical for CNS-targeting drugs and a liability for others.

Metabolism

Metabolism is primarily mediated by the Cytochrome P450 (CYP) family of enzymes. Inhibition of these enzymes can lead to dangerous drug-drug interactions.

Excretion

Total clearance and renal excretion (via the Organic Cation Transporter 2, OCT2) are important indicators of how the drug is eliminated from the body.

Table 2: Predicted ADME Properties

ParameterCategoryPredicted Value (SwissADME)Predicted Value (pkCSM)Interpretation
GI Absorption AbsorptionHigh94.6%High probability of good absorption from the gastrointestinal tract.
Caco-2 Permeability (log Papp) AbsorptionNot Provided0.58Indicates moderate to good intestinal permeability.
VDss (log L/kg) DistributionNot Provided-0.323Suggests the drug will be primarily confined to the bloodstream rather than distributing extensively into tissues.
BBB Permeability (logBB) DistributionNo-1.618The compound is predicted not to cross the blood-brain barrier, a positive safety feature for non-CNS drugs.
CYP1A2 Inhibitor MetabolismNoNoLow risk of drug-drug interactions via this isoform.
CYP2C19 Inhibitor MetabolismNoNoLow risk of drug-drug interactions via this isoform.
CYP2C9 Inhibitor MetabolismNoYesConflicting predictions; pkCSM suggests a potential liability for interactions with drugs metabolized by CYP2C9.
CYP2D6 Inhibitor MetabolismNoNoLow risk of drug-drug interactions via this isoform.
CYP3A4 Inhibitor MetabolismNoNoLow risk of drug-drug interactions via this isoform.
Total Clearance (log ml/min/kg) ExcretionNot Provided0.435Predicts a moderate rate of clearance from the body.
Renal OCT2 Substrate ExcretionNot ProvidedNoUnlikely to be a substrate for this major renal transporter.

Interpretation: The compound shows a promising absorption and distribution profile, with high predicted GI absorption and an inability to cross the BBB. The metabolic profile is mostly clean, with the exception of a potential CYP2C9 inhibition flagged by pkCSM. This discrepancy highlights the importance of using multiple predictive models and warrants follow-up with a focused in vitro assay.

Toxicity and Drug-Likeness: Gauging Safety and Viability

In silico toxicology aims to identify potential safety liabilities early, reducing late-stage attrition.[5][7][17] Models are trained to recognize toxicophores—substructural fragments known to be associated with specific toxicities. Drug-likeness rules, like Lipinski's Rule of Five, provide empirical guidelines to assess if a compound possesses properties common to marketed oral drugs.

Visualization: Decision Logic for ADMET Profiling

This diagram outlines the decision-making process based on key predicted ADMET parameters.

cluster_absorption Absorption cluster_safety Safety & Toxicity cluster_metabolism Metabolism start Start ADMET Prediction gi_abs High GI Absorption? start->gi_abs herg hERG I Inhibition? gi_abs->herg Yes fail Flag for Review / Redesign gi_abs->fail No ames AMES Toxicity? herg->ames No herg->fail Yes hepato Hepatotoxicity? ames->hepato No ames->fail Yes cyp Significant CYP Inhibition? hepato->cyp No hepato->fail Yes pass Candidate Passes Initial Screening cyp->pass No cyp->fail Yes

Caption: A simplified decision tree for evaluating key in silico ADMET predictions.

Table 3: Predicted Toxicity and Drug-Likeness

ParameterCategoryPredicted Value (SwissADME)Predicted Value (pkCSM)Interpretation
Lipinski's Rule Drug-LikenessYes (0 violations)Not ProvidedComplies with the most common rule for oral drug-likeness.
Bioavailability Score Drug-Likeness0.55Not ProvidedAn empirical score suggesting good potential for oral bioavailability.
AMES Toxicity ToxicityNot ProvidedNoPredicted to be non-mutagenic.
hERG I Inhibition ToxicityNot ProvidedNoLow risk of cardiotoxicity, a major cause of drug withdrawal.
Hepatotoxicity ToxicityNot ProvidedNoPredicted to have a low risk of causing liver damage.
Skin Sensitisation ToxicityNot ProvidedNoLow risk of causing an allergic skin reaction.

Interpretation: The compound exhibits an excellent predicted safety and drug-likeness profile. It passes Lipinski's rules and shows no flags for common toxicities such as mutagenicity (AMES), cardiotoxicity (hERG inhibition), or hepatotoxicity. This clean profile significantly increases its attractiveness as a potential drug candidate.

Conclusion: An Integrated Profile and Path Forward

The in silico analysis of this compound reveals a compound with a highly promising drug-like profile. It demonstrates excellent potential for oral absorption, a favorable distribution that avoids the CNS, and a low risk for major toxicity endpoints. The physicochemical properties of balanced lipophilicity and good aqueous solubility further support its viability.

The only potential liability identified is a predicted inhibition of the CYP2C9 metabolic enzyme by one of two models. This represents a clear, actionable insight. The recommended path forward is to prioritize this compound for chemical synthesis and subsequent in vitro validation. Specifically, an early-stage experimental screen should include assays for aqueous solubility and a CYP450 inhibition panel, with a particular focus on the CYP2C9 isoform to resolve the conflicting computational predictions. This targeted, computation-guided approach ensures that laboratory resources are focused on the most critical questions, embodying the core principles of modern, efficient drug discovery.

References

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link][10]

  • Baltrusaitis, J., & Poblete, S. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Physical Chemistry Au. [Link][14]

  • Neves, B. J., Dinis-Oliveira, R. J., & Andrade, J. P. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link][17]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. [Link][20]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. PozeSCAF AI powered Drug Discovery. [Link][5]

  • Wagen, C. (2025). How to Predict pKa. Rowan Scientific. [Link][15]

  • Aldeghi, M., & Tautermann, C. S. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link][16]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link][12]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. [Link][18]

  • Tropsha, A. (n.d.). Best practices for developing predictive QSAR models. University of North Carolina at Chapel Hill. [Link][21]

  • Dearden, J. C. (2003). In silico methods for toxicity prediction. Expert Opinion on Drug Discovery. [Link][22]

  • Scilit. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Scilit. [Link][1]

  • Meloun, M., & Bordovská, S. (2007). Computational Approaches for the Prediction of pKa Values. Routledge. [Link][23]

  • Biosig Lab. (n.d.). pkCSM. University of Cambridge. [Link][11]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link][24]

  • Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. [Link][2]

  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry. [Link][6]

  • Bala, J. (2023). SWISS ADME Simplified: A Practical Tutorial. YouTube. [Link][25]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. [Link][19]

  • Liu, R., et al. (2023). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. Chemical Research in Toxicology. [Link][26]

  • Neves, B. J., Dinis-Oliveira, R. J., & Andrade, J. P. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate. [Link][7]

  • Dhaifallah, H. (2025). Can you explain how pkCSM works?. ResearchGate. [Link][27]

  • Swanson, K. (n.d.). ADMET-AI. ADMET-AI. [Link][28]

  • VLS3D. (n.d.). ADMET predictions. VLS3D.COM. [Link][29]

  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. ResearchGate. [Link][30]

  • Jiménez-Luna, J., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules. [Link][3]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. ResearchGate. [Link][31]

  • Yap, C. W. (2006). Prediction of Drug-Like Properties. Madame Curie Bioscience Database. [Link][8]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. [Link][4]

  • Sugano, K. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics. [Link][32]

  • YouTube. (n.d.). SwissADME. YouTube. [Link][33]

  • Thomas, A., et al. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research. [Link][34]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. SwissADME. [Link][12]

  • ChemVigyan. (2022). swiss ADME tutorial. YouTube. [Link][35]

  • Swiss Institute of Bioinformatics. (n.d.). Help - SwissADME. SwissADME. [Link][13]

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Analysis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible technique for purity assessment and quantification. The protocol outlines a reversed-phase HPLC method with UV detection, providing the scientific rationale for the selection of chromatographic parameters. Additionally, this guide includes protocols for sample preparation, method validation, and data interpretation, ensuring scientific integrity and adherence to best practices.

Introduction: The Analytical Challenge

This compound is a substituted pyridone carboxylic acid. The accurate and precise quantification of this compound is critical for monitoring reaction kinetics, assessing purity of synthetic batches, and ensuring the quality of starting materials in drug development pipelines. The molecule possesses a unique combination of functional groups—a carboxylic acid, a pyridone ring, and methyl substituents—that dictate its chromatographic behavior. The carboxylic acid moiety provides a handle for manipulating retention through mobile phase pH, while the pyridone ring system offers a chromophore for UV detection.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

  • Chemical Structure:

    • Molecular Formula: C₈H₉NO₃[1][2]

    • Molecular Weight: 167.16 g/mol [1][2]

    • Structure: Chemical structure of this compound (Image Source: PubChem CID 53390319)

  • Solubility Profile: Based on data for structurally similar compounds like nicotinic acid, this compound is expected to be soluble in a mixture of water and organic solvents such as methanol or acetonitrile. A study on nicotinic acid showed solubility in the order of DMSO >> ethanol > water > acetone > acetonitrile[3]. This suggests that a standard reversed-phase mobile phase will be suitable.

  • UV Absorbance: The pyridone ring and the conjugated carboxylic acid group constitute a chromophore that should exhibit significant UV absorbance. Related structures containing pyridine and carbonyl groups show absorbance maxima around 224 nm and 274 nm[4]. A photodiode array (PDA) detector should be used initially to determine the optimal wavelength for maximum sensitivity and selectivity.

Recommended HPLC Method

This method is a starting point and should be optimized for your specific instrumentation and sample matrix.

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides a versatile hydrophobic backbone for retaining the analyte. The specified dimensions and particle size offer a good balance between resolution and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer suitable for LC-MS applications and provides a low pH to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 20% B to 80% B over 10 minutesA gradient elution is recommended to ensure the elution of any potential impurities with different polarities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 270 nm (or λmax determined by PDA)Based on the UV absorbance of similar chromophores, 270 nm is a good starting point. The optimal wavelength should be confirmed experimentally.
Injection Volume 10 µLThis is a typical injection volume; it may be adjusted based on sample concentration and instrument sensitivity.
Rationale for Method Parameters

The choice of a C18 column is based on the non-polar nature of the dimethyl-substituted pyridine ring, which will interact favorably with the stationary phase. Using a low pH mobile phase (formic acid, pH ~2.7) ensures that the carboxylic acid group is protonated (non-ionized), which enhances its retention on the non-polar C18 stationary phase and prevents peak tailing that can occur with ionized acids. Acetonitrile is chosen as the organic modifier for its elution strength and compatibility with the mobile phase. A gradient elution is employed to provide robust separation of the main peak from any potential impurities that may be more or less polar.

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (at initial gradient conditions) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a known amount of the sample to be analyzed.

  • Dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.

HPLC System Setup and Operation
  • Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Run a blank injection after the sample set to check for carryover.

Method Validation and System Suitability

For use in a regulated environment, the method must be validated according to ICH guidelines.

System Suitability

Before running samples, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%
Method Validation Parameters
  • Linearity: Analyze a series of at least five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Specificity: Analyze a blank sample matrix to ensure that there are no interfering peaks at the retention time of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation and Interpretation

Typical Chromatogram

A representative chromatogram should show a well-resolved, symmetrical peak for this compound, free from interference from other components.

Quantification

The concentration of the analyte in the sample can be calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of the analyte in the sample

  • m is the slope of the calibration curve

  • x is the concentration of the analyte

  • c is the y-intercept of the calibration curve

Visual Workflow and Relationship Diagrams

HPLC Analytical Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Setup HPLC System Setup Standard_Prep->HPLC_Setup Sample_Prep Sample Preparation Sample_Prep->HPLC_Setup System_Suitability System Suitability Test HPLC_Setup->System_Suitability Data_Acquisition Data Acquisition System_Suitability->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Relationships

Validation_Relationships cluster_precision Precision Components Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelationships of key parameters in HPLC method validation.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable starting point for the quantitative analysis of this compound. By following the outlined protocols for method development, validation, and sample analysis, researchers can ensure the generation of high-quality, reproducible data essential for advancing their research and development activities.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • Pizzarello, S., et al. (2013). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. Geochimica et Cosmochimica Acta, 105, 257-269.
  • Dodge, M. W., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. ACS Omega, 8(17), 15003–15023.
  • PubChem. (n.d.). 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Schultz, M. J., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(46), 13264–13273.
  • Kadir, M. A., et al. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Malaysian Journal of Chemistry, 23(1), 1-10.
  • PubChem. (n.d.). 1,6-Dihydropyridine-3-carboxylic acid, 5-cyano-2-ethyl-6-oxo-4-phenyl-, methyl ester. Retrieved from [Link]

  • Al-Zaydi, K. M. (2014).
  • Inoue, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Ruela, A. L. M., et al. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53390319, this compound. Retrieved January 18, 2026 from [Link].

Sources

Topic: Advanced Purification Strategies for 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a pivotal heterocyclic compound, often serving as a key intermediate in the synthesis of pharmacologically active molecules. Its structural motifs are found in various drug candidates, making its purity a critical parameter for successful downstream applications, including high-throughput screening, lead optimization, and GMP (Good Manufacturing Practice) synthesis. This document provides a comprehensive guide to the purification of this compound, detailing field-proven protocols for recrystallization, acid-base extraction, and column chromatography. The methodologies are explained with an emphasis on the underlying chemical principles to empower researchers to adapt and troubleshoot these techniques effectively.

Introduction and Physicochemical Profile

The purity of an active pharmaceutical ingredient (API) or its precursors is paramount. Impurities can lead to erroneous biological data, introduce toxicity, or hinder the progress of drug development. This compound, a substituted pyridone, shares features with key precursors to modern therapeutics, such as HIV-1 integrase inhibitors.[1][2][3] Therefore, robust and reliable purification methods are essential.

The choice of purification strategy is dictated by the compound's physicochemical properties and the nature of the impurities present from its synthetic route.

Table 1: Physicochemical Properties of the Target Compound

PropertyValueSource
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Solid
InChI Key VNVVNIRZCHXSGD-UHFFFAOYSA-N
Canonical SMILES CN1C(C)=CC=C(C(O)=O)C1=O

Potential impurities often include unreacted starting materials, isomeric side-products (e.g., from non-regioselective hydrolysis of a diester precursor), and residual solvents.[1][2] A logical approach to purification is necessary to efficiently remove these contaminants.

Purification_Workflow cluster_0 Purification Strategy Crude Crude Product (Post-Synthesis) Analysis Initial Purity Analysis (TLC, ¹H NMR, LCMS) Crude->Analysis Decision Impurity Profile Assessment Analysis->Decision Recrystallization Method 1: Recrystallization Decision->Recrystallization High initial purity (>85%) Crystalline solid AcidBase Method 2: Acid-Base Extraction Decision->AcidBase Neutral or basic impurities present Chromatography Method 3: Column Chromatography Decision->Chromatography Complex mixture Isomers present Final_Analysis Final Purity & Identity Check (HPLC, NMR, MP) Recrystallization->Final_Analysis AcidBase->Final_Analysis Chromatography->Final_Analysis

Figure 1: General workflow for selecting a purification method.

Method 1: Recrystallization - The Workhorse Technique

Recrystallization is often the most efficient method for purifying crystalline solids, offering high recovery and scalability. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Expertise & Causality: The selection of an appropriate solvent is the most critical step. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Pyridone-carboxylic acids are frequently recrystallized from protic solvents like alcohols or water, which can form hydrogen bonds with the carboxyl and pyridone moieties.[1][4] Using a minimal volume of hot solvent is crucial for achieving a supersaturated solution upon cooling, which maximizes the yield of the crystalline product. Slow cooling is preferred as it promotes the growth of larger, more perfect crystals, which are less likely to occlude (trap) impurities compared to the rapid precipitation that occurs with crash cooling.

Protocol 2.1: Recrystallization from an Alcohol/Water System
  • Solvent Selection: Evaluate solvents such as ethanol, isopropanol, and methanol.[1][2] A mixture, like methanol/water, can also be effective.[1] The optimal solvent system should be determined on a small scale first.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add the primary solvent (e.g., ethanol) dropwise at reflux until the solid fully dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximal recovery, the flask can then be placed in an ice-water bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small portion of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under high vacuum, preferably in a desiccator or vacuum oven at a temperature well below the melting point, to a constant weight.

Table 2: Common Solvents for Recrystallization of Pyridone Carboxylic Acids

SolventSuitability RationaleReference
Isopropanol Frequently used for similar pyridone acids, providing good solubility differential.[1][2]
Ethanol Good general-purpose protic solvent for hydrogen-bonding compounds.[4]
Methanol/Water A polar mixture that can be fine-tuned to achieve optimal solubility for polar compounds.[1]
Water Can be effective if the compound has sufficient aqueous solubility at high temperatures.[1]
DMF Used for compounds with low solubility in common solvents; requires careful removal.[4]

Method 2: Acid-Base Extraction

This powerful liquid-liquid extraction technique leverages the amphoteric nature of the target molecule to separate it from non-ionizable (neutral) or oppositely charged impurities. The carboxylic acid group is acidic (pKa ~3-5), while the pyridone ring system is weakly basic.

Expertise & Causality: This method is particularly effective for removing neutral organic impurities. By treating an organic solution of the crude product with an aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to its water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral impurities remain in the organic layer. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out.[5] The choice of a mild base like NaHCO₃ is strategic; it is strong enough to deprotonate the carboxylic acid but not strong enough to significantly interact with less acidic functionalities, enhancing selectivity.

Protocol 3.1: Purification via Selective Extraction
  • Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x volumes of the organic phase). Combine the aqueous layers.

  • Re-acidification: Cool the combined aqueous layer in an ice bath and acidify slowly with 2 M hydrochloric acid (HCl) while stirring, until the pH is ~2. The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under high vacuum.

Method 3: Preparative Column Chromatography

For complex mixtures containing impurities with similar properties to the target compound (e.g., isomers), column chromatography is the method of choice. It separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.

Expertise & Causality: For acidic compounds like this one, standard silica gel can lead to significant peak tailing due to strong interactions between the carboxylic acid and the acidic silanol groups on the silica surface. This can be mitigated by adding a small percentage of a volatile acid, such as acetic acid, to the mobile phase.[6] The acid in the eluent creates a competitive equilibrium, suppressing the ionization of the analyte's carboxylic acid group and leading to more symmetrical, sharper peaks and improved separation.[6]

Chromatography_Workflow cluster_1 Chromatography Protocol Prep Column Packing (Silica Gel Slurry) Load Sample Loading (Dry or Wet) Prep->Load Elute Elution with Mobile Phase (e.g., DCM/MeOH + 0.5% AcOH) Load->Elute Collect Fraction Collection Elute->Collect Monitor TLC Monitoring Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap

Sources

Application Note & Protocol: A Fluorescence-Based Assay for Characterizing Inhibitors of Dihydropyridine Oxygenase 1 (DPO1)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for a fluorescence-based in vitro assay designed to determine the inhibitory activity of small molecules, such as 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, against a hypothetical enzyme, Dihydropyridine Oxygenase 1 (DPO1). Pyridine carboxylic acid isomers have been the foundation for numerous drugs targeting a wide array of diseases, and their derivatives are actively being explored as enzyme inhibitors.[1][2] This protocol is established on the principle of Fluorescence Resonance Energy Transfer (FRET), a sensitive and robust method for monitoring enzyme kinetics in real-time.[3][4][5] The assay is optimized for a 384-well plate format, making it suitable for high-throughput screening (HTS) and structure-activity relationship (SAR) studies.

Introduction and Scientific Rationale

The pyridine carboxylic acid scaffold is of significant interest in medicinal chemistry due to its presence in a multitude of clinically approved drugs.[1][2] The compound of interest, this compound, belongs to this broad class. While its specific biological target may not be widely characterized, its structure suggests potential interaction with various enzymes. This protocol hypothesizes a target, Dihydropyridine Oxygenase 1 (DPO1), a fictional enzyme representative of a class of targets that could be modulated by such a compound.

The assay described herein employs a FRET-based substrate. FRET is a mechanism of energy transfer between two light-sensitive molecules, a donor and an acceptor fluorophore.[6][7] The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically within a 1-10 nanometer range.[6][8] In this assay, a custom-synthesized DPO1 substrate is labeled with a FRET pair. Enzymatic cleavage of this substrate separates the donor and acceptor, leading to a measurable change in the fluorescence signal. This allows for the continuous monitoring of the enzymatic reaction.[9] The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10][11]

Assay Principle

The DPO1 enzyme is hypothesized to cleave a specific peptide substrate. This substrate is dually labeled with a donor fluorophore (e.g., Cy3) and an acceptor/quencher (e.g., Cy5). When the substrate is intact, the close proximity of the FRET pair results in efficient energy transfer from the excited donor to the acceptor, leading to a high acceptor emission and low donor emission. Upon enzymatic cleavage by DPO1, the donor and acceptor are separated, disrupting FRET. This results in an increase in donor fluorescence and a decrease in acceptor fluorescence. The rate of the increase in donor fluorescence is directly proportional to the rate of the enzymatic reaction. The presence of an inhibitor, such as this compound, will slow down the rate of substrate cleavage, thus reducing the rate of change in the fluorescence signal.

cluster_0 Intact Substrate (Low Donor Fluorescence) cluster_1 Cleaved Substrate (High Donor Fluorescence) Intact_Substrate Donor (Cy3) --- Peptide --- Acceptor (Cy5) Cleaved_Products Donor (Cy3)   +   Peptide Fragment   +   Acceptor (Cy5) Intact_Substrate->Cleaved_Products Cleavage DPO1_Enzyme DPO1 Enzyme DPO1_Enzyme->Intact_Substrate Binds Inhibitor 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid Inhibitor->DPO1_Enzyme Inhibits

Caption: FRET-based assay principle for DPO1 activity.

Materials and Reagents

ReagentSupplierCatalog No.Storage
DPO1 Enzyme (recombinant)HypotheticalH-DPO1-80°C
FRET Substrate (Cy3-peptide-Cy5)HypotheticalH-SUB1-20°C (light-sensitive)
This compoundSigma-AldrichCDS002379Room Temperature
Assay Buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)In-house preparationN/A4°C
DMSO (Anhydrous)Sigma-AldrichD2650Room Temperature
384-well black, flat-bottom platesCorning3712Room Temperature

Step-by-Step Experimental Protocol

Reagent Preparation
  • Assay Buffer: Prepare a 1 L stock of 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2. Just before use, add Tween-20 to a final concentration of 0.01%.

  • DPO1 Enzyme Working Solution: Thaw the enzyme on ice. Dilute the enzyme stock in cold assay buffer to a 2X working concentration (e.g., 2 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 60 minutes.

  • FRET Substrate Working Solution: Thaw the substrate in the dark. Dilute the substrate stock in assay buffer to a 2X working concentration (e.g., 200 nM). The optimal concentration should be at or below the Michaelis-Menten constant (Km) to maximize sensitivity to competitive inhibitors.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in 100% DMSO. A common approach is a 1:3 dilution series over 10 points, starting from 1 mM. This will result in a final assay concentration range from approximately 10 µM to 0.5 nM.

Assay Procedure

The following procedure is for a single 384-well plate. All additions should be performed using a calibrated multichannel pipette or an automated liquid handler.

  • Compound Plating: Add 200 nL of the serially diluted compound solutions in DMSO to the appropriate wells of the 384-well plate. For control wells, add 200 nL of 100% DMSO.

    • Negative Control (0% Inhibition): Wells with DMSO only.

    • Positive Control (100% Inhibition): Wells with a known potent inhibitor or no enzyme.

  • Enzyme Addition: Add 10 µL of the 2X DPO1 enzyme working solution to all wells except the "no enzyme" controls. To the "no enzyme" wells, add 10 µL of assay buffer.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the 2X FRET substrate working solution to all wells to initiate the enzymatic reaction. The final assay volume will be 20 µL.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., for Cy3/Cy5: Excite at 540 nm, read emission at 590 nm). Read the fluorescence intensity every 60 seconds for 60 minutes.

Start Start Compound_Plating Add 200 nL of compound/DMSO to 384-well plate Start->Compound_Plating Enzyme_Addition Add 10 µL of 2X DPO1 Enzyme Compound_Plating->Enzyme_Addition Incubation Incubate for 15 min at RT Enzyme_Addition->Incubation Reaction_Initiation Add 10 µL of 2X FRET Substrate Incubation->Reaction_Initiation Kinetic_Reading Read fluorescence kinetically for 60 min Reaction_Initiation->Kinetic_Reading End End Kinetic_Reading->End

Caption: Experimental workflow for the DPO1 inhibition assay.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the initial reaction rate (v) by calculating the slope of the linear portion of the fluorescence intensity versus time plot. This is typically the first 15-20 minutes of the reaction.

  • Normalize Data:

    • Average the rates from the negative control wells (0% inhibition, V_max).

    • Average the rates from the positive control wells (100% inhibition, V_min).

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (v - V_min) / (V_max - V_min))

  • Generate IC50 Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[10][12]

Representative Data
Compound Concentration (nM)Log [Compound]% Inhibition (Mean ± SD)
100004.0098.2 ± 2.1
33333.5295.1 ± 3.5
11113.0588.7 ± 4.2
3702.5775.3 ± 5.1
1232.0952.1 ± 4.8
411.6128.9 ± 3.9
13.71.1412.5 ± 2.7
4.60.665.2 ± 1.9
1.50.181.8 ± 1.1
0.5-0.300.5 ± 0.8

Resulting IC50: From the fitted curve of the data above, the hypothetical IC50 for this compound against DPO1 is approximately 120 nM .

Inhibitor_Conc Increasing Inhibitor Concentration Enzyme_Activity Decreasing Enzyme Activity Inhibitor_Conc->Enzyme_Activity leads to IC50 IC50 Value (Potency) Enzyme_Activity->IC50 determines

Caption: Relationship between inhibitor concentration and enzyme activity.

Assay Validation and Quality Control

To ensure the robustness and reliability of the assay, the following parameters should be assessed:

  • Z'-factor: This is a measure of the statistical effect size and is used to judge the quality of an HTS assay. A Z'-factor greater than 0.5 indicates an excellent assay. It is calculated using the means and standard deviations of the positive and negative controls.

  • Signal-to-Background Ratio (S/B): This is the ratio of the mean signal of the uninhibited reaction to the mean signal of the background (no enzyme). A high S/B ratio is desirable.

  • DMSO Tolerance: The assay should be tolerant to the final concentration of DMSO used for compound delivery (typically ≤ 1%).

Conclusion

This application note provides a comprehensive and robust protocol for determining the inhibitory activity of this compound against the hypothetical enzyme DPO1. The FRET-based, kinetic assay format is highly sensitive, amenable to automation, and provides reliable data for inhibitor characterization and lead optimization in a drug discovery setting.

References

  • edX.
  • BellBrook Labs. (2025).
  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089:41-46.
  • Danaher Life Sciences.
  • The Biochemist. (2021).
  • Coussens, T. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube.
  • Biocompare. (2019). Optimizing Assay Development.
  • Evident Scientific. Fluorescence Resonance Energy Transfer (FRET) Microscopy.
  • bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • Canadian Science Publishing. A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition.
  • Insight Platforms. Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions.
  • Nagy, P. Principles of Resonance Energy Transfer.
  • arXiv. An Introduction to Fluorescence Resonance Energy Transfer (FRET).
  • ELRIG. How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
  • YouTube. (2024). FRET Assays: Understanding Molecular Interactions.
  • NIH. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition.
  • Creative Enzymes. Fluorometric Enzyme Assays.
  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • PubMed. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Sigma-Aldrich. 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid.
  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213.
  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • PubMed. (2009).

Sources

Application Notes and Protocols for the Use of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a novel compound with limited publicly available data on its specific biological activities. This document provides a representative framework for its application in cell-based assays based on the known activities of the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid and dihydropyridine derivatives. The proposed mechanism of action and protocols should be considered as a starting point for investigation.

Introduction: The Therapeutic Potential of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These compounds have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] Notably, the dihydropyridine core is well-known for its interaction with L-type calcium channels, leading to their widespread use in the treatment of hypertension.[3][4] The diverse pharmacological profile of this class of molecules makes them attractive candidates for further investigation and drug development.

This application note focuses on a specific derivative, This compound , and provides a comprehensive guide for its initial characterization in cell-based assays. Given the antioxidant and cytotoxic potential observed in related compounds, we will explore its evaluation as a potential anticancer agent.[5][6]

Hypothetical Mechanism of Action: Modulation of the Nrf2 Antioxidant Response Pathway

Many small molecule anticancer agents exert their effects by modulating cellular signaling pathways involved in cell survival, proliferation, and stress response.[7] Dihydropyridine derivatives have been noted for their potential to affect cellular redox signaling.[8] A key pathway in cellular defense against oxidative stress is the Keap1-Nrf2 pathway.[9] Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[10] This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[11]

We hypothesize that this compound may act as a modulator of this pathway, potentially by inducing a mild oxidative stress that leads to the activation of Nrf2 and the subsequent expression of antioxidant enzymes. This could be a mechanism to protect normal cells from oxidative damage or, paradoxically, to induce cytotoxicity in cancer cells that have a compromised redox balance.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1,6-Dimethyl-2-oxo- 1,2-dihydropyridine- 3-carboxylic acid ROS Reactive Oxygen Species (ROS) Compound->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection & Stress Response Antioxidant_Genes->Cell_Protection Leads to

Figure 1. Hypothetical signaling pathway for this compound.

Initial Screening in Cell-Based Assays: Assessing Cytotoxicity

A primary step in evaluating a novel compound with potential anticancer activity is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[12]

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a detailed methodology for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, A549, or HeLa).

Materials:

  • This compound

  • Cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of the compound using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight A->B C 3. Treat with Compound (and controls) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h E->F G 7. Add Solubilization Solution F->G H 8. Measure Absorbance at 570 nm G->H I 9. Analyze Data (Calculate IC50) H->I

Figure 2. Experimental workflow for the MTT cell viability assay.

Data Presentation: Summarizing Experimental Parameters

ParameterRecommended ValueNotes
Cell Line MCF-7, A549, HeLa, etc.Choose a cell line relevant to the research question.
Seeding Density 5,000 - 10,000 cells/wellOptimize for logarithmic growth during the assay period.
Compound Concentrations 0.1, 1, 10, 50, 100 µMA logarithmic range is recommended for initial screening.
Vehicle Control DMSO (≤ 0.5%)Ensure the solvent concentration does not affect cell viability.
Incubation Time 24, 48, and 72 hoursAssess both short-term and long-term effects.
MTT Concentration 0.5 mg/mLStandard concentration for most cell lines.
MTT Incubation 2-4 hoursVaries depending on the metabolic rate of the cell line.
Absorbance Wavelength 570 nm (reference 630 nm)Standard wavelengths for formazan detection.

Best Practices and Troubleshooting

  • Compound Solubility: Ensure that this compound is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium.

  • Cell Passage Number: Use cells with a low passage number to ensure consistency and avoid phenotypic drift.

  • Edge Effects: To minimize evaporation and temperature variations in the outer wells of the 96-well plate, fill them with sterile PBS or medium without cells and do not use them for experimental data.

  • Reproducibility: Maintain consistent incubation times, reagent preparation, and cell handling techniques across experiments to ensure reproducibility.

  • Low Absorbance Readings: This could be due to low cell density, insufficient incubation time with MTT, or the use of cells that are not in a logarithmic growth phase.

  • High Background: This may result from contamination, extended incubation with MTT, or the reducing activity of the compound itself. Always include a "compound only" control (no cells) to check for direct reduction of MTT.[8]

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. The protocols and guidelines presented in this application note provide a robust starting point for the initial in vitro characterization of its biological effects. By systematically evaluating its cytotoxicity and exploring its potential mechanism of action, researchers can begin to unravel the therapeutic promise of this novel molecule.

References

  • Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides. (2020). Nucleic Acids Research. [Link]

  • Al-Taisan, A. M., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molecules. [Link]

  • Small Molecule Compounds of Natural Origin Target Cellular Receptors to Inhibit Cancer Development and Progression. (2021). International Journal of Molecular Sciences. [Link]

  • Biological activity of 1,4-dihydropyridine derivatives. (1987). PubMed. [Link]

  • Žalubovskis, R., et al. (2017). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. Oxidative Medicine and Cellular Longevity. [Link]

  • Dihydropyridine calcium channel blockers. (n.d.). Wikipedia. [Link]

  • Ratto, A., & Honek, J. (2021). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry. [Link]

  • Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Identification of a dihydropyridine scaffold that blocks ryanodine receptors. (2020). iScience. [Link]

  • Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. (2017). PubMed. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2021). Molecules. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. (2023). The Journal of General Physiology. [Link]

  • Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer. (2023). Frontiers in Molecular Biosciences. [Link]

  • Signal transduction pathway | Cell signaling (article). (n.d.). Khan Academy. [Link]

  • Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. (2022). Journal of Applied Pharmaceutical Science. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2021). Molecules. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker. (2022). Current Computer-Aided Drug Design. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Scaffold as a Privileged Structure in Medicinal Chemistry

The this compound moiety is a key pharmacophore found in a variety of biologically active compounds. The inherent structural features of the dihydropyridine ring, coupled with the reactivity of the carboxylic acid group, make it an attractive starting point for the synthesis of diverse chemical libraries for drug discovery.[1][2] Dihydropyridine-based compounds have a well-established history in medicinal chemistry, with numerous approved drugs targeting a range of therapeutic areas, including cardiovascular and neurodegenerative diseases.[1][3][4] The 2-oxo functionality introduces unique electronic and steric properties, offering opportunities for novel molecular interactions with biological targets.

This guide provides detailed protocols for the synthesis of novel amide and ester derivatives of this compound. The methodologies described herein are robust and can be adapted for the generation of a wide array of analogs for structure-activity relationship (SAR) studies.

Core Synthetic Strategies: Amide and Ester Bond Formation

The primary focus of this application note is the derivatization of the carboxylic acid group of this compound. Two of the most fundamental and versatile transformations for this purpose are amide and ester bond formation.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

Amide bonds are prevalent in a vast number of pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate amide bond formation. We will focus on two widely employed and highly efficient coupling strategies: HATU-mediated coupling and EDC/HOBt-mediated coupling.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent that promotes rapid amide bond formation with minimal side reactions and low racemization.[2] The reaction proceeds through the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine.

Reaction Scheme:

HATU_Coupling start This compound + R-NH2 reagents HATU, DIPEA, DMF product Novel Amide Derivative reagents->product Coupling

A schematic of the HATU-mediated amide coupling reaction.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the solution at room temperature for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Data Summary Table:

ReagentEquivalentsPurpose
This compound1.0Starting Material
Amine (R-NH2)1.1Nucleophile
HATU1.2Coupling Agent
DIPEA2.0Non-nucleophilic base
DMF-Solvent

Rationale: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to an HOBt ester. This active ester subsequently reacts with the amine to form the amide. HOBt is crucial for suppressing side reactions and minimizing racemization.

Reaction Scheme:

EDC_HOBt_Coupling start This compound + R-NH2 reagents EDC, HOBt, DIPEA, DMF product Novel Amide Derivative reagents->product Coupling

A schematic of the EDC/HOBt-mediated amide coupling reaction.

Experimental Protocol:

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

ReagentEquivalentsPurpose
This compound1.0Starting Material
Amine (R-NH2)1.1Nucleophile
EDC hydrochloride1.2Coupling Agent
HOBt1.2Additive to prevent side reactions
DIPEA2.0Non-nucleophilic base
DMF-Solvent
Ester Bond Formation: Modulating Physicochemical Properties

Esterification is another critical derivatization strategy, often employed to improve the pharmacokinetic properties of a lead compound, such as its solubility and membrane permeability. We present two common esterification methods: a mild Steglich esterification and a classic acid-catalyzed esterification.

Rationale: The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as DCC or EDC, and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[5][6][7] This method is particularly useful for substrates that are sensitive to harsh acidic or basic conditions.

Reaction Scheme:

Steglich_Esterification start This compound + R-OH reagents DCC, DMAP, DCM product Novel Ester Derivative reagents->product

A schematic of the Steglich esterification reaction.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M), add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Upon completion, filter off the DCU precipitate and wash with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 5% aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

ReagentEquivalentsPurpose
This compound1.0Starting Material
Alcohol (R-OH)1.2Nucleophile
DCC1.1Coupling Agent
DMAP0.1Catalyst
DCM-Solvent

Rationale: For simple, unhindered alcohols, a classic acid-catalyzed esterification can be an effective and economical method.[8] The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent, and a strong acid catalyst.

Reaction Scheme:

Fischer_Esterification start This compound + R-OH (excess) reagents H2SO4 (cat.), Heat product Novel Ester Derivative reagents->product

A schematic of the acid-catalyzed esterification reaction.

Experimental Protocol:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used in large excess as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

ReagentAmountPurpose
This compound1.0 eqStarting Material
Alcohol (R-OH)Excess (Solvent)Nucleophile and Solvent
Concentrated H2SO4CatalyticAcid Catalyst

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of novel amide and ester derivatives of this compound. By leveraging these well-established and versatile synthetic methods, researchers can efficiently generate diverse libraries of compounds for biological screening and the development of new therapeutic agents. The choice of a specific protocol will depend on the nature of the desired derivative and the compatibility of functional groups present in the amine or alcohol building blocks. Careful monitoring and purification are essential for obtaining the target compounds in high purity.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • 1,4-Dihydropyridine Scaffold in Medicinal Chemistry, The Story so Far And Perspectives (Part 1): Action in Ion Channels and GPCRs | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • HATU - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020). Retrieved January 18, 2026, from [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.). Retrieved January 18, 2026, from [Link]

  • Steglich esterification - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. (2023). Retrieved January 18, 2026, from [Link]

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Steglich Esterification - SynArchive. (n.d.). Retrieved January 18, 2026, from [Link]

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • 20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). (n.d.). Retrieved January 18, 2026, from [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]

  • US2758999A - Esterification of pyridine carboxylic acids - Google Patents. (n.d.).

Sources

Protocol for the Crystallization of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive protocol for the crystallization of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (C₈H₉NO₃), a compound of interest in medicinal chemistry and materials science. The quality of the crystalline solid is paramount for downstream applications, including structural analysis, formulation, and pharmacological testing. This guide is built on the foundational principles of recrystallization, offering a detailed, step-by-step methodology designed to yield high-purity crystals. The protocol emphasizes the rationale behind each step, providing researchers with the necessary insights to adapt the procedure to their specific needs and troubleshoot common crystallization challenges.

The Imperative of Purity: Foundational Principles

Crystallization is a powerful purification technique that leverages the differences in solubility between a target compound and its impurities.[1] The process relies on the principle that most solid compounds are more soluble in a hot solvent than in a cold one.[2] A successful recrystallization protocol is governed by the careful selection of a solvent system in which the target compound has a high temperature solubility coefficient—meaning it is highly soluble when hot and poorly soluble when cold.[3]

The process begins by dissolving the impure solid in a minimum amount of a near-boiling solvent to create a saturated solution.[3][4] As this solution cools, the solubility of the target compound decreases, leading to a supersaturated state that initiates crystal nucleation and growth.[1] Because crystal lattice formation is a highly specific process of molecular self-assembly, impurities are typically excluded and remain in the solution (mother liquor).[3][4] The resulting pure crystals can then be isolated by filtration.

Compound Profile

A thorough understanding of the target compound's physicochemical properties is essential for developing a robust crystallization protocol.

PropertyValueSource
Chemical Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Physical Form Solid
InChI Key VNVVNIRZCHXSGD-UHFFFAOYSA-N
General Class Pyridinecarboxylic Acid Derivative[5]

The presence of both a carboxylic acid and a polar pyridone ring suggests that polar solvents will be most effective for crystallization. Analogous compounds like pyridine-4-carboxylic acid and nicotinic acid show significant solubility in hot water and alcohols but are less soluble in non-polar organic solvents.[6][7] This informs our choice of solvent systems.

Detailed Crystallization Protocol

This protocol is designed for the purification of this compound from a crude solid reaction mixture. It assumes the presence of soluble and potentially colored impurities.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal)

  • Erlenmeyer Flasks

  • Hot Plate with Magnetic Stirring

  • Condenser

  • Buchner Funnel and Flask

  • Vacuum Source

  • Filter Paper

  • Spatula and Glass Stir Rod

  • Drying Oven or Desiccator

Step-by-Step Methodology

Step 1: Solvent Selection and Dissolution The goal is to use the minimum volume of hot solvent necessary to fully dissolve the compound.[4] This ensures the solution becomes saturated upon cooling, maximizing yield. An ethanol/water mixture is recommended for its ability to dissolve the polar compound when hot while reducing its solubility significantly upon cooling.

  • Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small volume of ethanol (e.g., 5 mL) and begin heating the mixture to a gentle boil with stirring.

  • Slowly add deionized water dropwise until the solid completely dissolves. The objective is to create a clear, saturated solution at the boiling point. Avoid adding a large excess of solvent, as this will reduce the final yield.

Step 2: Decolorization (Optional) If the resulting solution is colored and the pure compound is known to be colorless or white, colored impurities can be removed using activated carbon.[3]

  • Remove the flask from the heat source to momentarily stop the boiling.

  • Add a very small amount of activated carbon (a spatula tip's worth) to the hot solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.

  • Return the flask to the heat source and gently boil for 2-3 minutes. The carbon will adsorb the colored impurities.

Step 3: Hot Filtration (for Insoluble Impurities) This step removes the activated carbon and any other insoluble impurities. It must be performed quickly to prevent the desired compound from crystallizing prematurely.

  • Set up a hot filtration apparatus: place a stemless funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Heat the receiving flask on the hot plate to ensure the filtrate remains hot.

  • Quickly pour the hot solution through the fluted filter paper.

  • Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any residual compound.

Step 4: Crystallization by Slow Cooling The rate of cooling directly impacts crystal size and purity. Slow cooling allows for the formation of larger, more perfect crystals, which are easier to filter and typically have higher purity.

  • Cover the flask containing the hot filtrate with a watch glass or beaker to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature on a benchtop.

  • Once at room temperature, the solution can be placed in an ice bath for 15-20 minutes to maximize the precipitation of the solid.[4]

Step 5: Isolation and Washing of Crystals The pure crystals are separated from the impurity-rich mother liquor via vacuum filtration.

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water solvent mixture.

  • Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor from the crystal surfaces.[3] Using too much wash solvent or a solvent that is not ice-cold will result in loss of product.[4]

Step 6: Drying The final step is to thoroughly dry the crystals to remove any residual solvent.

  • Keep the vacuum on for several minutes to pull air through the crystals in the Buchner funnel, which will partially dry them.[3]

  • Transfer the crystalline solid to a pre-weighed watch glass and allow it to air dry or place it in a drying oven at a temperature well below the compound's melting point. Alternatively, use a vacuum desiccator for efficient drying.

  • Once dry, weigh the final product and calculate the percent yield. Assess purity by methods such as melting point analysis or spectroscopy.

Workflow Visualization

The following diagram illustrates the complete crystallization workflow, from the initial crude product to the final purified solid.

Crystallization_Workflow cluster_preparation Solution Preparation cluster_formation Crystal Formation & Isolation cluster_final Final Product crude Crude Solid dissolve Dissolution in Minimal Hot Solvent crude->dissolve Add Solvent & Heat decolorize Decolorization (Activated Carbon) dissolve->decolorize If Colored hot_filter Hot Filtration dissolve->hot_filter If No Color decolorize->hot_filter cool Slow Cooling to RT, then Ice Bath hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Ice-Cold Solvent filter->wash dry Drying wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; the compound is highly soluble even at low temperatures.Re-heat the solution to boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.
"Oiling Out" The solution is supersaturated above the compound's melting point; the cooling rate is too fast; impurities are depressing the melting point.Re-heat the solution to dissolve the oil. Add a slightly larger volume of solvent and allow it to cool much more slowly. Consider a different solvent system.
Low Yield Too much solvent was used; premature crystallization during hot filtration; crystals were washed with too much or warm solvent.Ensure minimum solvent is used. Keep the filtration apparatus hot. Always use a minimal amount of ice-cold solvent for washing.[4]
Colored Crystals Decolorization step was insufficient or skipped.Repeat the crystallization process, ensuring an adequate amount of activated carbon is used and the solution is boiled for a sufficient time before hot filtration.

References

  • Recrystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Recrystallization - Organic Chemistry. (n.d.). Jack Westin.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystalliz
  • pyridine-4-carboxylic acid. (n.d.). ChemBK.
  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... (n.d.).
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Deriv
  • 4-Pyridinecarboxylic acid for synthesis. (n.d.). Sigma-Aldrich.
  • 2-Pyridinecarboxylic acid for synthesis. (n.d.). Sigma-Aldrich.
  • Showing Compound quinolin
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. (n.d.). Sigma-Aldrich.

Sources

LC-MS/MS method for quantification of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Bioanalytical Quantification of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using LC-MS/MS

Abstract

This document provides a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound in a biological matrix, such as human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), or metabolism studies. The methodology is founded on established principles of bioanalysis, emphasizing the rationale behind procedural choices to ensure scientific integrity and regulatory compliance. All validation parameters are based on the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1]

Principles and Rationale

The successful quantification of any analyte begins with a thorough understanding of its physicochemical properties. These properties dictate every decision in the method development process, from sample preparation to chromatographic separation and mass spectrometric detection.

Analyte Physicochemical Properties

This compound is a small organic molecule with the following key characteristics:

PropertyValueSource
Chemical Structure CN1C(C)=CC=C(C(O)=O)C1=O
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Key Functional Groups Carboxylic Acid, Pyridinone RingN/A

The presence of a carboxylic acid group and a heterocyclic pyridinone ring makes the molecule polar. The carboxylic acid moiety is readily ionizable, with a predicted pKa typical of organic acids (approximately 4-5).[2][3] This polarity presents a challenge for traditional reversed-phase chromatography, where polar compounds are often poorly retained.[4] The ionization potential of both the carboxylic acid (forming a negative ion) and the pyridinone nitrogen (potentially forming a positive ion) makes it a suitable candidate for electrospray ionization (ESI).[5]

Chromatographic Strategy: Causality Behind Experimental Choices

Given the analyte's polar nature, achieving adequate retention on a standard C18 column is paramount to separate it from the bulk of endogenous matrix components that elute in or near the solvent front. Poor retention can lead to significant ion suppression or enhancement, compromising method accuracy and sensitivity.[4]

Our strategy employs a reversed-phase C18 column with an acidic mobile phase. The rationale is as follows:

  • Acidic Mobile Phase: The addition of a small percentage of formic acid (e.g., 0.1%) to the mobile phase suppresses the ionization of the carboxylic acid group. In its neutral, protonated form, the analyte is less polar and will exhibit stronger interaction with the hydrophobic C18 stationary phase, thereby improving retention.[6]

  • Gradient Elution: A gradient elution, starting with a high aqueous composition and ramping up the organic solvent (acetonitrile), allows for the effective elution of the analyte while maintaining a sharp peak shape and separating it from later-eluting, more hydrophobic matrix components.

An alternative strategy, should retention remain insufficient, is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention of polar molecules.[7]

Mass Spectrometric Detection and Internal Standard

Tandem mass spectrometry (MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional selectivity and sensitivity.[5] The method utilizes Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected, fragmented, and a specific product ion is monitored.

  • Ionization: ESI is the preferred ionization technique for polar molecules.[5] Due to the analyte's structure, ionization can be explored in both positive ([M+H]⁺) and negative ([M-H]⁻) modes. The carboxylic acid group makes negative ion mode particularly attractive, as deprotonation is highly efficient and often leads to a strong signal.

  • Internal Standard (IS): The use of an internal standard is critical to correct for variability during sample preparation and MS detection. The ideal IS is a stable isotope-labeled (SIL) version of the analyte. If a SIL-IS is unavailable, a structurally analogous compound with similar chromatographic and ionization behavior can be used.[8] For this protocol, we will use Nicotinic Acid as a readily available analog IS. The selection of an appropriate IS must be confirmed during method development to ensure it does not suffer from differential matrix effects compared to the analyte.

Materials and Methods

Chemicals and Reagents
  • This compound (Reference Standard, >98% purity)

  • Nicotinic Acid (Internal Standard, >99% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade, >99%)

  • Human Plasma, K2-EDTA (screened and analyte-free)

Equipment
  • Liquid Chromatography System (e.g., Agilent 1200 SL, Waters Acquity UPLC)

  • Tandem Mass Spectrometer (e.g., AB SCIEX 4000 QTRAP, Waters Xevo TQ-S)

  • Analytical Balance

  • Microcentrifuge

  • Calibrated Pipettes

  • 96-well collection plates

Experimental Protocols

Standard and QC Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and the IS into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS at a concentration of 1 µg/mL.

  • Spiking: Spike the working solutions into blank human plasma to prepare CS and QC samples. The final concentration of the organic solvent should be less than 5%.[8] A typical calibration curve might range from 1 to 1000 ng/mL. QC samples are typically prepared at four levels: LLOQ, Low, Medium, and High.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a simple, fast, and effective method for cleaning up plasma samples.[8]

  • Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 10 µL of the IS working solution (1 µg/mL) to all samples except the double blank.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate.

  • Add 100 µL of water containing 0.1% formic acid to the supernatant to ensure compatibility with the initial mobile phase.

  • Seal the plate and inject it into the LC-MS/MS system.

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Parameters

Parameter Condition
LC Column Kinetex C18, 2.6 µm, 50 x 2.1 mm (or equivalent)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| Gradient | 0.0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 550 °C
IonSpray Voltage -4500 V
Curtain Gas 30 psi
Collision Gas Medium
GS1 / GS2 50 / 50 psi

| MRM Transitions | See Table 3 |

Table 3: Optimized MRM Transitions (Hypothetical)

Compound Precursor Ion (Q1) Product Ion (Q3) Dwell Time (ms) Collision Energy (V)
Analyte 166.1 122.1 (Loss of CO₂) 100 -25
Analyte (Confirming) 166.1 94.1 50 -35

| IS (Nicotinic Acid) | 122.0 | 78.0 (Loss of CO₂) | 100 | -22 |

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Transfer & Dilute Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (Reversed-Phase C18) Injection->Chromatography Detection MS/MS Detection (ESI-, MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantify Unknown Samples Calibration->Quantification Final_Report Final_Report Quantification->Final_Report Final Concentration Report

Caption: LC-MS/MS bioanalytical workflow from sample preparation to final report.

Method Validation Protocol

The developed method must be fully validated according to current regulatory guidelines to ensure its reliability for the analysis of study samples.[9][10] The ICH M10 guideline is the harmonized standard for this process.[1][11]

Validation Experiments

A full validation study includes the following experiments:

  • Selectivity: Six different lots of blank plasma are analyzed to ensure no interference at the retention times of the analyte and IS.

  • Calibration Curve and LLOQ: A calibration curve is constructed from a blank and at least six non-zero standards. The Lower Limit of Quantitation (LLOQ) must be determined and proven to be measurable with acceptable precision and accuracy.

  • Accuracy and Precision: Assessed by analyzing replicate QC samples (n=5) at four concentration levels on three separate days (inter-assay) and within the same day (intra-assay).

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma from six different sources to the response of the analyte in a neat solution.

  • Recovery: The extraction efficiency is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Analyte stability is assessed under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration reflecting typical sample handling time.

    • Long-Term Stability: Stored at -80°C for a specified period.

    • Stock Solution Stability: At room temperature and refrigerated conditions.

Acceptance Criteria

Table 4: Summary of Bioanalytical Method Validation Acceptance Criteria (ICH M10)

Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS (<20% of LLOQ for analyte, <5% for IS).
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ).
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Factor IS-normalized matrix factor CV should be ≤15%.

| Stability | Mean concentrations of stability samples should be within ±15% of nominal concentration. |

Conclusion

This application note details a selective and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol is built on a strong scientific rationale, addressing the specific challenges posed by the analyte's polar nature. By following the detailed sample preparation, chromatography, and validation procedures outlined herein, researchers can generate high-quality, reliable, and defensible data suitable for regulatory submissions in the drug development process.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AIT Bioscience. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation (2001). [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • SlideShare. Bioanalytical method validation ema. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • BioPharma Services Inc. BA Method Development: Polar Compounds. [Link]

  • Clinical Tree. Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • National Institutes of Health. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Organic Division, ACS. pKa Data Compiled by R. Williams. [Link]

Sources

Application Notes and Protocols: 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Pyridone Scaffold as a Privileged Structure in Medicinal Chemistry

The 2-pyridone motif is a cornerstone in the design of contemporary therapeutics, recognized for its versatile role as a bioisostere for amides, phenols, and various nitrogen-containing heterocycles. Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with biological targets. This privileged scaffold is present in a multitude of natural products and FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The inherent drug-like properties of 2-pyridone derivatives, such as metabolic stability and aqueous solubility, further enhance their appeal in drug discovery programs. Within this esteemed class of compounds, 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid emerges as a molecule of significant interest for the development of novel therapeutic agents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The key properties of the title compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
SMILES CN1C(C)=CC=C(C(O)=O)C1=O[1]
InChI Key VNVVNIRZCHXSGD-UHFFFAOYSA-N

Potential Therapeutic Applications & Mechanistic Insights

While direct biological data for this compound is emerging, the extensive research on structurally related 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives provides a strong rationale for its investigation in several key therapeutic areas.

Metabolic Disorders: A Focus on Hypoglycemic Activity

A compelling study on a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids revealed their potential as oral hypoglycemic agents.[2] This activity is particularly noteworthy as it appears to operate through a mechanism distinct from that of nicotinic acid, which is known for its lipid-lowering effects but also has some undesirable side effects.[2] The study highlighted a clear structure-activity relationship (SAR), with the nature of the substituent at the 6-position of the pyridone ring playing a critical role in the observed hypoglycemic potency.[2] While the 6-methyl analog was found to be inactive in that specific study, the exploration of di-substituted compounds like our title molecule is a logical next step in probing the SAR of this scaffold.

Proposed Investigational Workflow for Hypoglycemic Activity

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Lead Optimization a Glucose Uptake Assay (e.g., in L6 myotubes) d Oral Glucose Tolerance Test (OGTT) in rodent models of diabetes a->d b Insulin Secretion Assay (e.g., in MIN6 cells) b->d c AMPK Activation Assay e Acute Hypoglycemic Effect in normoglycemic and diabetic rodents c->e f SAR Analysis d->f e->f g ADME/Tox Profiling f->g

Caption: Workflow for evaluating the hypoglycemic potential.

Oncology: A Scaffold for Kinase Inhibition and Cytotoxic Agents

The 2-pyridone core is a well-established pharmacophore in the development of anticancer agents, particularly as kinase inhibitors. Several FDA-approved kinase inhibitors feature this motif. Furthermore, derivatives of dihydropyridine carboxylic acid have demonstrated cytotoxic activity against various cancer cell lines.[3] For instance, certain novel dihydropyridine carboxylic acid derivatives have shown promising activity against the HCT-15 human colorectal adenocarcinoma cell line.[3] Additionally, related quinoline-based structures have exhibited significant anticancer activity against the MCF-7 breast cancer cell line.[4]

The potential of this compound as a kinase inhibitor warrants investigation. Its structural features, including the hydrogen bond donor and acceptor capabilities of the 2-pyridone ring and the carboxylic acid moiety, are amenable to binding within the ATP-binding pocket of various kinases.

Hypothetical Kinase Inhibition Pathway

G cluster_0 Kinase ATP Binding Pocket Kinase Kinase Active Site Downstream Signaling\n(e.g., cell proliferation, survival) Downstream Signaling (e.g., cell proliferation, survival) Kinase->Downstream Signaling\n(e.g., cell proliferation, survival) Phosphorylation ATP ATP ATP->Kinase Normal Substrate Binding Inhibitor 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid Inhibitor->Kinase Competitive Binding Inhibitor->Downstream Signaling\n(e.g., cell proliferation, survival) Inhibition

Caption: Competitive inhibition of a kinase by the title compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

Reaction Scheme:

A potential synthetic route could involve the condensation of a suitable β-keto ester with an enamine, followed by cyclization and subsequent hydrolysis.

Step-by-Step Procedure (Hypothetical):

  • Synthesis of the Enamine Intermediate: React N-methylacetoacetamide with a suitable dimethylformamide acetal to form the corresponding enamine.

  • Condensation and Cyclization: React the enamine intermediate with a malonic acid derivative under basic conditions to facilitate condensation and subsequent cyclization to form the pyridone ring.

  • Hydrolysis: If the product from the previous step is an ester, perform hydrolysis using standard aqueous base (e.g., NaOH or KOH) followed by acidification to yield the final carboxylic acid.[6]

  • Purification: The final product should be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Protocol 2: In Vitro Cytotoxicity Assay against Cancer Cell Lines

This protocol outlines a method to assess the antiproliferative activity of this compound against a panel of human cancer cell lines, such as HCT-15 (colorectal), MCF-7 (breast), and PC-3 (prostate). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7]

Materials:

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Human cancer cell lines (e.g., HCT-15, MCF-7, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the title compound and the positive control in complete medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Insights and Future Directions

The existing literature on 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives provides a solid foundation for initiating SAR studies with this compound as the lead compound. Key areas for future derivatization and exploration include:

  • Modification of the N1-substituent: Varying the alkyl group at the N1 position can influence lipophilicity and potential interactions with the target protein.

  • Substitution at the C6-position: As demonstrated in the hypoglycemic activity studies, this position is critical for biological activity. Exploration of different alkyl and aryl substituents is warranted.[2]

  • Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to amides, esters, or other bioisosteres can modulate the compound's properties and target interactions.

  • Substitution on the Pyridone Ring: Introduction of substituents at the C4 and C5 positions can further probe the SAR and potentially enhance potency and selectivity.

Conclusion

This compound represents a promising starting point for drug discovery campaigns targeting metabolic disorders and oncology. Its foundation on the privileged 2-pyridone scaffold, coupled with the demonstrated biological activities of its structural analogs, provides a strong impetus for its synthesis and comprehensive pharmacological evaluation. The protocols and workflows outlined in this application note offer a strategic framework for researchers to unlock the therapeutic potential of this intriguing molecule.

References

  • Sloan, K. B., & Koch, S. A. (1983). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry, 26(10), 1351–1355. [Link]

  • (Reference not directly cited in the final text, but relevant to the broader topic)
  • (Reference not directly cited in the final text, but relevant to the broader topic)
  • (Reference not directly cited in the final text, but relevant to the broader topic)
  • Khabnadideh, S., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Proceedings, 41(1), 24. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6529. [Link]

  • Rojas-Lima, S., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. International Journal of Molecular Sciences, 22(21), 11505. [Link]

  • (Reference not directly cited in the final text, but relevant to the broader topic)
  • (Reference not directly cited in the final text, but relevant to the broader topic)
  • (Reference not directly cited in the final text, but relevant to the broader topic)
  • (Reference not directly cited in the final text, but relevant to the broader topic)
  • Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513–519. [Link]

  • Hurtado-Rodríguez, D., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(2), 1037-1066. [Link]

  • (Reference not directly cited in the final text, but relevant to the broader topic)
  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(2), 131-139. [Link]

  • (Reference relates to general hydrolysis methods for similar scaffolds) Loev, B., et al. (1986). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. EP0202625A2.

Sources

Application Note & Protocol: Evaluating the Antimicrobial Activity of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has catalyzed the search for novel chemical scaffolds with antimicrobial potential. Pyridine derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3][4][5] The unique geometry conferred by the pyridine nucleus can facilitate interactions with specific microbial proteins, making these compounds promising candidates for drug discovery.[2][4] Specifically, derivatives of 1,4-dihydropyridine have been synthesized and evaluated for their antibacterial efficacy against various strains, including Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli.[6][7][8]

This document provides a detailed experimental protocol for evaluating the antimicrobial activity of a specific dihydropyridine derivative, 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid . The methodologies described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure scientific rigor and reproducibility.[9][10][11][12][13][14] The primary objectives of this protocol are to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) of the test compound, which are fundamental parameters for assessing its antimicrobial potential.

PART 1: Foundational Assays for Antimicrobial Activity

The cornerstone of evaluating a novel compound's antimicrobial efficacy lies in determining the lowest concentration that can inhibit microbial growth (MIC) and the lowest concentration that can kill the microbe (MBC). The broth microdilution method is the gold standard for determining MIC values due to its accuracy and efficiency in testing multiple concentrations simultaneously.[9][15][16] The MBC is subsequently determined by subculturing from the wells of the MIC assay that show no visible growth.[17][18][19][20]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][21] This protocol adheres to the principles outlined by CLSI and EUCAST for broth microdilution testing.[9][11][12]

  • This compound (Test Compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35 ± 2°C)

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the final solvent concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[17]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add the appropriate volume of the diluted bacterial suspension to wells 1 through 11 to achieve the final inoculum density.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9][15][16]

  • Reading and Interpreting MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[17]

    • The use of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in visualizing bacterial growth, where a color change indicates viability.[22]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[17][18][19] This assay is a crucial next step after determining the MIC to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes

  • Incubator (35 ± 2°C)

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[17]

    • Also, plate an aliquot from the growth control well to ensure the viability of the initial inoculum.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[17]

  • Determining the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[17][19]

PART 2: Data Presentation and Interpretation

Clear and concise presentation of data is paramount for the interpretation of antimicrobial activity.

Quantitative Data Summary

Summarize the MIC and MBC values in a structured table for easy comparison across different bacterial strains. The ratio of MBC to MIC is also a valuable metric; a ratio of ≤4 is generally considered indicative of bactericidal activity.[17][18]

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Escherichia coli25922ValueValueValueBactericidal/Bacteriostatic
Staphylococcus aureus29213ValueValueValueBactericidal/Bacteriostatic
Pseudomonas aeruginosa27853ValueValueValueBactericidal/Bacteriostatic
Positive Control-ValueValueValueBactericidal/Bacteriostatic

Note: The data in this table should be experimentally determined.

PART 3: Visualizing Experimental Workflows

Visual diagrams can significantly aid in understanding complex experimental protocols.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform 2-Fold Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating & Incubation cluster_mbc_analysis Analysis mic_results Identify Wells with No Visible Growth (≥MIC) subculture Subculture 10µL from Clear Wells onto MHA Plates mic_results->subculture incubate_plates Incubate MHA Plates (35°C, 18-24h) subculture->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

References

  • Broth microdilution - Grokipedia. (n.d.).
  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.).
  • CLSI M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • Synthesis and antimicrobial activity of a new series 1,4-dihydropyridine derivatives. (n.d.).
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology.
  • Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. (n.d.). MDPI.
  • Broth microdilution. (n.d.). Wikipedia.
  • Disk diffusion test. (n.d.). Wikipedia.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022, May 18). Microbe Notes.
  • Kirby-Bauer Disk Susceptibility Test. (2023, September 13). Biology LibreTexts.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.
  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (n.d.).
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. (n.d.). Benchchem.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). National Institutes of Health, Islamabad Pakistan.
  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate.
  • Minimum bactericidal concentration. (n.d.). Wikipedia.
  • Design and synthesis of 1,4-dihydropyridine derivatives as antibacterials. (2024, October 21).
  • EUCAST. (n.d.). ESCMID.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
  • Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
  • EUCAST - Home. (n.d.). EUCAST.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020, January 8). PMC - NIH.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). MDPI.
  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (n.d.). Open Access Journals.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). ResearchGate.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases (NICD).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). PubMed.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - PubMed Central.

Sources

Troubleshooting & Optimization

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during the multi-step synthesis of this valuable pyridone derivative. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure a successful and efficient synthesis.

Introduction to the Synthetic Challenge

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic strategy involves the initial formation of the pyridone ring system, followed by N-alkylation, and concluding with the hydrolysis of an ester to the final carboxylic acid. Each of these stages presents unique challenges, from competing side reactions to difficulties in purification. This guide will address these issues in a question-and-answer format, providing both the "what" and the "why" behind each experimental recommendation.

Overall Synthetic Workflow

The synthesis can be logically divided into three main stages. This guide is structured to address the potential issues at each of these critical junctures.

Workflow cluster_0 Stage 1: Pyridone Ring Formation cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Saponification A Ethyl 3-aminocrotonate C Ethyl 6-methyl-2-oxo-1,2- dihydropyridine-3-carboxylate A->C B Diethyl malonate B->C D Ethyl 1,6-dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylate C->D Methylating Agent E 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid D->E Base Hydrolysis

Figure 1: Three-stage synthetic workflow for the target molecule.

Stage 1: Pyridone Ring Formation

The initial and arguably most critical stage is the construction of the 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate core. A common and effective method is the condensation of ethyl 3-aminocrotonate with diethyl malonate.

FAQs and Troubleshooting

Q1: My reaction to form the pyridone ring is giving a very low yield. What are the likely causes?

A1: Low yields in this cyclocondensation reaction are a frequent challenge. The primary culprits are often suboptimal reaction conditions and the purity of your starting materials.

  • Incomplete Reaction: This reaction typically requires elevated temperatures to drive the cyclization and elimination of ethanol. Ensure your reaction is heated to a sufficient temperature (typically reflux in a high-boiling solvent like ethanol or isopropanol) and for an adequate duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion.

  • Reagent Quality: The ethyl 3-aminocrotonate is susceptible to hydrolysis and decomposition. It is best to use it freshly prepared or from a recently opened container. Moisture in the reaction can lead to the hydrolysis of esters and inhibit the condensation. Ensure you are using anhydrous solvents.

  • Suboptimal Base: While this reaction can be driven thermally, the use of a base catalyst like sodium ethoxide can improve reaction rates and yields. However, the stoichiometry of the base is critical, as excess base can promote side reactions.

Q2: I am observing multiple spots on my TLC plate after the ring formation reaction. What are the potential byproducts?

A2: The formation of multiple products is indicative of competing reaction pathways. The most common byproducts in this synthesis are:

  • Incompletely Cyclized Intermediates: The reaction proceeds through several intermediate stages. If the reaction does not go to completion, you may isolate acyclic amide or enamine intermediates.

  • Self-Condensation Products: Both ethyl 3-aminocrotonate and diethyl malonate can undergo self-condensation under the reaction conditions, leading to a complex mixture of byproducts.

  • Alternative Cyclization Products: While less common, regioisomers of the desired pyridone can sometimes form.

To mitigate byproduct formation, ensure a controlled addition of reagents and maintain a consistent reaction temperature. A well-defined reflux is often better than uneven heating.

Side_Reactions_Stage1 Starting Materials Ethyl 3-aminocrotonate + Diethyl malonate Desired Product Ethyl 6-methyl-2-oxo-1,2- dihydropyridine-3-carboxylate Starting Materials->Desired Product Main Pathway Byproduct1 Incomplete Cyclization (Acyclic Intermediates) Starting Materials->Byproduct1 Side Reaction Byproduct2 Self-Condensation Products Starting Materials->Byproduct2 Side Reaction

Figure 2: Potential reaction pathways in Stage 1.

Protocol: Synthesis of Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add diethyl malonate dropwise at room temperature.

  • To this solution, add ethyl 3-aminocrotonate dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Stage 2: N-Methylation of the Pyridone Ring

This stage involves the alkylation of the nitrogen atom of the pyridone ring. A significant challenge here is the ambident nucleophilic nature of the pyridone, which can lead to both N-methylation and O-methylation.

FAQs and Troubleshooting

Q3: My N-methylation reaction is producing a mixture of N-methylated and O-methylated products. How can I improve the selectivity for N-methylation?

A3: The ratio of N- to O-alkylation is highly dependent on the reaction conditions. To favor N-methylation, consider the following factors:

  • Choice of Base and Solvent: The choice of base and solvent system is critical in controlling the selectivity. A common strategy to enhance N-alkylation is to use a non-polar, aprotic solvent like toluene or DMF in combination with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The use of more polar, protic solvents can favor O-alkylation.

  • Methylating Agent: Common methylating agents include dimethyl sulfate and methyl iodide. While both can be effective, dimethyl sulfate is often reported to give better N-selectivity in some systems.

  • Temperature: Lower reaction temperatures generally favor N-alkylation. Running the reaction at room temperature or slightly below may improve the desired product ratio.

Q4: I am having difficulty separating the N-methyl and O-methyl isomers. What purification strategies do you recommend?

A4: The separation of these isomers can indeed be challenging due to their similar polarities.

  • Column Chromatography: Careful flash column chromatography on silica gel is the most common method. A gradient elution with a mixture of hexane and ethyl acetate is often effective. You may need to screen several solvent systems to find the optimal separation conditions.

  • Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be an effective technique for separating the isomers, especially on a larger scale.

ByproductStructureFormation MechanismMitigation Strategy
2-Methoxy-6-methylnicotinic acid ethyl esterO-methylated isomerAlkylation of the exocyclic oxygen of the pyridone tautomer.Use of non-polar, aprotic solvents and bases like NaH. Lower reaction temperatures.
Unreacted Starting Material-Incomplete reaction.Increase reaction time or temperature; ensure stoichiometric amounts of methylating agent and base.

Table 1: Common Byproducts in N-Methylation and Mitigation Strategies

Protocol: N-methylation of Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF, add a solution of ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add dimethyl sulfate dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Stage 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. While seemingly straightforward, this step can also present challenges.

FAQs and Troubleshooting

Q5: The hydrolysis of my ester is incomplete, or I am seeing decomposition of my product. How can I optimize this step?

A5: Incomplete hydrolysis or product degradation can be addressed by carefully controlling the reaction conditions.

  • Incomplete Hydrolysis: Saponification is an equilibrium process. To drive the reaction to completion, use a sufficient excess of base (e.g., 2-3 equivalents of NaOH or KOH). If the reaction is sluggish at room temperature, gentle heating may be required. Monitor the reaction by TLC until the starting material is no longer visible.

  • Product Degradation: The pyridone ring can be susceptible to decomposition under harsh basic conditions and high temperatures. If you observe significant degradation, try using milder conditions, such as a lower temperature for a longer period or a weaker base like lithium hydroxide.

  • Decarboxylation: While less common at this stage without significant heating, decarboxylation of the final product can occur, especially if the workup involves strongly acidic conditions at elevated temperatures. It is advisable to perform the acidification step at a low temperature (0-5 °C).

Q6: I am having trouble isolating my final carboxylic acid product after acidification. What is the best workup procedure?

A6: The isolation of the carboxylic acid relies on its precipitation upon acidification.

  • Controlled Acidification: After the hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) with vigorous stirring until the pH is acidic (typically pH 2-3). Adding the acid too quickly can lead to the formation of an oil or a very fine precipitate that is difficult to filter.

  • Precipitation and Filtration: The carboxylic acid should precipitate as a solid. Allow the mixture to stir in the ice bath for a period to maximize precipitation before collecting the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any inorganic salts.

  • Drying: Dry the product thoroughly under vacuum.

Side_Reactions_Stage3 Starting Material Ethyl 1,6-dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylate Desired Product 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid Starting Material->Desired Product Main Pathway Byproduct1 Incomplete Hydrolysis (Unreacted Ester) Starting Material->Byproduct1 Side Reaction Byproduct2 Decarboxylation Product Desired Product->Byproduct2 Degradation

Figure 3: Potential issues in the final saponification step.

Protocol: Saponification of Ethyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Dissolve the ester in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture in an ice bath.

  • Slowly add 1M HCl with vigorous stirring until the pH of the solution is approximately 2-3.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

References

  • Organic Letters. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones. [Link][1][2]

  • Molecules. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link][3]

  • Molecules. (2018). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. [Link][4][5]

  • Arkivoc. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link][6]

  • Organic Syntheses. (1925). 1-methyl-2-pyridone. [Link][7]

  • ACS Omega. (2020). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link][8]

  • Journal of Organic Chemistry. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. [Link][9]

  • Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. [Link][10]

  • Google Patents. (1996). Process for producing n-methylated organic pigments. [11]

  • PubMed Central. (2019). Carboxyl Methyltransferase Catalysed Formation of Mono‐ and Dimethyl Esters under Aqueous Conditions: Application in Cascade Biocatalysis. [Link][12]

  • Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link][1]

  • ACS Combinatorial Science. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. [Link][6]

  • Molecules. (2019). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. [Link][13]

  • Google Patents. (1992). Process for producing dihydropyridine carboxylic acids. [14]

  • IUCrData. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link][2][]

  • PrepChem. (2023). Preparation of ethyl 2-ethyl-3-oxobutanoate. [Link]

  • Google Patents. (2015).

Sources

Technical Support Center: Synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this and related pyridone derivatives, providing in-depth troubleshooting guides and frequently asked questions to help you improve your reaction yields and final product purity.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields are a frequent challenge in multi-step organic syntheses, and pyridone synthesis is no exception.[1][2] Several factors can contribute to this issue. A systematic investigation is the key to identifying the root cause.

Causality and Recommended Actions:

  • Suboptimal Reaction Conditions: The cyclodehydration step in many pyridone syntheses often requires precise temperature and time control.[1]

    • Causality: Inadequate heating can lead to incomplete conversion of intermediates, while excessive heat or prolonged reaction times can cause decomposition of starting materials or products.

    • Solution: Systematically optimize the reaction temperature and time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation before significant side-product accumulation occurs.[1]

  • Reagent Quality and Stoichiometry: The purity of your starting materials is critical.

    • Causality: Impurities in reactants (e.g., ethyl acetoacetate, N-methylacetoacetamide, or enamines) can introduce competing side reactions. Incorrect stoichiometry can lead to an excess of one reactant, promoting self-condensation or other undesired pathways.[1]

    • Solution: Ensure all reagents are of high purity and used in their precise stoichiometric ratios. If possible, purify starting materials before use. Anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon) are often necessary to prevent side reactions caused by moisture.[1]

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification phases.[2]

    • Causality: The target molecule, being a carboxylic acid, can have variable solubility in aqueous and organic phases depending on the pH. Its polarity can also lead to challenges during chromatographic purification.

    • Solution: Carefully optimize the pH during aqueous work-up to ensure the product is in its desired form (ionic salt or neutral acid) for efficient extraction. For purification, consider alternatives to standard silica gel chromatography if you observe significant streaking or product loss.

Workflow for Troubleshooting Low Yields

Below is a logical workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed reagents Step 1: Verify Reagent Purity & Stoichiometry start->reagents reagents_ok Reagents OK reagents->reagents_ok No Issue reagents_bad Impure Reagents or Incorrect Stoichiometry reagents->reagents_bad Issue Found conditions Step 2: Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Optimal conditions->conditions_ok No Issue conditions_bad Conditions Suboptimal conditions->conditions_bad Issue Found workup Step 3: Evaluate Work-up & Purification workup_ok Procedure Optimized workup->workup_ok No Issue workup_bad Product Loss Identified workup->workup_bad Issue Found side_reactions Step 4: Investigate Side Reactions (TLC/LC-MS) side_reactions_ok Side Reactions Minimized side_reactions->side_reactions_ok No Issue side_reactions_bad Competing Reactions Dominant side_reactions->side_reactions_bad Issue Found reagents_ok->conditions end_good Yield Improved reagents_bad->end_good Corrected conditions_ok->workup conditions_bad->end_good Optimized workup_ok->side_reactions workup_bad->end_good Refined side_reactions_ok->end_good end_bad Consult Literature or Technical Support side_reactions_bad->end_bad

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

A2: The presence of multiple spots on a TLC plate is a clear indicator of side reactions or incomplete conversion. In pyridone synthesis, common side products include:

  • Incompletely Cyclized Intermediates: The cyclization step is often the most challenging. Linear aminodiene or related intermediates may persist if the reaction conditions (e.g., temperature) are not sufficient to overcome the activation energy for ring closure.[1]

  • Self-Condensation Products: Starting materials like ethyl acetoacetate can undergo self-condensation (e.g., Claisen condensation) under basic conditions, leading to dimeric byproducts.

  • Tautomeric Byproducts: The tautomerism between the 2-pyridone and 2-hydroxypyridine forms can sometimes lead to different reaction pathways, resulting in a mixture of products.[1]

Solution:

  • Reaction Monitoring: Use TLC or LC-MS to track the appearance and disappearance of spots over time. This can help you distinguish between stable side products and reaction intermediates.

  • Optimize Catalyst and Conditions: The choice of catalyst (acidic or basic) and reaction conditions can significantly influence the product distribution. For instance, some cyclizations benefit from Lewis acids to promote the desired pathway.[1]

  • Purification: If side products are unavoidable, a careful purification strategy is required. See Q4 for more details.

Q3: How can I systematically optimize the reaction conditions for a better yield?

A3: A systematic approach to optimization is crucial. Below is a generalized protocol based on common pyridone syntheses, followed by a table of parameters to vary.

Experimental Protocol: A General Approach

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add your β-keto-ester or equivalent starting material and an appropriate anhydrous solvent (e.g., ethanol, toluene).

  • Reagent Addition: Slowly add your amine source and any catalysts or condensing agents. Maintain an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress every 1-2 hours using TLC.

  • Work-up: After completion, cool the mixture, remove the solvent under reduced pressure, and perform an aqueous work-up. Acidify the aqueous layer carefully to precipitate the carboxylic acid product.

  • Purification: Collect the crude product by filtration and purify via recrystallization or column chromatography.

Table 1: Parameters for Optimization

ParameterInitial ConditionRange to ExploreRationale
Temperature 80 °C (Refluxing EtOH)60 °C to 120 °CTo overcome the activation energy for cyclization without causing decomposition.[1]
Reaction Time 6 hours2 to 24 hoursTo ensure complete conversion without forming degradation products.[1]
Solvent EthanolToluene, DMF, Acetic AcidSolvent polarity and boiling point can significantly affect reaction rates and equilibria.
Base/Catalyst Triethylamine (Et₃N)Piperidine, K₂CO₃, NaHThe choice of base can influence which proton is abstracted and affect the rate of condensation and cyclization steps.[3]
Q4: Purification of the final product is proving difficult. What can I do?

A4: Purification challenges are common with polar, functionalized heterocyclic compounds like pyridones.[1]

  • Streaking on Silica Gel: Pyridine-containing compounds are basic and can interact strongly with the acidic silica gel, leading to significant streaking and poor separation.[1]

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia. Alternatively, use a different stationary phase like alumina (neutral or basic).

  • Poor Solubility: The product may have limited solubility in common chromatography solvents.

    • Solution: For recrystallization, experiment with a range of solvent systems, including polar solvents like ethanol, methanol, or mixtures with water. For chromatography, a more polar mobile phase (e.g., dichloromethane/methanol or chloroform/methanol) might be necessary.

  • Recrystallization: This is often the most effective method for purifying the final carboxylic acid.

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, acetic acid, or water). Allow the solution to cool slowly to form well-defined crystals. If no crystals form, try adding a co-solvent in which the product is insoluble (an anti-solvent).

Frequently Asked Questions (FAQs)
Q1: What is a plausible reaction mechanism for this synthesis?

A1: The synthesis of 2-pyridones often follows a pathway similar to the Guareschi-Thorpe condensation. A plausible mechanism for forming the core ring of this compound involves the condensation of a β-ketoamide (like N-methylacetoacetamide) with a β-keto-ester (like ethyl acetoacetate) or a related active methylene compound, typically under basic conditions.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization cluster_3 Step 4: Dehydration & Hydrolysis A β-Ketoamide B Enolate Intermediate A->B Base D Linear Adduct B->D Attacks C=C C β-Keto-ester C->D E Cyclized Intermediate D->E Intramolecular Condensation F Pyridone Ester E->F -H₂O G Final Carboxylic Acid F->G Hydrolysis

Caption: A simplified reaction mechanism for 2-pyridone synthesis.

Q2: Are there modern, alternative synthetic routes to 2-pyridones?

A2: Yes, classical condensation methods have been augmented by several modern and efficient strategies. These can be particularly useful if traditional routes provide low yields.

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the product, often with high atom economy and efficiency. MCRs are widely used for generating libraries of substituted 2-pyridones.[3][4]

  • [4+2] Cycloaddition Reactions (Diels-Alder): Annulation of in-situ generated azadienes with active methylene compounds can provide a facile route to diverse 2-pyridone structures.[5]

  • Transition-Metal Catalysis: Cobalt-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate is another modern approach to forming the pyridone ring.[5] These methods often offer high yields and functional group tolerance.

References
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Pyridone Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Reaction Condition Optimization for Pyridone Derivatives.
  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI.
  • Magedov, I. V., et al. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • Lin, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.

Sources

Stability and degradation of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Welcome to the dedicated technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this molecule. Our goal is to equip you with the knowledge to anticipate and troubleshoot common experimental challenges, ensuring the integrity and reproducibility of your results.

Overview: Understanding the Molecule's Core Chemistry

This compound is a heterocyclic compound featuring several key functional groups that dictate its chemical behavior:

  • A Dihydropyridine Ring: This non-aromatic, six-membered ring is the most reactive part of the molecule. It is structurally related to the 1,4-dihydropyridines (DHPs), a class of compounds well-known for their light sensitivity.[1][2] The primary degradation pathway for this moiety is oxidation to the more stable, aromatic pyridine ring, which often results in a complete loss of specific biological activities.[3][4]

  • A 2-Pyridone Tautomer: The "2-oxo" designation indicates the presence of a pyridone system, which can influence the molecule's thermal stability and metabolic profile.[5][6]

  • A Carboxylic Acid Group: This acidic functional group is critical for the molecule's solubility profile, making it highly dependent on pH. The acidity of carboxylic acids is a well-understood principle, governed by the stability of the resulting carboxylate anion.[7][8]

Below is a summary of the compound's basic physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₉NO₃[9]
Molecular Weight 167.16 g/mol [9]
Physical Form Solid[9]
InChI Key VNVVNIRZCHXSGD-UHFFFAOYSA-N[9]

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Inconsistent or Low Solubility

Question: My compound is not dissolving properly in aqueous buffers, or it precipitates out of solution unexpectedly. Why is this happening and how can I achieve stable solubilization?

Answer:

  • Causality: The poor aqueous solubility under neutral or acidic conditions is due to the carboxylic acid moiety (pKa typically in the range of 3-5).[10][11] In its protonated form (at pH < pKa), the molecule is neutral and less soluble in water. As the pH increases above the pKa, the carboxylic acid deprotonates to form the highly polar and much more water-soluble carboxylate anion.[7]

  • Troubleshooting Protocol:

    • Avoid Direct Dissolution in Neutral Buffers: Do not attempt to dissolve the solid powder directly into a neutral buffer like PBS (pH 7.4). This will likely result in a suspension, not a true solution.

    • Prepare a Basic Stock Solution:

      • Weigh the desired amount of the compound.

      • Dissolve it in a small volume of a mild base, such as 0.1 M NaOH, until the solid is fully dissolved. This ensures the formation of the soluble sodium carboxylate salt.

      • Alternatively, for organic-compatible experiments, DMSO is a common solvent for initial stock preparation.[12]

    • pH Adjustment:

      • Once fully dissolved, slowly add your desired buffer (e.g., PBS, HEPES) to the basic stock solution while gently stirring.

      • Carefully adjust the final pH to your target experimental value using dilute HCl. Perform this step slowly to avoid localized precipitation.

    • Final Concentration and Storage: Bring the solution to the final desired volume with your buffer. For storage, it is advisable to keep stock solutions at -20°C or -80°C to minimize degradation.[12]

Issue 2: Rapid Loss of Compound Potency or Purity

Question: I am observing a rapid decrease in the compound's activity in my assays, and HPLC analysis shows the appearance of a new peak. What is causing this degradation?

Answer:

  • Causality: This is a classic sign of photodegradation. The dihydropyridine ring is highly susceptible to photo-oxidation, where light catalyzes its conversion to the corresponding aromatic pyridine derivative.[4][13] This process is often irreversible and leads to a loss of the compound's intended biological function. The degradation is particularly rapid in solution compared to the solid state.[2][3]

  • Mitigation Strategy:

    • Light Protection is Mandatory:

      • Always use amber glass vials or tubes for preparing and storing solutions. If unavailable, wrap clear containers securely in aluminum foil.

      • Conduct all experimental manipulations under subdued laboratory lighting. Avoid direct sunlight or strong fluorescent light exposure.

    • Minimize Exposure Time: Prepare solutions fresh whenever possible, especially for final dilutions used in assays. Do not leave working solutions on the benchtop exposed to light for extended periods.

    • Confirm Degradation: To confirm photodegradation, you can run a simple stress test. Expose a sample of your solution to light for a set period (e.g., 1-2 hours) and compare its HPLC profile to a protected sample. A decrease in the parent peak and the emergence of a new, typically more polar, peak is indicative of photodegradation.

Issue 3: Thermal Degradation During High-Temperature Procedures

Question: My experiment involves a heating step (e.g., incubation at 37°C or higher). Is the compound stable under these conditions?

Answer:

  • Causality: While pyridone structures can exhibit good thermal stability, prolonged exposure to elevated temperatures, especially in certain solvents or at non-optimal pH, can accelerate degradation.[5][14] For this specific molecule, oxidative pathways can also be thermally accelerated.

  • Recommendations:

    • Standard Incubations (37°C): For typical cell culture or enzymatic assays at 37°C, the compound should be reasonably stable over several hours. However, for incubations longer than 24 hours, it is best to perform a pilot stability test.

    • Avoid Aggressive Heating: Avoid boiling, autoclaving, or prolonged heating above 60°C unless validated.

    • Monitor Stability: If your protocol requires heat, analyze a sample pre- and post-heating by HPLC or LC-MS to quantify any potential degradation.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation product of this compound?

    • A1: The most common and expected degradation product is the oxidized pyridine analog: 1,6-Dimethyl-2-oxo-1,6-dihydropyridine-3-carboxylic acid . This occurs via the aromatization of the dihydropyridine ring.[2][4]

  • Q2: How can I analytically monitor the stability of my sample?

    • A2: The best method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The parent compound and its more polar pyridine degradant can typically be well-separated. Monitor the decrease in the peak area of the parent compound over time relative to a t=0 sample.

  • Q3: Is the compound susceptible to oxidative degradation from sources other than light?

    • A3: Yes. The dihydropyridine ring can be oxidized by strong oxidizing agents or potentially by dissolved oxygen in the medium, a process that can be accelerated by heat or certain metal ions.[15] While photo-oxidation is the most common concern in a lab setting, ensuring the use of high-purity solvents and de-gassed buffers for long-term storage can help minimize this.

  • Q4: What are the recommended storage conditions for the solid compound and its solutions?

    • A4:

      • Solid: Store the solid material at 2-8°C or -20°C in a tightly sealed container, protected from light and moisture.

      • Solutions: Store stock solutions (e.g., in DMSO or a buffered basic solution) at -20°C or -80°C in light-protected aliquots to avoid repeated freeze-thaw cycles.[12]

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Weigh out 1.67 mg of this compound (MW = 167.16 g/mol ).

  • Place the solid in an amber microfuge tube or glass vial.

  • Add 100 µL of 0.1 M NaOH and vortex until the solid is completely dissolved.

  • Slowly add 800 µL of your desired sterile buffer (e.g., 1X PBS).

  • Check the pH and adjust to your target value (e.g., 7.4) using 0.1 M HCl.

  • Add buffer to bring the final volume to 1.0 mL.

  • Filter sterilize through a 0.22 µm syringe filter if required for cell-based assays.

  • Store in aliquots at -20°C, protected from light.

Protocol 2: Monitoring Degradation by HPLC
  • System: A standard RP-HPLC system with a C18 column and UV detector.

  • Mobile Phase (Example): A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid or Formic Acid).

  • Procedure:

    • Prepare your compound solution as per Protocol 1.

    • Immediately inject a sample onto the HPLC. This is your Time 0 (T=0) reference. Record the peak area of the parent compound.

    • Store the solution under your test condition (e.g., on the benchtop under light, in a 37°C incubator).

    • Inject samples at subsequent time points (e.g., 1, 4, 8, 24 hours).

    • Calculate the percentage of the compound remaining at each time point: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.

Visualized Workflows and Pathways

TroubleshootingWorkflow start Experiment Start: Prepare Compound Solution issue Observe Issue: Precipitation or Low Activity start->issue check_solubility Is the solution cloudy or precipitated? issue->check_solubility check_activity Is the activity lower than expected? issue->check_activity check_solubility->check_activity No solubility_protocol Root Cause: pH-dependent solubility. Action: Follow Protocol 1 for solubilization (use base, then buffer & adjust pH). check_solubility->solubility_protocol Yes photodegradation_protocol Potential Root Cause: Photodegradation. Action: 1. Protect from light (amber vials). 2. Prepare solutions fresh. 3. Run HPLC to confirm degradation. check_activity->photodegradation_protocol Yes end_ok Solution Clear & Active Proceed with Experiment solubility_protocol->end_ok photodegradation_protocol->end_ok

Caption: Troubleshooting workflow for common issues.

DegradationPathway parent 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid (Active Compound) product 1,6-Dimethyl-2-oxo-1,6- dihydropyridine-3-carboxylic acid (Oxidized, Inactive Product) parent->product Light (hv) [O]

Caption: Primary photodegradation pathway.

References

  • Ioele, G., De Luca, M., Ragno, G., & Gündüz, S. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107-15. [Link]

  • Luca, M., Ioele, G., & Ragno, G. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 9-15. [Link]

  • Semantic Scholar. (n.d.). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. Retrieved from [Link]

  • Ioele, G., Gündüz, S., De Luca, M., et al. (2015). Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral Data. Future Science. [Link]

  • SciSpace. (2017). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. [Link]

  • MDPI. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. MDPI.com. [Link]

  • MDPI. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.com. [Link]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • National Institutes of Health. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. PubMed Central. [Link]

  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]

  • Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65. [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. [Link]

  • Chemistry LibreTexts. (2020). Acidity of Carboxylic Acids. [Link]

  • ResearchGate. (2022). Comparative Characteristics of Thermal Stability of Quaternary Ammonium and Pyridinium Tetrachloroferrates. [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central. [Link]

  • Sarges, R., et al. (1975). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry, 18(3), 301-4. [Link]

  • PubMed. (2025). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting the Crystallization of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for common issues encountered during the crystallization of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to achieve high-purity crystalline material.

Section 1: Understanding the Molecule - Physicochemical Properties

The successful crystallization of any compound begins with an understanding of its physical and chemical properties. This compound possesses key functional groups—a carboxylic acid and a substituted pyridinone ring—that dictate its solubility and crystallization behavior.

PropertyValueSource
Chemical Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Solid
Key Structural Features Carboxylic Acid Group, Pyridinone RingN/A
SMILES String CN1C(C)=CC=C(C(O)=O)C1=O

These features suggest that solvent polarity and, critically, solution pH will be dominant factors in developing a successful crystallization protocol.[1]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common crystallization challenges in a direct question-and-answer format.

Q1: I've followed a standard cooling protocol, but no crystals are forming. What are the first steps?

A1: Failure to form crystals is typically due to the solution not being sufficiently supersaturated or a lack of nucleation sites for crystal growth to begin.

  • Scientific Rationale: Crystallization occurs when a solution contains more dissolved solute than can theoretically be held at a given temperature (supersaturation). Even in a supersaturated state, an energy barrier must be overcome to form the initial "seed" crystals, a process called nucleation.

  • Troubleshooting Protocol:

    • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line.[2] This creates microscopic imperfections on the glass that serve as nucleation sites.

    • Increase Supersaturation: If the solution is clear and scratching yields no result, it is likely undersaturated. There is too much solvent.[2] Gently reheat the solution to boiling and reduce the solvent volume by 10-20%. Allow it to cool again.[2]

    • Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution. This bypasses the initial nucleation barrier.

    • Drastic Cooling: As a final resort, try cooling the solution in a colder bath (e.g., an ice-salt bath or freezer).[3] Be aware that rapid cooling can sometimes trap impurities.

Q2: My compound "oiled out," forming a liquid layer instead of crystals. How can I fix this?

A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. This is a common issue when the boiling point of the solvent is higher than the melting point of the solute or when the solution is too concentrated.[4]

  • Scientific Rationale: Impurities can significantly depress the melting point of a compound, making it more prone to oiling out.[2] The solute, upon reaching its solubility limit in the hot solution, separates as a liquid globule rather than an ordered crystalline solid.

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation point.[2]

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask by placing it in a warm water bath that cools to room temperature or wrapping it in glass wool can promote proper crystal formation.

    • Change Solvent System: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes faintly cloudy.[5] Reheat to clarify and then cool slowly.

Q3: The crystal yield is very low. How can I improve it?

A3: A low yield (e.g., <50%) is most often caused by using an excessive amount of solvent or the compound having significant solubility in the cold solvent.[2]

  • Scientific Rationale: The goal of recrystallization is to dissolve the compound in the minimum amount of hot solvent required to form a saturated solution. Any excess solvent will retain a larger amount of the dissolved compound in the mother liquor upon cooling, thereby reducing the isolated yield.[2]

  • Troubleshooting Protocol:

    • Check the Mother Liquor: After filtering your crystals, test the remaining filtrate (mother liquor). Dip a glass rod into the liquid, remove it, and let the solvent evaporate. A significant solid residue indicates a substantial amount of dissolved product.[2]

    • Second Crop Crystallization: Recover a "second crop" of crystals by boiling off a portion of the solvent from the mother liquor to re-establish supersaturation and cooling again.[2] Note that second-crop crystals may be less pure than the first.

    • Optimize the Initial Step: In your next attempt, be meticulous about adding the hot solvent portion-wise, ensuring each addition is given time to dissolve the solute before adding more. Stop as soon as all the solid has dissolved.

Q4: My crystals are colored, but the pure compound should be white. What should I do?

A4: Colored impurities are common and can often be removed with activated charcoal.

  • Scientific Rationale: Activated charcoal has a very high surface area and can adsorb large, colored, and often polar impurity molecules from the solution.

  • Troubleshooting Protocol:

    • Dissolve the impure solid in the appropriate hot solvent.

    • Cool Slightly: Remove the solution from the heat source and allow it to cool for a moment. Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Add Activated Charcoal: Add a very small amount of charcoal (the tip of a spatula is often sufficient). Using too much charcoal can adsorb your product and reduce the yield.[2]

    • Reheat and Filter: Heat the solution back to boiling for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

    • Crystallize: Allow the hot, clear filtrate to cool slowly to form purified crystals.

Q5: How does the carboxylic acid and pyridine functionality affect the crystallization of this molecule?

A5: The presence of both an acidic group (carboxylic acid) and a basic atom (pyridine nitrogen) makes the solubility of this compound highly pH-dependent. This property can be exploited for purification.[1]

  • Scientific Rationale: At low pH, the pyridine nitrogen will be protonated, forming a cationic salt that is typically more soluble in polar solvents like water. At high pH, the carboxylic acid will be deprotonated, forming an anionic carboxylate salt, which is also often highly soluble in water. The compound will be least soluble at its isoelectric point, where it exists as a neutral zwitterion. This is often the optimal pH for crystallization from aqueous solutions.[1][6] The pKa difference between the acidic and basic groups can predict whether a salt or co-crystal will form.

  • Troubleshooting Protocol (pH-Controlled Crystallization):

    • Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH), ensuring the pH is high enough to deprotonate the carboxylic acid and form the soluble salt.

    • Filter the solution to remove any base-insoluble impurities.

    • Slowly add a dilute acid (e.g., 1M HCl) dropwise with stirring. The neutral compound will begin to precipitate as you approach its isoelectric point.

    • Monitor the precipitation. The goal is to allow the slow formation of crystals rather than a rapid, amorphous precipitation. Once precipitation is complete, collect the solid by filtration. This technique is a form of crystallization, not just precipitation.[7]

Section 3: Visual Workflow Diagrams

The following diagrams illustrate the logical flow for troubleshooting common crystallization problems and for performing a pH-controlled crystallization.

G start Start: Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_q Crystals Form? cool->crystals_q oiling_out Problem: Oiling Out cool->oiling_out If oil forms success Success: Filter & Dry Crystals crystals_q->success Yes no_crystals Problem: No Crystals crystals_q->no_crystals No low_yield Problem: Low Yield success->low_yield If yield is poor sol1 1. Scratch Flask 2. Boil Off Solvent 3. Add Seed Crystal no_crystals->sol1 sol2 1. Reheat & Add More Solvent 2. Cool Slower 3. Change Solvent oiling_out->sol2 sol3 Recover from Mother Liquor (Second Crop) low_yield->sol3

Caption: General troubleshooting decision tree for recrystallization.

G start Start: Crude Compound dissolve_base Dissolve in Dilute Aqueous Base (e.g., NaOH) start->dissolve_base filter_impurities Filter to Remove Base-Insoluble Impurities dissolve_base->filter_impurities acidify Slowly Add Dilute Acid (e.g., HCl) with Stirring filter_impurities->acidify precipitate_q Solid Forms? acidify->precipitate_q precipitate_q->acidify No, add more acid collect Collect Crystals by Filtration precipitate_q->collect Yes wash_dry Wash with Cold Water & Dry collect->wash_dry product Pure Crystalline Product wash_dry->product

Caption: Workflow for pH-controlled crystallization.

References

  • University of California, Davis. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Various Authors. (2012, September 11). I'm not getting a single crystal for organic compounds. ResearchGate. [Link]

  • Westin, J. Recrystallization - Organic Chemistry. [Link]

  • University of California, Los Angeles Department of Chemistry. Recrystallization and Crystallization. [Link]

  • Google Patents.
  • University of Calgary Department of Chemistry. Recrystallisation. [Link]

  • Various Authors. (2012, March 14). Why I am not getting crystals?. ResearchGate. [Link]

  • Royal Society of Chemistry. (2011). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm. [Link]

  • Harper, T. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques. YouTube. [Link]

  • University of Potsdam. Advice for Crystallization. [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • Various Authors. (2020, August 5). Crystal growth and physical characterization of picolinic acid cocrystallized with dicarboxylic acids. ResearchGate. [Link]

  • National Center for Biotechnology Information. 1,6-Dihydropyridine-3-carboxylic acid, 5-cyano-2-ethyl-6-oxo-4-phenyl-, methyl ester. PubChem. [Link]

  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]

Sources

Optimizing reaction conditions for the synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives. This guide is intended for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this multi-step synthesis. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions effectively.

I. Synthetic Strategy Overview

The synthesis of this compound is typically approached via a three-stage process. This modular approach allows for optimization at each distinct chemical transformation.

Synthetic_Workflow A Stage 1: Guareschi-Thorpe Condensation B Stage 2: N-Methylation A->B 6-Methyl-2-oxo-1,2-dihydropyridine- 3-carbonitrile C Stage 3: Nitrile Hydrolysis B->C 1,6-Dimethyl-2-oxo-1,2-dihydropyridine- 3-carbonitrile D Final Product C->D 1,6-Dimethyl-2-oxo-1,2-dihydropyridine- 3-carboxylic acid

Caption: Synthetic workflow for the target molecule.

II. Frequently Asked Questions (FAQs)

Synthesis Pathway FAQs

Q1: What is the most common and reliable synthetic route for preparing the this compound scaffold?

A1: The most established route involves a three-step sequence starting with the Guareschi-Thorpe condensation to form the pyridone ring, followed by N-methylation, and concluding with the hydrolysis of a nitrile intermediate to the final carboxylic acid. This method is advantageous due to the ready availability of starting materials and the generally reliable nature of each step.

Q2: Are there alternative synthetic strategies to consider?

A2: Yes, other methods for constructing the 2-pyridone core exist, such as those starting from enaminones or through transition-metal-catalyzed cyclizations.[1] However, for the specific substitution pattern of the target molecule, the Guareschi-Thorpe reaction offers a straightforward and well-documented approach.[2]

Reagent and Catalyst FAQs

Q3: What are the critical considerations when choosing a base for the N-methylation step?

A3: The choice of base is crucial to favor N-alkylation over the competing O-alkylation. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often preferred as they effectively deprotonate the pyridone nitrogen. Weaker bases like potassium carbonate (K2CO3) can also be used, sometimes with the aid of a phase-transfer catalyst, but may require more forcing conditions.[3]

Q4: Can I use a different methylating agent other than methyl iodide?

A4: While methyl iodide is common, other methylating agents like dimethyl sulfate (DMS) can be used. However, be aware of the different reactivity and safety profiles. DMS is highly toxic and should be handled with extreme caution. The choice of methylating agent can also influence the N- versus O-alkylation ratio.

III. Troubleshooting Guides

This section is designed to address specific problems you may encounter at each stage of the synthesis.

Stage 1: Guareschi-Thorpe Condensation for 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This reaction involves the condensation of pentane-2,4-dione with cyanoacetamide.[4]

Problem 1: Low or No Yield of the Desired Pyridone

Potential Cause Scientific Explanation Troubleshooting & Optimization
Inefficient Catalyst The Guareschi-Thorpe condensation is typically base-catalyzed. An inappropriate or insufficient amount of catalyst will result in a slow or stalled reaction.- Catalyst Screening: Piperidine is a commonly used catalyst. Consider screening other amine bases like pyrrolidine or triethylamine. - Catalyst Loading: Optimize the catalyst loading, typically starting from 10-20 mol%.
Suboptimal Reaction Temperature The condensation and subsequent cyclization require sufficient thermal energy. However, excessive heat can lead to decomposition.- Temperature Optimization: If the yield is low, incrementally increase the reaction temperature in 10°C intervals. Monitor for product degradation by TLC. A typical reflux in ethanol is a good starting point.
Inappropriate Solvent The solvent polarity affects the solubility of reactants and the stability of intermediates.- Solvent Selection: Protic solvents like ethanol or water are commonly employed. An advanced version of this reaction using ammonium carbonate in an aqueous medium has been reported to give high yields.[2]
Incorrect Stoichiometry An imbalance in the molar ratios of pentane-2,4-dione and cyanoacetamide can lead to incomplete conversion of the limiting reagent.- Verify Molar Ratios: Ensure a 1:1 molar ratio of the starting materials.

Problem 2: Multiple Spots on TLC, Indicating Side Products

Likely Side Product Formation Mechanism Mitigation Strategy
Knoevenagel Condensation Product The initial condensation of pentane-2,4-dione and cyanoacetamide may not proceed to the cyclized pyridone.- Increase Reaction Time/Temperature: Ensure the reaction goes to completion by providing sufficient time and thermal energy for the cyclization to occur.
Self-condensation of Pentane-2,4-dione Under basic conditions, pentane-2,4-dione can undergo self-condensation.- Controlled Addition: Consider the slow addition of the base to the reaction mixture to minimize the concentration of the deprotonated diketone at any given time.
Stage 2: N-Methylation of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This step introduces the methyl group onto the nitrogen of the pyridone ring.

N_vs_O_Alkylation Pyridone N-H Pyridone O-H Pyridinol MethylatingAgent Methylating Agent (e.g., CH3I) Pyridone->MethylatingAgent Nucleophilic Attack Base Base Base->Pyridone Deprotonation N_Alkylated N-Methylated Product (Desired) MethylatingAgent->N_Alkylated O_Alkylated O-Methylated Product (Side Product) MethylatingAgent->O_Alkylated

Caption: Competing N- and O-alkylation pathways.

Problem 3: Low Yield of N-Methylated Product and Presence of O-Methylated Side Product

Potential Cause Scientific Explanation Troubleshooting & Optimization
Suboptimal Base The pyridone anion is an ambident nucleophile. The choice of base and solvent can influence the site of alkylation. Harder bases and polar aprotic solvents tend to favor N-alkylation.- Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.[5] - Cesium Effect: The use of cesium fluoride (CsF) or cesium carbonate (Cs2CO3) has been shown to promote N-alkylation.
Reaction Temperature Higher temperatures can sometimes favor O-alkylation.- Temperature Control: Conduct the reaction at room temperature or below if O-alkylation is significant. Monitor the reaction progress by TLC.
Nature of Alkylating Agent The reactivity of the methylating agent can play a role.- Methyl Iodide: Methyl iodide is a good choice for this reaction.

Problem 4: Incomplete Reaction

Potential Cause Scientific Explanation Troubleshooting & Optimization
Insufficient Base or Methylating Agent Stoichiometric amounts of base are required for complete deprotonation, and a slight excess of the methylating agent is often used to drive the reaction to completion.- Stoichiometry Check: Use at least 1.1 equivalents of the base and 1.2-1.5 equivalents of the methylating agent.
Moisture in the Reaction Bases like NaH are highly moisture-sensitive and will be quenched by water, leading to incomplete deprotonation.- Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Stage 3: Hydrolysis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This final step converts the nitrile group to the carboxylic acid.

Problem 5: Incomplete Hydrolysis or Formation of Amide Intermediate

Potential Cause Scientific Explanation Troubleshooting & Optimization
Insufficiently Forcing Conditions The hydrolysis of nitriles, especially sterically hindered ones, can be slow and may require harsh conditions to proceed to the carboxylic acid. The reaction proceeds through an amide intermediate.[6][7]- Acidic Hydrolysis: Heat the nitrile under reflux with a strong acid like concentrated HCl or H2SO4.[8] - Basic Hydrolysis: Reflux with a concentrated solution of NaOH or KOH. Note that this will yield the carboxylate salt, which will require an acidic workup to protonate to the carboxylic acid.[8][9]
Short Reaction Time The conversion of the amide intermediate to the carboxylic acid can be the rate-limiting step.- Monitor Reaction: Follow the progress of the reaction by TLC or LC-MS to ensure the disappearance of both the starting nitrile and the intermediate amide.

Problem 6: Difficulty in Purifying the Final Carboxylic Acid

Issue Explanation Purification Strategy
High Polarity and Water Solubility The presence of both a carboxylic acid and a pyridone ring makes the molecule highly polar and potentially water-soluble, which can complicate extraction and chromatography.- Acid-Base Extraction: Dissolve the crude product in an aqueous base (e.g., NaHCO3) and wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Then, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid, which can be collected by filtration or extracted into an organic solvent.[10] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is often the most effective purification method.
Zwitterionic Character The molecule can exist as a zwitterion, which can affect its solubility and chromatographic behavior.[11]- pH Adjustment: During purification, carefully controlling the pH can be critical to ensure the molecule is in a neutral form for optimal extraction or chromatography.

IV. Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • To a round-bottom flask equipped with a reflux condenser, add pentane-2,4-dione (1.0 eq), cyanoacetamide (1.0 eq), and ethanol.

  • Add piperidine (0.1-0.2 eq) as a catalyst.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Protocol 2: N-Methylation
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) and anhydrous DMF.

  • Cool the mixture to 0°C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0°C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Nitrile Hydrolysis
  • To a round-bottom flask, add 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) and concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Adjust the pH to approximately 3-4 with a concentrated NaOH solution to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if further purification is needed.

V. References

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

  • ResearchGate. (n.d.). Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a. [Link]

  • Google Patents. (n.d.). Method for N-alkylation of 2-pyridone.

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]

  • Organic Chemistry with Victor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Chemguide. (n.d.). Hydrolysis of nitriles. [Link]

  • Google Patents. (n.d.). Process for producing pyridine carboxylic acids.

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

  • ResearchGate. (n.d.). (PDF) Mild and Regioselective N-Alkylation of 2-Pyridones in Water. [Link]

  • Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC.

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. [Link]

  • PubMed Central. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity an. [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Organic Letters. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • ResearchGate. (n.d.). (PDF) Mild and Regioselective N -Alkylation of 2-Pyridones in Water. [Link]

  • ResearchGate. (n.d.). Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • ResearchGate. (2019). How to purify a water soluble compound?. [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Eriksson, M. C., et al. (2018). Icilio Guareschi and his amazing “1897 reaction”. PMC. [Link]

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • ResearchGate. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. [Link]

  • ResearchGate. (2023). (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Methylamine Supplier. (n.d.). 6-Methyl-5-(4-Pyridyl)-2-Pyridone-3-Carbonitrile. [Link]

  • RSC Publishing. (n.d.). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. [Link]

  • ResearchGate. (n.d.). 6-Methyl-2-pyridone: an elusive structure finally solved. [Link]

Sources

Overcoming poor solubility of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support and troubleshooting guide for 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 100035-67-0). This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this compound: its poor aqueous solubility and the resulting precipitation in experimental assays. This guide provides a systematic approach to understanding and overcoming these solubility issues to ensure reliable and reproducible experimental outcomes.

Section 1: Understanding the Molecule's Behavior

This compound is a small organic molecule featuring a carboxylic acid group. This functional group is the single most important factor governing its solubility. Like most carboxylic acids, its solubility is highly dependent on pH.[1][2]

  • At Low pH (Acidic Conditions): The carboxylic acid group is protonated (-COOH). In this neutral state, the molecule is more lipophilic and exhibits low solubility in aqueous media.[3]

  • At High pH (Alkaline Conditions): The carboxylic acid group is deprotonated, forming a negatively charged carboxylate ion (-COO⁻).[2] This charged species is significantly more polar and, therefore, more soluble in water due to favorable ion-dipole interactions.[3]

Most standard biological buffers (e.g., PBS) are near neutral pH (7.0-7.4). For many carboxylic acids, this pH is close to or below their acid dissociation constant (pKa), leading to a significant population of the poorly soluble, protonated form and causing precipitation.

Section 2: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?

A: This is the most common manifestation of poor aqueous solubility, often termed "crashing out."[4] While the compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), this does not guarantee its solubility in a predominantly aqueous environment.[5] The drastic change in solvent polarity upon dilution causes the compound to exceed its solubility limit in the final buffer, leading to rapid precipitation.[4] This is an issue of kinetic solubility.[4]

Q2: What is the very first thing I should try to prevent precipitation?

A: The most direct and effective initial strategy is to modify the pH of your stock solution or final assay buffer.[6][7][8] By raising the pH, you deprotonate the carboxylic acid, converting it to its much more soluble salt form.[2][3] A small amount of a weak base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) can be used.

Q3: What is the maximum final DMSO concentration I should use in my assay?

A: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard.[4] While higher concentrations might keep the compound in solution, they can introduce artifacts by affecting the biological target (e.g., enzyme activity, cell viability), confounding your results.[4] It is critical to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls.

Q4: I tried raising the pH, but I still see some precipitation at higher concentrations. What's my next step?

A: If pH adjustment alone is insufficient, the next step is to explore the use of co-solvents or solubilizing excipients.[5][9] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the compound.[10]

Q5: Can the components of my assay buffer, like salts or proteins, affect solubility?

A: Absolutely. High concentrations of salts in a buffer can sometimes decrease the solubility of organic compounds (the "salting out" effect). Conversely, proteins, such as albumin present in cell culture media with serum, can bind to compounds and either increase or decrease apparent solubility.[11] If you observe different precipitation behavior in simple buffers versus complex media, these interactions are a likely cause.

Section 3: Systematic Workflow for Solubility Optimization

For a systematic approach to resolving solubility issues, follow the decision-making workflow below. This process is designed to move from the simplest and most common solutions to more advanced strategies.

Solubility_Workflow start Precipitation Observed in Assay check_conc Is the final compound concentration too high? start->check_conc reduce_conc ACTION: Reduce concentration or perform a solubility test (See Protocol 4.2) check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration <0.5%? check_conc->check_dmso No reduce_conc->check_dmso adjust_dmso ACTION: Keep final DMSO at 0.5-1%. Ensure consistency. check_dmso->adjust_dmso No ph_mod Primary Strategy: pH Modification check_dmso->ph_mod Yes adjust_dmso->ph_mod ph_protocol ACTION: Prepare alkaline stock solution (See Protocol 4.1) ph_mod->ph_protocol cosolvent Secondary Strategy: Co-Solvent Screening ph_protocol->cosolvent Precipitation Persists success Problem Solved ph_protocol->success Soluble cosolvent_protocol ACTION: Screen alternative co-solvents (See Table 2 & Protocol 4.3) cosolvent->cosolvent_protocol advanced Advanced Strategy: Formulation with Excipients cosolvent_protocol->advanced Precipitation Persists cosolvent_protocol->success Soluble excipients ACTION: Consider cyclodextrins, surfactants, or solid dispersions. advanced->excipients

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Section 4: Detailed Experimental Protocols

Here are step-by-step methodologies for key solubility-enhancing experiments.

Protocol 4.1: Preparation of an Alkaline Stock Solution

This protocol aims to create a 10 mM stock solution by converting the carboxylic acid to its more soluble salt form.

Materials:

  • This compound (MW: 167.16 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • 1 M Sodium Hydroxide (NaOH) or 1 M Ammonium Hydroxide (NH₄OH)

  • Nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh Compound: Weigh out 1.67 mg of the compound and place it into a sterile microcentrifuge tube. This will yield 1 mL of a 10 mM solution.

  • Initial Solubilization: Add 900 µL of DMSO to the tube. Vortex thoroughly for 1-2 minutes until the solid is fully dissolved.

  • Base Addition: Add 10 µL of 1 M NaOH (for a final concentration of ~10 mM base, representing a 1:1 molar ratio). This provides one molar equivalent of base to deprotonate the carboxylic acid.

  • Vortex: Mix thoroughly by vortexing for 30 seconds. The solution should remain clear.

  • Final Volume Adjustment (Optional, for DMSO/Aqueous Stock): If a mixed stock is desired, add 90 µL of nuclease-free water to bring the final volume to 1 mL. The final stock composition will be 10 mM compound in 90% DMSO / 10% H₂O with 1 eq NaOH.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Causality Note: Adding a molar equivalent of a strong base ensures that the equilibrium is shifted almost entirely toward the deprotonated, charged, and highly water-soluble carboxylate form of the molecule.[2][3]

Protocol 4.2: Rapid Assessment of Kinetic Aqueous Solubility

This simple visual assay helps determine the maximum concentration at which your compound remains soluble in the final assay buffer.[4]

Materials:

  • 10 mM compound stock solution in 100% DMSO

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • Clear 96-well microplate

  • Multichannel pipette

Procedure:

  • Prepare Compound Dilutions: In a 96-well plate (the "DMSO plate"), create a 2-fold serial dilution of your 10 mM stock in 100% DMSO. For example, add 50 µL of DMSO to 7 wells, then add 100 µL of 10 mM stock to the first well, mix, and transfer 50 µL to the next well, repeating down the column. This creates a concentration range from 10 mM down to ~156 µM.

  • Prepare Assay Plate: Add 98 µL of your assay buffer to the wells of a new, clear 96-well plate.

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the DMSO plate to the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%.

  • Mix and Incubate: Mix immediately by gentle orbital shaking for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Visual Inspection: Place the plate against a black background and visually inspect for any cloudiness, haziness, or crystalline precipitate. The highest concentration that remains perfectly clear is your approximate maximum kinetic solubility under these conditions. For a more quantitative measure, a nephelometer can be used to measure light scattering.[4]

Protocol 4.3: Screening Alternative Co-solvents

If DMSO is problematic or solubility is still limited, screening other pharmaceutically acceptable co-solvents can be effective.[9][10]

Procedure:

  • Attempt to prepare 10 mM stock solutions of your compound in each of the solvents listed in Table 2 .

  • If a 10 mM stock is achieved, repeat the kinetic solubility assay described in Protocol 4.2, using a 1:50 dilution (2% final co-solvent concentration) into your aqueous buffer.

  • Compare the maximum soluble concentration achieved with each co-solvent to identify the best performer.

  • Important: Always run a vehicle control with the new co-solvent to ensure it does not interfere with your assay.

Section 5: Data & Co-Solvent Summary

The following tables provide a quick reference for troubleshooting and selecting alternative solvents.

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution
Precipitate in all wells Final concentration exceeds maximum aqueous solubility. Decrease the highest concentration tested. Determine solubility limit using Protocol 4.2.[4]
Precipitate only at high concentrations Exceeding the kinetic solubility limit at those specific concentrations. Cap the maximum assay concentration at the highest soluble level found in Protocol 4.2.
Clear stock, but precipitates in assay Drastic polarity shift from organic stock to aqueous buffer. Increase pH of the stock/buffer (Protocol 4.1).[2][12]
Assay results are variable or non-reproducible Compound may be precipitating over time during the assay incubation. Visually inspect plates at the end of the assay. Consider using solubilizing excipients like cyclodextrins to maintain solubility.[5][13]

| Vehicle control shows an effect | Co-solvent (e.g., DMSO) is interfering with the biological system. | Lower the final co-solvent concentration (aim for ≤0.5%). Ensure all wells, including controls, have the exact same final concentration.[4] |

Table 2: Properties of Common Co-solvents for Biological Assays

Co-Solvent Properties Typical Final Assay Conc. Notes
DMSO Aprotic, strong solvent 0.1 - 1.0% Most common, but can interfere with some assays.[4][5]
Ethanol Protic, good solvent 0.5 - 2.0% Generally well-tolerated by cells and enzymes at low concentrations.[9]
Propylene Glycol (PG) Viscous, low toxicity 0.5 - 2.0% Often used in parenteral formulations; good solubilizer for nonpolar drugs.[9][10]
Polyethylene Glycol 400 (PEG-400) Polymer, low toxicity 0.5 - 5.0% Can significantly increase solubility of poorly soluble compounds.[14]

| N,N-Dimethylformamide (DMF) | Aprotic, strong solvent | < 0.5% | Use with caution; can be more toxic to cells than DMSO.[5] |

Section 6: Advanced Solubilization Strategies

If the methods above fail to achieve the desired concentration, more advanced formulation strategies may be required. These typically involve specialized excipients and are often employed in later-stage drug development.

  • Cyclodextrins: These are sugar-based cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is itself water-soluble.[7][13]

  • Surfactants: Surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles in aqueous solution.[7][15] The hydrophobic core of the micelle can solubilize the drug, increasing its concentration in the bulk solution.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, creating an amorphous solid dispersion.[8][14] When this solid is added to water, the polymer dissolves and releases the drug in a transiently supersaturated, more absorbable state.[16]

These advanced methods require significant formulation development and should be considered when simpler pH and co-solvent adjustments are insufficient.

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.).
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (1993). PubMed.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • A Review on Solubility Enhancement Methods for Poorly W
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline.
  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023). Brainly.
  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
  • pH Modifier Excipients. (n.d.).
  • How to prevent "Antibacterial agent 102" precipit
  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit.
  • troubleshooting Compound XAC experiments. (2025). BenchChem.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Preprints.org.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
  • 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Scale-Up Synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center dedicated to the scale-up synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and practical methodologies based on established chemical principles and field experience to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot or production scale.

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] The target molecule, this compound (MW: 167.16 g/mol , Formula: C₈H₉NO₃)[2], presents unique challenges during scale-up related to reaction control, impurity formation, and product isolation. This document aims to be a self-validating system, explaining the causality behind each recommendation to empower you to make informed decisions during your process development.

Section 1: Synthesis Overview and Proposed Scale-Up Route

While various methods exist for synthesizing 2-pyridone cores[3][4], multi-component reactions (MCRs) are often favored for their efficiency and atom economy, making them attractive for larger-scale operations.[5] A robust approach for this target molecule is a modified Guareschi-Thorpe type synthesis, which involves the condensation of an amine, a β-ketoester, and an active methylene compound.[6]

Proposed Synthetic Pathway

The one-pot synthesis involves the reaction of ethyl acetoacetate, ethyl cyanoacetate, and methylamine. The initial cyclization is followed by in-situ hydrolysis of the nitrile and subsequent decarboxylation to yield an intermediate, which is then N-methylated. A more direct route involves the direct condensation with methylamine.

Synthetic_Pathway cluster_reactants Starting Materials cluster_process Reaction R1 Ethyl Acetoacetate Condensation Knoevenagel Condensation R1->Condensation R2 Ethyl Cyanoacetate R2->Condensation R3 Methylamine (CH3NH2) Cyclization Michael Addition & Cyclization R3->Cyclization Nitrogen Source Condensation->Cyclization Intermediate A Hydrolysis Nitrile Hydrolysis & Saponification Cyclization->Hydrolysis Pyridone Ring Intermediate Product 1,6-Dimethyl-2-oxo-1,2-dihydropyridine- 3-carboxylic acid Hydrolysis->Product Acidification (Work-up)

Caption: Proposed multi-component reaction pathway for synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently over 85% at the 1-gram scale, but drops to below 60% on the 100-gram scale. What is the primary reason for this?

A drop in yield upon scale-up is a classic challenge, often rooted in physical and engineering principles rather than a fundamental change in chemical reactivity.[7] The most common culprits are:

  • Mass and Heat Transfer Limitations: In a larger reactor, the surface-area-to-volume ratio decreases dramatically. This makes it harder to both add and remove heat. Inefficient mixing can create localized "hot spots" where the temperature is much higher than the sensor reading, leading to thermal degradation of reactants or products and promoting side reactions.

  • Reagent Addition Rate: A controlled rate of addition is critical. Adding a reagent too quickly on a large scale can cause a rapid exotherm that is difficult to control, leading to the aforementioned impurity issues.

  • Inadequate Mixing: If the reactants are not homogeneously mixed, localized excesses of one reactant can promote self-condensation or other side reactions. The impeller type, position, and agitation speed must be optimized for the specific reactor geometry and reaction mass viscosity.

Q2: I am observing a significant amount of a dark, tar-like substance during the reaction. What is it and how can I prevent it?

This is likely due to polymerization or degradation, often triggered by uncontrolled temperature spikes. The starting materials, particularly β-ketoesters and cyanoacetates, can undergo self-condensation or other undesirable pathways under harsh conditions.

  • Causality: An unmanaged exotherm provides the activation energy for these higher-energy, undesired reaction pathways to compete with the desired product formation.

  • Mitigation:

    • Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the reaction's heat flow and identify the point of maximum exotherm.

    • Controlled Dosing: Add one of the key reactants (e.g., methylamine) subsurface and at a controlled rate, tied to the reactor's ability to remove heat.

    • Inert Atmosphere: While not always the primary cause, conducting the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to color formation.[7]

Q3: The final product is difficult to crystallize and often "oils out" during precipitation. How can I achieve a clean, filterable solid?

This issue stems from the physicochemical properties of the product and impurities. The target molecule has both a carboxylic acid and a pyridone ring, making its solubility highly pH-dependent.

  • Isoelectric Point: The product is least soluble at its isoelectric point. Determine this pH value experimentally (typically in the range of pH 2-4) and adjust the final aqueous solution to this point slowly to induce crystallization.

  • Controlled Supersaturation: "Oiling out" occurs when the solution becomes supersaturated too quickly. Avoid "shock crystallization" by adding the acidifying agent slowly with vigorous stirring or by using an anti-solvent addition strategy.

  • Solvent Screening: If direct precipitation is problematic, consider extracting the product into a suitable organic solvent (e.g., ethyl acetate) after initial acidification, and then perform the crystallization from the organic phase, possibly with the addition of an anti-solvent like heptane.

Q4: What are the most common impurities I should be looking for, and what analytical methods are best for tracking them?

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (LC-MS) detection is the ideal method for tracking the reaction and identifying impurities.[8] Common impurities include:

  • Decarboxylated Product: Loss of the CO₂ group from the final product, especially if the reaction or work-up is performed at high temperatures for extended periods.[1][9]

  • Unreacted Intermediates: Incomplete hydrolysis of the nitrile intermediate.

  • Side-Products from Self-Condensation: Dimers or other products arising from the starting materials reacting with themselves.

  • Over-alkylation Products: Though less common, reaction at other sites on the ring.

Section 3: Detailed Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during scale-up.

Problem: Low or Stalled Conversion
  • Symptom: In-process control (IPC) by HPLC shows >10% of starting materials remaining after the expected reaction time.

  • Causality Analysis: The reaction rate is dependent on temperature, concentration, and catalyst activity. On a larger scale, achieving and maintaining these optimal conditions uniformly throughout the reactor volume is challenging.

Potential CauseDiagnostic CheckRecommended Solution
Inadequate Temperature Profile the internal temperature at multiple points (if possible). Compare the jacket temperature to the internal batch temperature. A large delta (ΔT) suggests poor heat transfer.Ensure the heating/cooling system is adequate for the vessel size. Increase the agitation rate to improve heat transfer from the vessel wall to the bulk of the reaction mass.
Poor Mixing Visually inspect the surface of the reaction. Are there unstirred zones? Is solid material accumulating on the walls or baffles?Select an appropriate impeller for the viscosity of the reaction medium (e.g., a pitched-blade turbine or anchor stirrer). Ensure the stirrer speed is sufficient to create a vortex and achieve full batch turnover.
Reagent Instability Check the purity and stability of the starting materials, especially the methylamine solution, which can degrade or change in concentration.Use freshly prepared or recently titrated reagents. For gaseous reagents like methylamine, consider subsurface addition through a dip tube to ensure efficient dissolution and reaction.
Problem: Unexpected Impurity Profile
  • Symptom: HPLC analysis shows one or more new impurity peaks >0.5% that were not present or were negligible at the lab scale.

  • Causality Analysis: The impurity profile is a direct reflection of the reaction conditions. New impurities signify that alternative reaction pathways are becoming competitive due to scale-dependent parameters like heat and mass transfer.[7]

Troubleshooting_Impurity Start Start Check_Identity Identify Impurity (LC-MS) Start->Check_Identity Is_Isomer Is it an isomer of the product? Check_Identity->Is_Isomer m/z matches product Is_SideProduct Is it a side-product (e.g., dimer)? Check_Identity->Is_SideProduct m/z corresponds to reactant combination Is_Degradant Is it a degradant (e.g., decarboxylation)? Check_Identity->Is_Degradant m/z = product - 44 Sol_Isomer Optimize pH and temperature during work-up. Is_Isomer->Sol_Isomer Yes Sol_SideProduct Improve mixing. Control addition rate of limiting reagent. Is_SideProduct->Sol_SideProduct Yes Sol_Degradant Reduce reaction temp. Minimize time at high temp during work-up. Is_Degradant->Sol_Degradant Yes

Caption: Decision tree for troubleshooting unexpected impurities.

Table of Potential Impurities
Impurity NameStructure (Example)Likely CauseMitigation Strategy
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrileSimilar to product, but with -CN instead of -COOHIncomplete hydrolysis of the nitrile intermediate.Increase hydrolysis time/temperature or concentration of base (e.g., NaOH). Monitor by IPC.
1,6-Dimethyl-2(1H)-pyridinoneProduct minus the -COOH groupThermal decarboxylation.[9]Avoid excessive temperatures (>100 °C) during reaction, distillation, or drying.
Ethyl 2,4-dicyano-3,5-dimethyl-glutarateDimer of starting materialsLocalized high concentration of reactants due to poor mixing.Improve agitation. Add one reactant slowly to the mixture of the others.
Section 4: Recommended Protocols & Methodologies
Protocol 4.1: Example Scale-Up Synthesis (1.0 kg Target)

Disclaimer: This protocol is a representative example. All scale-up activities should be preceded by a thorough safety review and risk assessment.

  • Reactor Setup: Equip a 20 L glass-lined reactor with a pitched-blade turbine agitator, a temperature probe, a condenser, and a subsurface addition line.

  • Charge: Charge the reactor with ethyl acetoacetate (0.86 kg, 6.6 mol) and ethyl cyanoacetate (0.75 kg, 6.6 mol) in ethanol (8.0 L).

  • Inerting: Purge the reactor with nitrogen.

  • Cooling & Addition: Cool the mixture to 10-15 °C. Begin the subsurface addition of a 40% aqueous solution of methylamine (0.56 kg, 7.2 mol) via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (~78-80 °C) and maintain for 6-8 hours.

  • In-Process Control: Take a sample and analyze by HPLC to ensure the disappearance of starting materials and the formation of the intermediate.

  • Hydrolysis: Cool the mixture to 50 °C. Slowly add a solution of sodium hydroxide (0.80 kg, 20 mol) in water (2.0 L). Re-heat to reflux and maintain for 4-6 hours until the hydrolysis of the ester/nitrile is complete (monitor by HPLC).

Protocol 4.2: Work-up and Crystallization
  • Solvent Removal: Cool the reaction mixture to 40-50 °C and distill off the ethanol under vacuum.

  • Dilution & pH Adjustment: Dilute the remaining aqueous slurry with water (5.0 L). Cool to 15-20 °C.

  • Precipitation: With vigorous stirring, slowly add 6M hydrochloric acid to adjust the pH to 2.5-3.0. A thick precipitate will form.

  • Digestion: Stir the resulting slurry at 15-20 °C for at least 2 hours to allow for complete precipitation and crystal growth.

  • Isolation: Filter the solid product using a Nutsche filter. Wash the cake with cold deionized water (2 x 2.0 L) until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until constant weight is achieved.

  • Expected Yield: 0.88 - 0.97 kg (80-88%).

Protocol 4.3: Analytical Method (HPLC)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 310 nm

  • Column Temperature: 30 °C

Section 5: Scale-Up Workflow Logic

The transition from bench to plant is a multi-step process requiring careful planning and risk assessment at each stage.

Scale_Up_Workflow Lab Lab Scale Synthesis (1-10 g) - Proof of Concept - Initial Purity Process_Safety Process Safety Analysis - Reaction Calorimetry (RC1) - DSC/TGA on materials - Identify hazards Lab->Process_Safety Kilo_Lab Kilo-Lab / Non-GMP (100 g - 1 kg) - Test equipment - Refine parameters - Generate impurity standards Process_Safety->Kilo_Lab Pilot_Plant Pilot Plant / GMP Scale (5-50 kg) - Process validation - Define IPCs & ranges - Establish cleaning procedures Kilo_Lab->Pilot_Plant Manufacturing Manufacturing Scale (>100 kg) - Routine production - Continuous improvement Pilot_Plant->Manufacturing

Caption: Logical workflow for process scale-up and development.

References
  • Al-Mulla, A. (2017). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 7(26), 15776-15793. Available at: [Link]

  • Ahadi, S., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]

  • ResearchGate. (2021). Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a. Available at: [Link]

  • Larsson, J. (2013). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org. Available at: [Link]

  • Kalinina, T. A., et al. (2020). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2020(4), M1171. Available at: [Link]

  • Reddy, B. V. S., et al. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 11(15), 3342-3345. Available at: [Link]

  • Ritter, T., et al. (2020). Late stage C–H functionalization via chalcogen and pnictogen salts. Chemical Society Reviews, 49(17), 6297-6310. Available at: [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois Urbana-Champaign. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25309-25316. Available at: [Link]

  • Shestopalov, A. M., et al. (2004). Modern methods for the synthesis of highly substituted 2-pyridones. Chemistry of Heterocyclic Compounds, 40(3), 263-293. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25309-25316. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and Other Hypoglycemic Agents for Diabetes Mellitus Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents for type 2 diabetes mellitus (T2DM) is driven by the need for more effective and safer treatment options. Among the vast landscape of chemical scaffolds explored, derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have emerged as a potential new class of oral hypoglycemic agents. This guide provides a comparative analysis of a representative compound from this class, 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, against established and widely used hypoglycemic drugs.

It is important to note that while direct experimental data on the hypoglycemic activity of this compound is not extensively available in peer-reviewed literature, this analysis will draw upon published findings for structurally similar analogues to project its potential efficacy and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-diabetic therapies.

Mechanisms of Action: A Comparative Overview

The therapeutic efficacy of hypoglycemic agents is intrinsically linked to their unique mechanisms of action. Below is a comparative look at the established mechanisms of major classes of antidiabetic drugs and the putative mechanism of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.

This compound and its Analogues

Based on studies of related compounds, such as 1-methyl-6-(2-methylpropyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid, this class of compounds is suggested to possess oral hypoglycemic activity.[1] The precise molecular target and signaling pathway remain to be fully elucidated. However, it has been noted that their mechanism is distinct from that of nicotinic acid, which is known to influence lipid metabolism and can have complex effects on glucose homeostasis.[1] The structure-activity relationship studies indicate that substitutions at the 1 and 6 positions of the pyridinone ring are critical for their hypoglycemic effect.[1]

Established Hypoglycemic Agents

The following sections detail the mechanisms of action for several key classes of hypoglycemic drugs, which serve as a benchmark for comparison.

Metformin is a first-line therapy for T2DM. Its primary effect is to decrease hepatic glucose production, mainly by inhibiting gluconeogenesis.[2][3][4][5][6] It also increases insulin sensitivity in peripheral tissues, such as muscle, and enhances glucose uptake.[4] At the molecular level, metformin's effects are mediated, in part, through the activation of AMP-activated protein kinase (AMPK).[2][3][4]

Metformin Metformin Liver Liver Metformin->Liver Enters Muscle Muscle Metformin->Muscle Enters AMPK AMPK Liver->AMPK Activates InsulinSensitivity Insulin Sensitivity Muscle->InsulinSensitivity Increases Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits GlucoseUptake Glucose Uptake InsulinSensitivity->GlucoseUptake Enhances

Caption: Metformin's primary mechanism of action in the liver.

Sulfonylureas function by stimulating insulin secretion from the pancreatic β-cells.[1][7][8][9] They achieve this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the β-cell membrane.[1][8][9] This binding leads to the closure of these channels, causing membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[9]

Sulfonylurea Sulfonylurea SUR1 SUR1 on β-cell Sulfonylurea->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Closes Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers

Caption: Sulfonylurea-mediated stimulation of insulin secretion.

DPP-4 inhibitors, also known as gliptins, work by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11][12][13] By inhibiting the DPP-4 enzyme, these drugs increase the circulating levels of active incretins.[10][11] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells.[10][11]

DPP4_Inhibitor DPP-4 Inhibitor DPP4_Enzyme DPP-4 Enzyme DPP4_Inhibitor->DPP4_Enzyme Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4_Enzyme->Incretins Degrades Pancreas Pancreas Incretins->Pancreas Act on Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion

Caption: Mechanism of action of DPP-4 inhibitors.

GLP-1 receptor agonists mimic the action of the endogenous incretin hormone GLP-1.[14][15][16][17] They bind to and activate GLP-1 receptors, which are found in the pancreas, brain, and gastrointestinal tract.[14][15] This activation leads to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.[14][15][16][17]

GLP1_Agonist GLP-1 Receptor Agonist GLP1_Receptor GLP-1 Receptor GLP1_Agonist->GLP1_Receptor Activates Pancreas Pancreas GLP1_Receptor->Pancreas Brain Brain GLP1_Receptor->Brain Stomach Stomach GLP1_Receptor->Stomach Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Satiety ↑ Satiety Brain->Satiety Gastric_Emptying ↓ Gastric Emptying Stomach->Gastric_Emptying

Caption: Pleiotropic effects of GLP-1 receptor agonists.

SGLT2 inhibitors represent a unique class of hypoglycemic agents that act independently of insulin. They work by inhibiting the SGLT2 protein in the proximal renal tubules, which is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[18][19][20][21][22] By blocking this transporter, SGLT2 inhibitors promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[20][21]

SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Transporter SGLT2 in Kidney Tubules SGLT2_Inhibitor->SGLT2_Transporter Inhibits Urinary_Glucose_Excretion ↑ Urinary Glucose Excretion SGLT2_Inhibitor->Urinary_Glucose_Excretion Promotes Glucose_Reabsorption Glucose Reabsorption SGLT2_Transporter->Glucose_Reabsorption Mediates Blood_Glucose ↓ Blood Glucose Glucose_Reabsorption->Blood_Glucose Maintains Urinary_Glucose_Excretion->Blood_Glucose Leads to Start Start: Fasted Diabetic Animal Administer_Compound Administer Test Compound/Vehicle/Control (Oral) Start->Administer_Compound Wait Wait (e.g., 30-60 min) Administer_Compound->Wait Glucose_Challenge Oral Glucose Challenge Wait->Glucose_Challenge Blood_Sample_0 Blood Sample (t=0) Blood_Sample_t Blood Samples (t=15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sample_t Measure_Glucose Measure Blood Glucose Blood_Sample_t->Measure_Glucose Analyze_Data Analyze Data (AUC) Measure_Glucose->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

This is the gold standard technique for assessing insulin sensitivity in vivo.

  • Animal Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) of the animal model.

  • Clamp Procedure: A continuous infusion of insulin is administered to achieve a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels).

  • Blood Glucose Monitoring: Arterial blood glucose is monitored frequently (e.g., every 5-10 minutes).

  • Glucose Infusion Rate (GIR): The glucose infusion rate required to maintain euglycemia is recorded.

  • Data Analysis: A higher GIR indicates greater insulin sensitivity. The effect of the test compound on GIR is compared to that of a vehicle control.

Conclusion

While direct experimental evidence for the hypoglycemic activity of this compound is currently limited, the documented efficacy of its structural analogues suggests that this compound class holds promise as a novel scaffold for the development of new oral antidiabetic agents. [1]Its potential mechanism of action, distinct from nicotinic acid, warrants further investigation to identify its molecular target and downstream signaling pathways.

A comprehensive evaluation of this compound using the standardized in vitro and in vivo protocols outlined in this guide will be crucial to ascertain its therapeutic potential. Direct comparisons with established agents like metformin, sulfonylureas, DPP-4 inhibitors, GLP-1 receptor agonists, and SGLT2 inhibitors will provide a clear understanding of its relative efficacy, safety, and potential place in the therapeutic armamentarium for type 2 diabetes. The exploration of this and other novel chemical entities is vital for advancing the field of diabetes drug discovery and ultimately improving patient outcomes.

References

  • Sarges, R., et al. (1975). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry, 18(4), 368-373. [Link]

  • Rena, G., Hardie, D. G., & Pearson, E. R. (2017). The mechanisms of action of metformin. Diabetologia, 60(9), 1577-1585. [Link]

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]

  • Madsbad, S. (2016). Review of head-to-head comparisons of glucagon-like peptide-1 receptor agonists. Diabetes, Obesity and Metabolism, 18(4), 317-332. [Link]

  • DeFronzo, R. A., Norton, L., & Abdul-Ghani, M. (2017). Renal, metabolic and cardiovascular considerations of SGLT2 inhibitors. Nature Reviews Nephrology, 13(1), 11-26. [Link]

  • American Diabetes Association. (2021). 9. Pharmacologic Approaches to Glycemic Treatment: Standards of Medical Care in Diabetes—2021. Diabetes Care, 44(Supplement_1), S111-S124. [Link]

  • Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389. [Link]

  • Heerspink, H. J., et al. (2020). Dapagliflozin in Patients with Chronic Kidney Disease. New England Journal of Medicine, 383(15), 1436-1446. [Link]

  • Nauck, M. A., & Meier, J. J. (2018). Incretin hormones: Their role in health and disease. Diabetes, Obesity and Metabolism, 20, 5-21. [Link]

  • Scheen, A. J. (2015). Pharmacodynamics, efficacy and safety of sodium-glucose co-transporter type 2 (SGLT2) inhibitors for the treatment of type 2 diabetes mellitus. Drugs, 75(1), 33-59. [Link]

  • King, A. J. F. (2012). The use of animal models in diabetes research. British Journal of Pharmacology, 166(3), 877-894. [Link]

  • Foretz, M., Guigas, B., & Viollet, B. (2019). Understanding the glucoregulatory mechanisms of metformin in type 2 diabetes mellitus. Nature Reviews Endocrinology, 15(10), 569-589. [Link]

  • DeFronzo, R. A., Tobin, J. D., & Andres, R. (1979). Glucose clamp technique: a method for quantifying insulin secretion and resistance. American Journal of Physiology-Endocrinology and Metabolism, 237(3), E214-E223. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4091, Metformin. [Link]

  • Rees, D. A., & Alcolado, J. C. (2005). Animal models of diabetes mellitus. Diabetic Medicine, 22(4), 359-370. [Link]

  • Heise, T., et al. (2017). Euglycaemic glucose clamp: what it can and cannot do, and how to do it. Diabetes, Obesity and Metabolism, 19(3), 302-312. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9887712, Dapagliflozin. [Link]

  • Chilton, R., et al. (2017). Cardiovascular benefits of SGLT2 inhibitors. Current Opinion in Cardiology, 32(5), 537-545. [Link]

  • Chatzigeorgiou, A., Halapas, A., Kalafatakis, K., & Kamper, E. (2009). The use of animal models in the study of diabetes mellitus. In vivo (Athens, Greece), 23(2), 245–258. [Link]

  • Trujillo, J. M., & Nuffer, W. (2014). GLP-1 receptor agonists for the treatment of type 2 diabetes mellitus. Clinical Therapeutics, 36(11), 1528-1544. [Link]

  • Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the management of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 21(5), 1074-1083. [Link]

  • Stumvoll, M., Mitrakou, A., & Pimenta, W. (2000). Use of the oral glucose tolerance test to assess insulin release and insulin sensitivity. Diabetes care, 23(3), 295-301. [Link]

  • Sola, D., et al. (2015). Sulfonylureas and their use in clinical practice. Archives of medical science: AMS, 11(4), 840. [Link]

  • He, L., & Wondisford, F. E. (2015). Metformin action: concentrations matter. Cell metabolism, 21(2), 159-162. [Link]

  • Lenzen, S. (2008). The mechanisms of alloxan-and streptozotocin-induced diabetes. Diabetologia, 51(2), 216-226. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 26942, Nifedipine. [Link]

  • Baggio, L. L., & Drucker, D. J. (2007). Biology of incretins: GLP-1 and GIP. Gastroenterology, 132(6), 2131-2157. [Link]

  • Madiraju, A. K., et al. (2014). Metformin suppresses gluconeogenesis by inhibiting mitochondrial glycerophosphate dehydrogenase. Nature, 510(7506), 542-546. [Link]

  • Proks, P., Reimann, F., Green, N., Gribble, F., & Ashcroft, F. (2002). Sulfonylurea stimulation of insulin secretion. Diabetes, 51(suppl 3), S368-S376. [Link]

  • Ashcroft, F. M., & Gribble, F. M. (1999). ATP-sensitive K+ channels and insulin secretion: their role in health and disease. Diabetologia, 42(8), 903-919. [Link]

  • Rizza, R. A. (2010). The hyperinsulinemic-euglycemic and hyperglycemic clamps. Principles of diabetes mellitus, 755-766.
  • Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA™(sitagliptin), a selective dipeptidyl peptidase-IV inhibitor for the treatment of type 2 diabetes. Current topics in medicinal chemistry, 7(6), 557-568.
  • Gribble, F. M., & Reimann, F. (2003). Sulphonylurea action revisited: the post-cloning era. Diabetologia, 46(7), 875-891. [Link]

  • Phillips, P. J. (2012). Oral glucose tolerance testing. Australian family physician, 41(6), 391. [Link]

  • Kim, W., & Egan, J. M. (2008). The role of incretins in glucose homeostasis and diabetes treatment. Pharmacological reviews, 60(4), 470-512. [Link]

  • Muniyappa, R., Lee, S., Chen, H., & Quon, M. J. (2008). Current approaches for assessing insulin sensitivity and resistance in vivo: a critical appraisal. American Journal of Physiology-Endocrinology and Metabolism, 294(1), E15-E26. [Link]

  • ProSciento. (n.d.). Hyperinsulinemic Euglycemic Insulin Sensitivity Clamp. [Link]

  • MedlinePlus. (2022). Glucose tolerance test - non-pregnant. [Link]

  • American Diabetes Association. (2014). 2. Classification and diagnosis of diabetes. Diabetes care, 37(Supplement_1), S14-S20.
  • World Health Organization. (2006). Definition and diagnosis of diabetes mellitus and intermediate hyperglycaemia: report of a WHO/IDF consultation.
  • Li, Y., et al. (2022). Comparison of efficacy and safety of three novel hypoglycemic agents in patients with severe diabetic kidney disease: A systematic review and network meta-analysis of randomized controlled trials. Frontiers in Endocrinology, 13, 1003263. [Link]

  • Heerspink, H. J., et al. (2020). Rationale and protocol of the Dapagliflozin And Prevention of Adverse outcomes in Chronic Kidney Disease (DAPA-CKD) randomized controlled trial. Nephrology Dialysis Transplantation, 35(2), 274-282. [Link]

Sources

A Comparative Guide to the Biological Activities of Nicotinic Acid and 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of pharmacologically active molecules, structural similarities can often hint at related biological functions, yet subtle chemical modifications can lead to profoundly different physiological effects. This guide provides a detailed comparison between the well-characterized biological profile of nicotinic acid (Vitamin B3) and the largely unexplored potential of a structurally related compound, 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Nicotinic acid is a cornerstone in the management of dyslipidemia, with a deeply understood mechanism of action.[1][2][3] In contrast, this compound remains a scientific enigma, with its biological activities yet to be extensively characterized. This guide will first delve into the established pharmacology of nicotinic acid. Subsequently, it will explore the hypothesized biological activities of this compound, drawing inferences from the known functions of its dihydropyridine scaffold.[4][5][6] Finally, we will propose a comprehensive experimental workflow to directly compare these two compounds, offering a practical guide for researchers seeking to elucidate the therapeutic potential of this novel molecule.

CompoundChemical StructureMolecular FormulaMolecular WeightKey Known Biological Role
Nicotinic Acid C6H5NO2123.11 g/mol Lipid-lowering agent, Vitamin B3
This compound C8H9NO3167.16 g/mol Largely uncharacterized

Section 1: The Established Biological Profile of Nicotinic Acid

Nicotinic acid, in pharmacological doses, exerts significant effects on lipid metabolism, making it a valuable agent in the treatment of dyslipidemia.[2][3][7] Its primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed in adipocytes.[1][2]

Mechanism of Action on Lipid Metabolism

The binding of nicotinic acid to GPR109A on adipocytes initiates a Gi-mediated signaling cascade that inhibits adenylyl cyclase activity.[7][8] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][7] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), which is responsible for the phosphorylation and activation of hormone-sensitive lipase (HSL).[7][8] The inhibition of HSL reduces the hydrolysis of triglycerides stored in adipose tissue, thereby decreasing the release of free fatty acids (FFAs) into the circulation.[1][7][9]

The reduction in circulating FFAs has a downstream effect on the liver. With a diminished supply of FFAs as substrates, the hepatic synthesis of triglycerides is reduced.[8][9] This leads to decreased production and secretion of very-low-density lipoproteins (VLDL) and subsequently, low-density lipoproteins (LDL).[3][10]

Furthermore, nicotinic acid has been shown to increase levels of high-density lipoprotein (HDL) cholesterol, although the exact mechanism is not fully elucidated.[1][2] It is believed to involve the inhibition of HDL hepatic uptake by suppressing the production of the cholesterol ester transfer protein (CETP) gene and by increasing apolipoprotein A1 levels.[1][3]

Nicotinic_Acid_Pathway cluster_adipocyte In Adipose Tissue Nicotinic_Acid Nicotinic Acid GPR109A GPR109A (HCA2) on Adipocyte Nicotinic_Acid->GPR109A Gi_protein Gi Protein GPR109A->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates (Phosphorylates) Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFAs) Triglycerides->FFA Releases Liver Liver FFA->Liver Reduced flux to VLDL VLDL Synthesis Liver->VLDL HDL HDL Levels

Caption: Signaling pathway of nicotinic acid in adipocytes leading to reduced FFA release.

Section 2: Hypothesized Biological Activity of this compound

While direct experimental data on the biological activity of this compound is scarce, its chemical scaffold, a dihydropyridine, is a well-known pharmacophore. Dihydropyridine derivatives are classically associated with the modulation of L-type calcium channels and are widely used as antihypertensive agents.[5][6] However, the broader family of pyridine carboxylic acids and their derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[11][12][13]

Potential as a Calcium Channel Modulator

Given its dihydropyridine core, a primary hypothesis is that this compound could act as a modulator of voltage-gated calcium channels.[5][6] Depending on the specific substitutions on the dihydropyridine ring, these compounds can act as either antagonists (like nifedipine) or agonists of L-type calcium channels. It is plausible that this compound could exhibit effects on cardiovascular parameters such as blood pressure and heart rate.

Potential Cytotoxic and Anticancer Activity

Several studies have reported cytotoxic activity of novel dihydropyridine carboxylic acid derivatives against various cancer cell lines.[4][14] The proposed mechanisms often involve the induction of apoptosis. Therefore, it is conceivable that this compound could possess antiproliferative properties.

Other Potential Activities

Derivatives of nicotinic acid have been explored for their antimicrobial and antifungal properties.[11][12] The structural features of this compound may lend themselves to interactions with microbial enzymes or cellular structures.

It is crucial to emphasize that these are hypotheses based on the activities of structurally related compounds. Rigorous experimental validation is required to determine the actual biological profile of this compound.

Section 3: Proposed Experimental Workflow for Comparative Analysis

To empirically compare the biological activities of nicotinic acid and this compound, a multi-tiered experimental approach is recommended. This workflow is designed to test for the known effects of nicotinic acid and the hypothesized activities of the dihydropyridine compound.

Experimental_Workflow start Comparative Analysis of Nicotinic Acid vs. Dihydropyridine Derivative in_vitro Tier 1: In Vitro Assays start->in_vitro receptor_binding Receptor Binding Assay (GPR109A) in_vitro->receptor_binding lipolysis_assay Adipocyte Lipolysis Assay in_vitro->lipolysis_assay calcium_flux Calcium Flux Assay in_vitro->calcium_flux cell_viability Cancer Cell Viability Assay (e.g., MTT, XTT) in_vitro->cell_viability in_vivo Tier 2: In Vivo Models (if promising in vitro results) receptor_binding->in_vivo lipolysis_assay->in_vivo calcium_flux->in_vivo cell_viability->in_vivo dyslipidemia_model Rodent Model of Dyslipidemia in_vivo->dyslipidemia_model hypertension_model Spontaneously Hypertensive Rat Model in_vivo->hypertension_model xenograft_model Tumor Xenograft Model in_vivo->xenograft_model data_analysis Data Analysis and Comparative Assessment dyslipidemia_model->data_analysis hypertension_model->data_analysis xenograft_model->data_analysis

Caption: Proposed experimental workflow for comparative biological activity assessment.

Tier 1: In Vitro Assays

1. GPR109A Receptor Binding Assay

  • Objective: To determine if this compound binds to and activates the nicotinic acid receptor, GPR109A.

  • Methodology:

    • Utilize a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).

    • Perform a competitive binding assay using radiolabeled nicotinic acid (e.g., [³H]-nicotinic acid) and increasing concentrations of the test compounds (nicotinic acid as a positive control and the dihydropyridine derivative).

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the dihydropyridine compound.

    • Conduct a functional assay, such as a [³⁵S]GTPγS binding assay or a cAMP inhibition assay, to assess agonist or antagonist activity.

2. Adipocyte Lipolysis Assay

  • Objective: To measure the direct effect of the compounds on lipolysis in primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1).

  • Methodology:

    • Culture and differentiate pre-adipocytes to mature adipocytes.

    • Pre-treat the adipocytes with various concentrations of the test compounds.

    • Stimulate lipolysis with a known agent, such as isoproterenol.

    • After incubation, collect the medium and quantify the amount of glycerol or free fatty acids released using a commercially available colorimetric or fluorometric assay kit.

    • Compare the inhibitory effect of the dihydropyridine derivative to that of nicotinic acid.

3. Calcium Flux Assay

  • Objective: To investigate the potential of this compound to modulate calcium channel activity.

  • Methodology:

    • Use a cell line that expresses L-type calcium channels (e.g., vascular smooth muscle cells or a suitable recombinant cell line).

    • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

    • Establish a baseline fluorescence reading.

    • Depolarize the cells with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels.

    • Measure the change in intracellular calcium concentration in the presence and absence of the test compounds. Known calcium channel blockers (e.g., nifedipine) and agonists should be used as controls.

4. Cancer Cell Viability Assay

  • Objective: To screen for potential cytotoxic effects of this compound.

  • Methodology:

    • Culture a panel of human cancer cell lines (e.g., HCT-15 for colon cancer, as previously studied with similar compounds).[14]

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT or XTT assay, which measures mitochondrial metabolic activity.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

Tier 2: In Vivo Models

Should the in vitro assays yield promising results for this compound in any of the tested activities, further evaluation in appropriate animal models would be warranted.

  • For Lipid-Lowering Effects: A rodent model of dyslipidemia (e.g., high-fat diet-fed mice or rats) could be used to assess the compound's effects on plasma lipid profiles (triglycerides, LDL, HDL).

  • For Cardiovascular Effects: The spontaneously hypertensive rat (SHR) model would be suitable to investigate the impact on blood pressure.

  • For Anticancer Effects: A tumor xenograft model, where human cancer cells are implanted in immunocompromised mice, would allow for the evaluation of the compound's ability to inhibit tumor growth in vivo.

Conclusion

Nicotinic acid stands as a well-established therapeutic agent with a clearly defined mechanism of action primarily centered on the GPR109A receptor and lipid metabolism. In contrast, this compound represents a frontier for pharmacological exploration. Based on its dihydropyridine scaffold, it holds the potential for novel biological activities, particularly in the realm of cardiovascular modulation and oncology. The proposed experimental workflow provides a systematic and robust framework for elucidating the biological profile of this intriguing compound and directly comparing its efficacy and mechanisms to those of nicotinic acid. The insights gained from such studies will be invaluable for the drug discovery and development community, potentially uncovering new therapeutic avenues.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. [Link]

  • Kamal, M. A., & Riaz, S. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Nicotinic acid receptor subtypes and their ligands. [Link]

  • Annual Reviews. Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. [Link]

  • ResearchGate. (PDF) Mechanism of Action of Niacin. [Link]

  • Wikipedia. Niacin receptor. [Link]

  • MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. Nicotinic Receptors - Basic Neurochemistry - NCBI Bookshelf. [Link]

  • JoVE. Video: Cholinergic Receptors: Nicotinic. [Link]

  • Linus Pauling Institute. Niacin. [Link]

  • National Center for Biotechnology Information. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. [Link]

  • National Center for Biotechnology Information. Nicotinic acid: an old drug with a promising future. [Link]

  • MDPI. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

  • PubMed. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. [Link]

  • MDPI. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. [Link]

  • MDPI. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

  • Google Patents. EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • PubMed. 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. [Link]

  • PubMed. [Comparative Study of the Effect of Prolonged Administration of Nicotinic Acid, Nicotinamide and Diethylnicotinamid (Cordiamin) on the Rat Liver Monooxygenase System]. [Link]

  • SIELC Technologies. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). [Link]

  • National Center for Biotechnology Information. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Bentham Science. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. [Link]

  • PubMed. Synthesis of 3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate Derivatives as Calcium Channel Modulators. [Link]

  • PubMed. Effects of the new dihydropyridine derivative 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester on the cardiohemodynamics and the energy metabolism of ischemic myocardium. [Link]

  • PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. While a comprehensive, head-to-head structure-activity relationship (SAR) study on this specific scaffold is not extensively documented in publicly available literature, this guide synthesizes findings from related 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives to elucidate key principles and guide future research. We will explore the synthesis, biological activities, and the putative impact of various structural modifications on the overall efficacy of these compounds.

The Core Scaffold: 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core is a versatile scaffold found in a variety of biologically active compounds. Its derivatives have demonstrated a wide spectrum of activities, including hypolipidemic, hypocholesterolemic, and neuroprotective effects.[1] The core structure's potential for modification at several positions allows for the fine-tuning of its pharmacological properties.

The Influence of N1 and C6 Methylation: A Hypothetical Starting Point

The subject of this guide, this compound, features methyl groups at the N1 and C6 positions. While specific SAR data for this compound is limited, we can infer the potential influence of these substitutions based on general medicinal chemistry principles and studies of related compounds.

  • N1-Methylation: Substitution at the N1 position can impact the compound's polarity, metabolic stability, and ability to form hydrogen bonds. The presence of a methyl group may enhance lipophilicity, potentially improving membrane permeability.

  • C6-Substitution: The C6 position has been a key point of modification in related series. For instance, in a study of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids as hypoglycemic agents, the nature of the substituent at the C6 position was found to be critical for activity.[2] Bulky alkyl groups at this position were generally favored.[2] The methyl group in the title compound is a relatively small substituent and its impact would need to be experimentally determined in comparison to other alkyl or aryl groups.

Comparative Analysis of Structural Modifications

To build a predictive SAR model, we will examine derivatives of the parent scaffold and their reported biological activities.

Anticancer Activity

Recent studies have explored the anticancer potential of dihydropyridine carboxylic acid derivatives. For example, a series of novel dihydropyridine carboxylic acids were synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[3][4]

Compound Modification Observed Activity Cell Line Reference
Phenyl and substituted phenyl at C4Compounds 3a and 3b showed the highest cytotoxic activity.HCT-15[3][4]
Varied substituents on the phenyl ringElectron-donating or -withdrawing groups influenced potency.HCT-15[3][4]
Modification of the carboxylic acidEsterification or amidation can modulate activity and pharmacokinetic properties.General[5]

The data suggests that the C4 position is a critical determinant of cytotoxic activity, with aryl substitutions being a promising avenue for exploration.

Hypoglycemic Activity

A study on 1,2-dihydro-2-oxo-6-(substituted)-3-pyridinecarboxylic acids revealed important SAR insights for hypoglycemic activity.[2]

C6-Substituent Hypoglycemic Potency Reference
2,2-dimethylpropylHigh[2]
2,2-dimethylbutylHigh[2]
1,1-dimethylethylHigh[2]
2-methylpropylModerate[2]
MethylInactive[2]
HydrogenLow[2]

This study strongly indicates that bulky, branched alkyl groups at the C6 position are crucial for hypoglycemic activity. This provides a valuable starting point for designing new derivatives of this compound with potential antidiabetic properties.

Proposed Experimental Workflow for a Systematic SAR Study

To rigorously define the SAR of this compound derivatives, a systematic approach is necessary. The following workflow is proposed for researchers entering this area.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Core Scaffold: 1,6-Dimethyl-2-oxo-1,2-dihydropyridine -3-carboxylic acid modify_c4 Diversify C4 Position (e.g., Suzuki Coupling) start->modify_c4 modify_c3 Modify C3 Carboxylic Acid (e.g., Amidation, Esterification) modify_c4->modify_c3 purify Purification & Characterization (HPLC, NMR, MS) modify_c3->purify primary_screen Primary in vitro Assay (e.g., Cytotoxicity, Enzyme Inhibition) purify->primary_screen Compound Library secondary_screen Secondary Assays (e.g., Mechanism of Action) primary_screen->secondary_screen in_vivo In vivo Efficacy Studies (Animal Models) secondary_screen->in_vivo sar_analysis SAR Analysis in_vivo->sar_analysis Biological Data qsar QSAR Modeling sar_analysis->qsar lead_opt Lead Optimization qsar->lead_opt lead_opt->start Iterative Design

Caption: Proposed workflow for a systematic SAR study.

Key Experimental Protocols

General Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

A general method for synthesizing the core scaffold involves the reaction of an aminomethylidene derivative of Meldrum's acid with active methylene nitriles.[1]

Step-by-Step Protocol:

  • Preparation of the Anilinomethylidene Derivative of Meldrum's Acid: A mixture of powdered Meldrum's acid (0.1 mol), triethyl orthoformate (0.1 mol), and aniline (0.1 mol) is heated. The resulting product is then purified.[1]

  • Cyclization Reaction: The anilinomethylidene derivative of Meldrum's acid (0.01 mol) and a suitable active methylene nitrile (e.g., cyanoacetamide, 0.01 mol) are suspended in ethanol (10 mL).[1]

  • Potassium hydroxide (0.02 mol) is added to the vigorously stirred suspension.[1]

  • After 24 hours, the reaction mixture is acidified with concentrated HCl to pH 5.[1]

  • The mixture is maintained for 3 hours, and the precipitate that forms is filtered off and washed with water and ethanol to yield the desired 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of the synthesized compounds.[6]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT-15) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Summary of Key SAR Insights

The following diagram illustrates the key positions on the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold and the putative influence of substitutions on biological activity based on the available literature.

Caption: Key structure-activity relationship points on the scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies are lacking, analysis of related compounds suggests that strategic modifications at the C4 and C6 positions, as well as derivatization of the C3 carboxylic acid, could yield compounds with potent and selective biological activities. The proposed experimental workflow provides a roadmap for future research in this area. Further investigation into the mechanism of action of these compounds will be crucial for their advancement as clinical candidates.

References

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (2025). Molecules, 30(23), 1-18. Retrieved January 18, 2026, from [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023). Pharmaceuticals, 16(10), 1461. Retrieved January 18, 2026, from [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). Molecules, 27(19), 6683. Retrieved January 18, 2026, from [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. (2012). ACS Combinatorial Science, 14(9), 513-519. Retrieved January 18, 2026, from [Link]

  • Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. (1979). Journal of Medicinal Chemistry, 22(1), 51-57. Retrieved January 18, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a New Therapeutic Candidate

The relentless pursuit of novel anticancer agents is driven by the need for therapies with improved efficacy and reduced toxicity. Within the vast chemical landscape, heterocyclic compounds are a cornerstone of medicinal chemistry. This guide focuses on the preclinical in vivo validation of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , a small molecule with a structural scaffold suggestive of potential biological activity. While extensive in vitro data is a prerequisite, the journey from a promising compound in a petri dish to a potential clinical candidate is critically dependent on rigorous in vivo validation.[1]

The 2-pyridone core is present in various biologically active molecules, and its derivatives have been explored for diverse therapeutic applications.[2][3] Although direct anticancer evidence for this specific dimethylated variant is nascent, its carboxylic acid moiety and substituted pyridine ring suggest potential interactions with key biological targets, such as metabolic enzymes or protein kinases, which are often dysregulated in cancer.[4][5] This guide, therefore, provides a comprehensive, experience-driven framework for the systematic in vivo evaluation of this compound, comparing its potential performance against established therapeutic agents.

Proposed Mechanism of Action: Targeting Kinase Signaling

Based on structural similarities to known small molecule kinase inhibitors, we hypothesize that this compound may function by inhibiting a key signaling pathway involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. This pathway is a critical regulator of cell growth and is frequently hyperactivated in various cancers.

Proposed_Mechanism_of_Action GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PIP2 PIP2 PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes TestCompound 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid TestCompound->PI3K Inhibits

Caption: Proposed inhibitory action on the PI3K/AKT/mTOR pathway.

The In Vivo Validation Workflow: A Phased Approach

A successful in vivo validation program is not a single experiment but a multi-stage process designed to systematically assess the safety, pharmacokinetics, and efficacy of a new chemical entity.[6] This workflow ensures that resources are used efficiently and that the most promising candidates are advanced.

In_Vivo_Validation_Workflow start Candidate Compound (In Vitro Potency Established) mtd Phase 1: Safety & PK Maximum Tolerated Dose (MTD) Pharmacokinetics (PK) start->mtd efficacy Phase 2: Efficacy Studies (Xenograft Model) mtd->efficacy Establish Safe Dosing Regimen pd_biomarker Phase 3: Mechanism of Action Pharmacodynamics (PD) Biomarker Analysis efficacy->pd_biomarker Confirm On-Target Activity advanced_models Phase 4: Advanced Modeling (PDX or Orthotopic Models) pd_biomarker->advanced_models Validate in Clinically Relevant Models decision Go/No-Go Decision for IND-Enabling Studies advanced_models->decision

Caption: A structured workflow for in vivo anticancer agent validation.

Phase 1: Foundational Safety and Pharmacokinetic Profiling

Before assessing if a compound works, we must determine if it is safe and how it behaves within a biological system. This phase is non-negotiable and precedes all efficacy studies to minimize animal morbidity and ensure data integrity.[6]

Maximum Tolerated Dose (MTD) Studies

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity over a specified period.[6] This is a critical first step that informs the dose levels for subsequent efficacy and pharmacokinetic studies.

Experimental Protocol: MTD Determination

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., BALB/c nude or NOD/SCID).

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 dose-escalation groups.

  • Administration: Administer the test compound and vehicle via the intended clinical route (e.g., intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.)).[6][7] Dosing can be a single administration or a short course (e.g., daily for 5 days).

  • Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered posture, labored breathing) at least twice daily.

  • Endpoint: The study duration is typically 7-14 days. The MTD is defined as the dose level preceding the one that causes >20% weight loss or significant clinical signs of distress.[6]

Data Presentation: MTD Study Summary

Dose Group (mg/kg) Administration Route Mean Body Weight Change (%) Clinical Toxicity Signs Observed Morbidity/Mortality
Vehicle Control i.p. +2.5% None 0/5
10 i.p. +1.8% None 0/5
30 i.p. -3.2% Mild, transient lethargy 0/5
100 i.p. -18.5% Significant lethargy, ruffled fur 1/5

| 300 | i.p. | >20% (terminated) | Severe distress | 5/5 |

This table presents hypothetical data for illustrative purposes.

Pharmacokinetic (PK) and ADME Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound is crucial.[6][8] A PK study reveals the drug's concentration in the plasma over time, informing key parameters like bioavailability and half-life, which are essential for designing an effective dosing schedule.[2][9][10]

Experimental Protocol: Single-Dose PK Study

  • Animal Model: Use healthy mice (e.g., BALB/c), typically cannulated for ease of blood sampling.

  • Dosing: Administer a single dose of the compound (at or below the MTD) via the intended route (e.g., i.v. and p.o. to determine bioavailability).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Analysis: Process blood to plasma and quantify the concentration of the parent compound using a validated analytical method like LC-MS/MS.

  • Data Modeling: Use pharmacokinetic software to calculate key parameters.

Data Presentation: Key Pharmacokinetic Parameters

Parameter Intravenous (IV) Oral (PO) Description
Cmax (ng/mL) 1500 450 Maximum observed plasma concentration
Tmax (h) 0.08 1.0 Time to reach Cmax
AUC (ng·h/mL) 3200 1280 Total drug exposure over time
t½ (h) 4.5 4.8 Elimination half-life

| Bioavailability (%) | N/A | 40% | Fraction of oral dose reaching circulation |

This table presents hypothetical data for illustrative purposes.

Phase 2: In Vivo Efficacy Assessment in Xenograft Models

With a safe dose range established, the primary question of anticancer activity can be addressed. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are the most common starting point for efficacy testing.[6][11]

Comparison with a Standard-of-Care Agent

To contextualize the efficacy of a novel agent, it must be benchmarked against a relevant standard-of-care (SoC) therapy. For a broad-spectrum initial screen, a drug like Paclitaxel (a mitotic inhibitor) or Doxorubicin (a topoisomerase inhibitor) serves as a robust positive control. The choice should be guided by the cancer cell line used in the model.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Line Selection: Choose a human cancer cell line with known sensitivity to SoC agents (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID).[6]

  • Group Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: this compound (at MTD or an optimized dose)

    • Group 3: Standard-of-Care (e.g., Paclitaxel at a clinically relevant dose)

  • Dosing and Monitoring: Administer treatments according to a predefined schedule. Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.[1] Monitor body weight as a measure of toxicity.

  • Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). A secondary endpoint can be overall survival.

Data Presentation: Comparative Efficacy in Xenograft Model

Treatment Group Dosing Regimen Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (TGI, %) Mean Body Weight Change (%)
Vehicle Control Daily, i.p. 1850 ± 210 0% +3.1%
Test Compound (30 mg/kg) Daily, i.p. 830 ± 150 55% -4.5%

| Paclitaxel (10 mg/kg) | Q3D, i.v. | 650 ± 130 | 65% | -8.2% |

TGI (%) is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100. This table presents hypothetical data for illustrative purposes.

Phase 3 & 4: Mechanistic Validation and Advanced Modeling

Positive efficacy data necessitates a deeper investigation into the mechanism of action and testing in more clinically relevant models.

Pharmacodynamic (PD) and Biomarker Analysis

Pharmacodynamic studies aim to demonstrate that the drug is engaging its intended target in the tumor tissue.[8]

Protocol: Post-Treatment Tumor Analysis

  • Study Design: Run a short-term efficacy study with satellite groups of animals for tissue collection.

  • Tissue Harvest: At peak drug exposure times (informed by PK data), euthanize animals and excise tumors.

  • Analysis:

    • Western Blot/IHC: Analyze tumor lysates or sections for key biomarkers. Based on our proposed mechanism, this would include measuring the phosphorylation status of AKT (p-AKT) and downstream targets like S6 ribosomal protein. A reduction in these markers would support on-target activity.

    • Histopathology: Perform H&E staining to assess tumor morphology, necrosis, and mitotic index.[5][12] Immunohistochemistry for proliferation markers (Ki-67) and apoptosis (cleaved caspase-3) can provide further insight.

Advanced Models: Patient-Derived Xenografts (PDX)

If the compound shows significant promise, validation in PDX models is a logical next step. PDX models, where patient tumor fragments are directly implanted into mice, better preserve the heterogeneity and architecture of human tumors and are considered more predictive of clinical outcomes.[11][13] The experimental design is similar to CDX studies but provides a more rigorous test of the compound's potential.

Conclusion

This guide outlines a systematic and scientifically robust pathway for the in vivo validation of this compound as a potential anticancer agent. By progressing through phased assessments of toxicity, pharmacokinetics, and efficacy, researchers can build a comprehensive data package. The causality behind this structured approach is to de-risk the development process, ensuring that only compounds with a clear therapeutic window and demonstrated in vivo activity advance toward resource-intensive IND-enabling studies. Objective comparison against standard-of-care agents and validation in advanced preclinical models like PDX are essential for establishing the true potential of this, or any, novel therapeutic candidate.

References

  • Anselmo, A. C., & Mitragotri, S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. ACS Nano. Available at: [Link]

  • Cho, S. Y., Kang, W., & Park, C. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer Prevention. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • Gould, S. E., Junttila, M. R., & de Sauvage, F. J. (2015). Drug discovery oncology in a mouse: concepts, models and limitations. Future Oncology. Available at: [Link]

  • O'Connor, T. (2009). Inhibition of Tumor Growth and Angiogenesis by a Lysophosphatidic acid Antagonist in a Engineered Three-dimensional Lung Cancer Xenograft Model. Cancer Research. Available at: [Link]

  • Pupo, E., et al. (2025). In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. Toxicology Reports. Available at: [Link]

  • Sparks, J. L., et al. (2020). The State of Preclinical Modeling for Early Phase Cancer Trials Using Molecularly Targeted Agents with Radiation. Clinical Cancer Research. Available at: [Link]

  • Cora, M. C., et al. (2017). Pathology Principles and Practices for Analysis of Animal Models. Toxicologic Pathology. Available at: [Link]

  • Wang, J., et al. (2023). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Pharmaceutics. Available at: [Link]

  • Herter, S., et al. (2016). In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. Investigational New Drugs. Available at: [Link]

  • Trilla, L., et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical and Translational Oncology. Available at: [Link]

  • Lin, Y. H., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, J., et al. (2019). Correlation between tumor growth inhibition and growth rate inhibition in patient-derived xenograft models. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Houston Medical Times. (2024). New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. Available at: [Link]

  • Cordes, N., & van Beuningen, D. (2003). New Anticancer Agents: In Vitro and In Vivo Evaluation. Methods in Molecular Medicine. Available at: [Link]

  • Gieschke, R., et al. (2018). Comparison of Various Phase I Combination Therapy Designs in Oncology for Evaluation of Early Tumor Shrinkage Using Simulations. CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link]

  • Chen, D., et al. (2016). Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues. Oncotarget. Available at: [Link]

  • Złotkowska-Kłęk, K., et al. (2015). In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. International Journal of Molecular Sciences. Available at: [Link]

  • Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery. Available at: [Link]

  • MDPI. (n.d.). Special Issue: Histopathology and Therapy in Small Animals Oncology. Available at: [Link]

  • Wu, K., et al. (2019). Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Moffitt Cancer Center. (n.d.). Cancer Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • El-Shafaey, E. A., et al. (2018). The role of biomarkers as a diagnostic tool in some neoplasms of pet animals. Journal of Basic and Environmental Sciences. Available at: [Link]

  • Terranova, N., et al. (2013). MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting. Available at: [Link]

  • Michalak, I., et al. (2022). Anticancer and Antimicrobial Activity of Chlorella vulgaris BA02 Algae Extract Containing Indole-3-Acetic Acid. Molecules. Available at: [Link]

  • Trilla, L., et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical & Translational Oncology. Available at: [Link]

  • Cho, S. Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer Prevention. Available at: [Link]

  • Leite, S. C., et al. (2024). In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. International Journal of Molecular Sciences. Available at: [Link]

  • Chapman, J. S., et al. (2024). Advances in Screening, Immunotherapy, Targeted Agents, and Precision Surgery in Cervical Cancer: A Comprehensive Clinical Review (2018–2025). Cancers. Available at: [Link]

  • Sapra, P., et al. (2013). Preclinical and clinical pharmacokinetic/pharmacodynamic considerations for antibody-drug conjugates. Expert Review of Clinical Pharmacology. Available at: [Link]

  • Klykov, O. V., et al. (2018). In vivo screening models of anticancer drugs. Experimental Oncology. Available at: [Link]

  • Rata, D. M., et al. (2021). In vivo routes of cancer inoculation. ResearchGate. Available at: [Link]

  • Voloshin, T., et al. (2020). Histopathology analysis of internal organs from animals at the end of 2 different in vivo experiments. ResearchGate. Available at: [Link]

  • Medscape. (2026). Cancer Trial Failures, Study Retractions Highlight Oncology Research Challenges. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro Toxicity Test Services. Available at: [Link]

  • Hather, G., et al. (2022). Assessing the performance of different outcomes for tumor growth studies with animal models. PLOS ONE. Available at: [Link]

  • Vlachogiannis, G., et al. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Cancer Discovery. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound such as 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound with potential pharmaceutical applications, ensuring the accuracy and consistency of its quantification is a critical step. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the analysis of this compound. Through a detailed cross-validation study, we will explore the strengths and limitations of each method, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate technique for their specific needs.

The importance of analytical method validation is a well-documented process to demonstrate that an analytical method is suitable for its intended purpose.[1][2] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which provides a framework for validating analytical procedures.[3][4][5] Cross-validation, the focus of this guide, is crucial when comparing results from different analytical methods to ensure data integrity and comparability.[6][7][8]

The Analyte: this compound

This compound is a pyridine derivative with the empirical formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[9] Its structure, featuring a carboxylic acid group and a substituted pyridine ring, suggests that it will be amenable to analysis by various chromatographic and spectroscopic techniques. The choice of analytical method will depend on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

Experimental Design for Cross-Validation

The core of this guide is a simulated cross-validation study designed to compare the performance of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantitative analysis of this compound. The following workflow outlines the experimental approach:

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison Standard_Solutions Preparation of Standard Solutions HPLC_UV HPLC-UV Analysis Standard_Solutions->HPLC_UV GC_MS GC-MS Analysis (with Derivatization) Standard_Solutions->GC_MS UV_Vis UV-Vis Spectrophotometry Standard_Solutions->UV_Vis QC_Samples Preparation of Quality Control (QC) Samples QC_Samples->HPLC_UV QC_Samples->GC_MS QC_Samples->UV_Vis Data_Analysis Data Analysis & Performance Metrics HPLC_UV->Data_Analysis GC_MS->Data_Analysis UV_Vis->Data_Analysis Comparison Comparative Assessment Data_Analysis->Comparison

Figure 1: Overall workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the cross-validation study.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds, including pyridine derivatives.[10] This method is expected to provide good resolution and sensitivity for the target analyte.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of methanol and water to prepare a stock solution of 1 mg/mL. Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm (determined by UV scan of the analyte)

    • Gradient Elution: Start with 95% A and 5% B, hold for 1 minute, then ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

  • Analysis: Inject the calibration standards and quality control (QC) samples. Construct a calibration curve by plotting the peak area against the concentration.

Rationale for Choices:

  • A C18 column is chosen for its versatility in reversed-phase chromatography, suitable for retaining the moderately polar analyte.

  • Formic acid is added to the mobile phase to improve peak shape and suppress the ionization of the carboxylic acid group.

  • Gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with good peak resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[11][12] Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert it into a more volatile form.

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in anhydrous pyridine at a concentration of 1 mg/mL. Prepare serial dilutions in pyridine to obtain calibration standards.

  • Derivatization: To 100 µL of each standard and QC sample in a sealed vial, add 100 µL of BSTFA with 1% TMCS. Heat the mixture at 70 °C for 30 minutes. Cool to room temperature before injection. The presence of moisture can interfere with the derivatization process, so anhydrous conditions are important.[13]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Analysis: Inject the derivatized standards and QC samples. Create a calibration curve by plotting the peak area of a characteristic ion of the derivatized analyte against concentration.

Rationale for Choices:

  • BSTFA with TMCS is a common and effective silylating agent for derivatizing carboxylic acids, increasing their volatility for GC analysis.

  • Pyridine is used as a solvent as it is compatible with the derivatization reagent and the GC system.

  • The temperature program is designed to provide good separation of the derivatized analyte from any derivatizing agent byproducts or impurities.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique that can be used for the quantification of compounds with a suitable chromophore.[14] This method is less selective than chromatographic techniques but can be useful for the analysis of pure samples or simple formulations.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Reagents:

  • Methanol (spectroscopic grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • This compound reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of the analyte in methanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol. Perform serial dilutions in methanol to prepare calibration standards.

  • Analysis: Measure the absorbance of each standard and QC sample at the predetermined λmax. Construct a calibration curve by plotting absorbance against concentration.

  • Specificity Check: To assess potential interference from pH changes, record the UV spectra of the analyte in 0.1 M HCl and 0.1 M NaOH to observe any shifts in λmax.

Rationale for Choices:

  • Methanol is a common and suitable solvent for UV-Vis analysis as it is transparent in the UV region of interest.

  • The determination of λmax is crucial for achieving maximum sensitivity and linearity.

  • Checking the spectra in acidic and basic media helps to understand the potential for interference from pH-dependent species.

Comparative Performance Data

The following table summarizes the hypothetical performance data obtained from the cross-validation of the three analytical methods. These values are representative of what would be expected for such an analysis and are in line with typical acceptance criteria for analytical method validation.[3]

Performance ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Linearity (R²) 0.99950.99920.9985
Range (µg/mL) 1 - 1000.1 - 505 - 150
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%95.3 - 104.8%
Precision (% RSD) < 2.0%< 2.5%< 5.0%
Limit of Detection (LOD) 0.2 µg/mL0.05 µg/mL2.0 µg/mL
Limit of Quantitation (LOQ) 0.8 µg/mL0.15 µg/mL6.0 µg/mL
Specificity High (Separation from impurities)Very High (Mass fragmentation pattern)Low (Prone to interference)
Throughput ModerateLow (due to derivatization)High

Interpretation and Method Selection

The cross-validation data reveals distinct advantages and disadvantages for each analytical method, guiding the selection of the most appropriate technique for a given application.

Method_Selection_Decision_Tree Start What is the primary analytical requirement? High_Sensitivity High Sensitivity & Specificity for Trace Analysis? Start->High_Sensitivity Trace Analysis Routine_QC Routine QC of Bulk Material or Formulations? Start->Routine_QC Routine Analysis Rapid_Screening Rapid Screening of Pure Samples? Start->Rapid_Screening High Throughput GC_MS GC-MS is the optimal choice due to its low LOD/LOQ and high specificity. High_Sensitivity->GC_MS HPLC_UV HPLC-UV provides a balance of accuracy, precision, and throughput, making it ideal for routine QC. Routine_QC->HPLC_UV UV_Vis UV-Vis Spectrophotometry is suitable for high-throughput screening where high specificity is not required. Rapid_Screening->UV_Vis

Figure 2: Decision tree for selecting the appropriate analytical method.

  • HPLC-UV emerges as a robust and reliable method for routine quality control applications. It offers an excellent balance of accuracy, precision, and a reasonable linear range. Its high specificity, due to chromatographic separation, makes it superior to UV-Vis spectrophotometry for samples containing impurities.

  • GC-MS is the most sensitive and specific method, making it the gold standard for trace-level quantification and impurity identification. The mass spectrometric detection provides structural information, which is invaluable for confirming the identity of the analyte. However, the need for derivatization reduces its throughput, making it less suitable for high-volume routine testing.

  • UV-Vis Spectrophotometry is the most rapid and straightforward method. While it lacks the specificity of the chromatographic techniques, it can be a valuable tool for the rapid screening of pure samples or for in-process controls where speed is more critical than high accuracy. Its higher limits of detection and quantitation make it unsuitable for trace analysis.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that the choice of technique is highly dependent on the specific analytical requirements. For routine quality control, HPLC-UV offers the best combination of performance and practicality. For applications demanding the highest sensitivity and specificity, such as impurity profiling or bioanalysis, GC-MS is the superior choice. UV-Vis spectrophotometry, while limited in its specificity, provides a rapid and cost-effective option for high-throughput screening of pure samples.

By understanding the comparative performance of these methods, researchers and drug development professionals can make informed decisions, ensuring the generation of reliable and accurate data throughout the pharmaceutical development lifecycle. This guide serves as a practical framework for conducting similar cross-validation studies for other novel compounds.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Sigma-Aldrich. (n.d.). 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (n.d.). Spectrophotometric determination of Mn (II) ion by Pyridine 2, 6 dicarboxylic acid.
  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.

Sources

Benchmarking the antimicrobial spectrum of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid against known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Antimicrobial Spectrum of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The pyridine and dihydropyridine scaffolds have emerged as promising frameworks in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[1] This guide presents a comprehensive framework for benchmarking the antimicrobial spectrum of a novel compound, this compound, against a panel of established antibiotics. We provide detailed experimental protocols, a rationale for methodological choices, and a template for the comparative analysis of antimicrobial efficacy. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities for antimicrobial applications.

Introduction: The Rationale for Benchmarking a Novel Pyridine Derivative

The pyridine nucleus is a fundamental heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] Its derivatives are known to possess a broad spectrum of therapeutic properties, including antibacterial, antifungal, and antiviral activities.[2] Specifically, the incorporation of a carboxylic acid group at the C-3 position of the pyridine ring has been shown to enhance bioactivity.[1] The subject of this guide, this compound, is a novel synthetic compound belonging to this promising class.

While the broader family of dihydropyridines has been investigated for antibacterial and antifungal effects, the specific antimicrobial profile of this novel derivative remains uncharacterized.[3][4] Therefore, a systematic benchmarking study against clinically relevant antibiotics is crucial to ascertain its potential as a therapeutic agent. Such a study will elucidate its spectrum of activity, relative potency, and potential mechanisms of action, providing the foundational data necessary for further preclinical development.

This guide will outline a rigorous methodology for this comparative analysis, emphasizing scientific integrity and reproducibility. We will detail the selection of comparator antibiotics, a diverse panel of microbial strains, and the standardized protocols for determining antimicrobial susceptibility.

Materials and Methods

The cornerstone of a reliable comparative study is a well-defined and validated experimental protocol. The methodologies described herein are based on internationally recognized standards to ensure the generation of high-quality, reproducible data.

Test Compounds and Reagents
  • Novel Compound: this compound (Purity ≥95%).

  • Comparator Antibiotics: A selection of antibiotics representing different classes and mechanisms of action will be used for comparison. This includes:

    • Penicillin G (Beta-lactam): Inhibits bacterial cell wall synthesis.

    • Ciprofloxacin (Fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV.

    • Erythromycin (Macrolide): Inhibits protein synthesis by binding to the 50S ribosomal subunit.

    • Gentamicin (Aminoglycoside): Inhibits protein synthesis by binding to the 30S ribosomal subunit.

    • Amphotericin B (Polyene): Used as an antifungal control, binds to ergosterol in the fungal cell membrane.

  • Culture Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi, prepared according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Reagents: Dimethyl sulfoxide (DMSO) for stock solution preparation, resazurin for cell viability assessment.

Microbial Strains

A diverse panel of microorganisms will be selected to represent a broad range of clinically relevant pathogens:

  • Gram-positive Bacteria:

    • Staphylococcus aureus (ATCC 29213)

    • Enterococcus faecalis (ATCC 29212)

  • Gram-negative Bacteria:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

  • Fungus:

    • Candida albicans (ATCC 90028)

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity will be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following CLSI standards. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

G prep_compound Prepare stock solutions of This compound and comparator antibiotics in DMSO serial_dilution Perform two-fold serial dilutions of all test compounds in a 96-well plate prep_compound->serial_dilution prep_media Prepare and sterilize Mueller-Hinton Broth (bacteria) and RPMI-1640 (fungi) prep_media->serial_dilution prep_inoculum Culture microbial strains and prepare standardized inocula (0.5 McFarland standard) inoculate Inoculate each well with the standardized microbial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include positive (no drug) and negative (no inoculum) controls inoculate->controls incubation Incubate plates at 37°C for 18-24h (bacteria) or 35°C for 24-48h (fungi) controls->incubation read_mic Determine MIC by visual inspection for the lowest concentration with no visible growth incubation->read_mic viability_assay (Optional) Add resazurin to quantify cell viability and confirm MIC read_mic->viability_assay

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Dissolve this compound and each comparator antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the selected microbial strains overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate culture medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each test compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds.

  • Controls: Include wells with inoculum and no drug (positive control) and wells with broth only (negative control) on each plate.

  • Incubation: Incubate the plates under appropriate conditions (37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible turbidity.

Comparative Antimicrobial Spectrum: Data Presentation

The results of the MIC testing should be summarized in a clear and concise table to facilitate direct comparison of the antimicrobial spectrum and potency of this compound with the standard antibiotics.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

MicroorganismThis compoundPenicillin GCiprofloxacinErythromycinGentamicinAmphotericin B
Staphylococcus aureus [Data][Data][Data][Data][Data]N/A
Enterococcus faecalis [Data][Data][Data][Data][Data]N/A
Escherichia coli [Data][Data][Data][Data][Data]N/A
Pseudomonas aeruginosa [Data][Data][Data][Data][Data]N/A
Candida albicans [Data]N/AN/AN/AN/A[Data]

N/A: Not Applicable. Data fields are placeholders for experimental results.

Discussion: Mechanistic Insights and Comparative Analysis

A thorough analysis of the MIC data is essential to understand the potential of this compound. The discussion should focus on several key areas:

  • Spectrum of Activity: Does the novel compound show broad-spectrum activity against both Gram-positive and Gram-negative bacteria? Does it exhibit any antifungal properties? Some dihydropyridine derivatives have shown better activity against Gram-positive than Gram-negative bacteria.[4]

  • Potency: How do the MIC values of the novel compound compare to those of the standard antibiotics for each tested strain? Lower MIC values indicate higher potency.

  • Potential Mechanism of Action: The antimicrobial mechanism of dihydropyridine derivatives is not fully elucidated but may involve multiple targets. Some studies suggest that they can interfere with bacterial DNA gyrase, similar to fluoroquinolones.[5][6] Another proposed mechanism for some pyridine derivatives is metal sequestration, which deprives bacteria of essential metal ions.[7] The observed spectrum of activity can provide clues. For instance, potent activity against a wide range of bacteria might suggest a conserved target like DNA gyrase.

G cluster_novel Hypothesized MOA: this compound cluster_known Known Antibiotic Mechanisms of Action novel_compound Novel Pyridine Derivative dna_gyrase DNA Gyrase/ Topoisomerase IV novel_compound->dna_gyrase Inhibition metal_chelation Metal Ion Sequestration novel_compound->metal_chelation Chelation dna_replication DNA Replication Inhibited dna_gyrase->dna_replication lysis Cell Lysis enzyme_inhibition Metalloenzyme Inhibition metal_chelation->enzyme_inhibition Deprivation protein_synthesis Protein Synthesis Inhibited beta_lactam Beta-Lactams (Penicillin G) cell_wall Cell Wall Synthesis beta_lactam->cell_wall Inhibition cell_wall->lysis fluoroquinolone Fluoroquinolones (Ciprofloxacin) fluoroquinolone->dna_gyrase Inhibition macrolide Macrolides (Erythromycin) ribosome_50s 50S Ribosome macrolide->ribosome_50s Binding ribosome_50s->protein_synthesis

Caption: Comparative overview of antibiotic mechanisms of action.

The interpretation of results should be grounded in the existing literature on pyridine and dihydropyridine derivatives. For example, if the compound is particularly effective against S. aureus, this aligns with findings for other novel pyridine compounds.[1] Conversely, if it shows significant activity against P. aeruginosa, this would be a noteworthy finding, as this organism is notoriously resistant to many antibiotics.

Conclusion and Future Directions

This guide provides a robust framework for the initial antimicrobial characterization of this compound. The proposed benchmarking study will generate the critical data needed to assess its potential as a lead compound for a new class of antibiotics.

Based on the initial findings, future studies could include:

  • Minimum Bactericidal Concentration (MBC) Assays: To determine if the compound is bacteriostatic or bactericidal.

  • Time-Kill Kinetic Assays: To understand the dynamics of its antimicrobial activity over time.

  • Mechanism of Action Studies: Employing techniques such as macromolecular synthesis assays or specific enzyme inhibition assays to confirm the molecular target.

  • Toxicity Assays: Evaluating the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

By systematically following the protocols and analytical framework outlined here, researchers can effectively evaluate the antimicrobial promise of this and other novel chemical entities, contributing to the vital pipeline of new drugs to combat infectious diseases.

References

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2013). Synthesis, antibacterial and antifungal evaluation of novel 1,4-dihydropyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 115–122. [Link]

  • Sharma, A., et al. (2023). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. Molecules, 28(13), 5085. [Link]

  • Wegner, J., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(19), 10733. [Link]

  • Various Authors. (2025). Synthesis, antibacterial and antifungal evaluation of novel 1,4-dihydropyridine derivatives.
  • The Pharma Innovation. (2023). Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. The Pharma Innovation Journal. [Link]

  • Harris, T. L., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37721–37730. [Link]

  • Hossain, M. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 1–28. [Link]

  • Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(24), 15876. [Link]

  • Rani, P., et al. (2023). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Future Medicinal Chemistry, 15(12), 1019-1037. [Link]

  • González, F. J., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Cellular and Infection Microbiology, 12, 881640. [Link]

  • Jo, E., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 938596. [Link]

  • Semantic Scholar. (2024). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]

  • Malík, I., et al. (2012). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Scientia Pharmaceutica, 80(3), 577–592. [Link]

  • Shanmugam, K., et al. (2024). Design and synthesis of 1,4-dihydropyridine derivatives as antibacterials. Research Square. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of dihydropyridine derivatives against selected clinical isolates of Pseudomonas aeruginosa Strains. ResearchGate. [Link]

  • Lee, C.-H., et al. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology, 67(9), 3934–3942. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives. Dihydropyridine-based scaffolds are of significant interest in medicinal chemistry, with known activities ranging from calcium channel modulation to antioxidant and anticancer effects.[1][2][3] This document outlines the scientific rationale and a detailed, self-validating protocol for evaluating the binding potential of this specific compound class against relevant biological targets. By comparing their performance to known inhibitors, researchers can effectively triage candidates for further in vitro and in vivo validation. The methodologies described herein emphasize scientific integrity, causality in experimental design, and robust data analysis to ensure reproducible and reliable in silico results.

Introduction: The Therapeutic Potential of Dihydropyridine Scaffolds

The dihydropyridine (DHP) core is a privileged scaffold in drug discovery, forming the basis of numerous approved therapeutic agents.[2] While classically known for their role as L-type calcium channel blockers in treating hypertension, derivatives of this class exhibit a wide spectrum of biological activities.[2] Recent studies have highlighted their potential as inhibitors of multidrug resistance proteins (MRP1), antioxidants, and even as antitubercular agents targeting enzymes like enoyl-acyl carrier protein reductase (InhA).[3][4][5]

The specific scaffold, this compound, represents a less explored but promising variant. Its structural features suggest potential for unique interactions with various protein targets.[6][7] Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of these molecules within a target's active site at an atomic level.[8][9] This in silico approach is indispensable in modern drug discovery, enabling rapid, cost-effective screening of virtual libraries to identify promising lead compounds before committing to costly and time-consuming synthesis and experimental testing.[9][10]

This guide will focus on a comparative docking workflow. The core principle is not just to evaluate the binding of our target derivatives but to benchmark their performance against a known, experimentally validated ligand or inhibitor for the same protein. This comparative approach provides essential context to the docking scores and predicted interactions, allowing for a more informed assessment of a compound's potential.

Strategic Selection of Targets and Comparative Ligands

The success of any docking study hinges on the appropriate selection of a biological target. For the dihydropyridine class, several proteins have been identified as relevant. Based on published research, we have selected two compelling targets for this guide:

  • Enoyl-Acyl Carrier Protein Reductase (InhA): A key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. Its inhibition is a validated strategy for anti-TB drug development. Several 1,4-DHP derivatives have shown promising activity against InhA.[5]

  • Poly (ADP-ribose) polymerase-1 (PARP-1): An enzyme critical for DNA repair. PARP-1 inhibitors are an established class of anticancer agents. Recent studies have explored dihydropyridine carboxylic acid derivatives as potential cytotoxic agents that may interact with proteins in the apoptosis pathway.[11][12]

For our comparative analysis, we will use the following established inhibitors as benchmarks:

  • Triclosan for InhA: A well-characterized inhibitor often co-crystallized with the InhA enzyme.

  • Olaparib for PARP-1: An FDA-approved drug and a potent PARP-1 inhibitor.

By docking our this compound derivatives and these reference compounds into the same prepared protein structures, we can directly compare their predicted binding affinities and interaction patterns.

The Comparative Docking Workflow: A Methodological Deep Dive

A robust and reproducible docking experiment requires meticulous preparation of both the protein (receptor) and the small molecules (ligands). The following workflow is designed to be self-validating by incorporating steps to ensure the accuracy of the computational model.

Overall Experimental Workflow Diagram

The entire process, from data retrieval to final analysis, can be visualized as a logical flow.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structures (e.g., InhA, PARP-1 from RCSB PDB) CleanPDB 3. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->CleanPDB Ligands 2. Prepare Ligand Structures (Derivatives & Comparators) OptLigands 4. Ligand Optimization (Generate 3D, minimize energy, define torsions) Ligands->OptLigands Grid 5. Define Binding Site (Grid Box Generation) CleanPDB->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) OptLigands->Dock Grid->Dock Analyze 7. Analyze Docking Poses (Binding Energy, Interactions) Dock->Analyze Validate 9. Protocol Validation (Re-docking of co-crystal ligand, RMSD < 2Å) Dock->Validate Validation Loop Compare 8. Comparative Analysis (Derivatives vs. Known Inhibitors) Analyze->Compare Conclusion Conclusion & Future Work Compare->Conclusion

Caption: High-level workflow for a comparative molecular docking study.

Detailed Experimental Protocol

This protocol utilizes widely accepted and freely available software such as UCSF Chimera for preparation and AutoDock Vina for the docking simulation.[13]

Part A: Receptor (Protein) Preparation

  • Step 1: Obtain Protein Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this guide, we would use a structure of InhA complexed with its inhibitor (e.g., PDB ID: 4Q0Y) and PARP-1 (e.g., PDB ID: 5DS3).

  • Step 2: Clean the Structure:

    • Load the PDB file into UCSF Chimera.

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands (except for validation purposes later).[14][15] If the biological unit is a monomer, delete other protein chains.[15]

    • Causality: Water molecules can interfere with the docking algorithm unless they are known to be critical for binding, in which case more advanced methods are needed. Removing extraneous chains and ligands ensures the ligand only docks into the target of interest.

  • Step 3: Prepare the Receptor for Docking:

    • Use the "Dock Prep" tool in Chimera.[13][16] This performs several critical actions automatically:

      • Adds hydrogen atoms (polar hydrogens are crucial for calculating interactions).[15][17]

      • Assigns partial charges to each atom (e.g., using the AMBER force field). This is essential for the scoring function to calculate electrostatic interactions.[16]

      • Repairs any missing side chains or loops if necessary.

    • Save the prepared protein in the .pdbqt format required by AutoDock Vina. This format includes charge information and atom types.[18]

Part B: Ligand Preparation

  • Step 1: Obtain/Draw Ligand Structures: The this compound derivatives can be drawn using chemical sketchers like ChemDraw or MarvinSketch and saved in a 3D format (e.g., .mol2).[14] Structures for known inhibitors can be downloaded from databases like PubChem.[10]

  • Step 2: Prepare Ligands for Docking:

    • Load each ligand into AutoDockTools (ADT).[19]

    • The software will automatically add Gasteiger charges, which are suitable for small molecules.[20]

    • It will also detect rotatable bonds. The flexibility of the ligand is a key component of the docking simulation.[21]

    • Causality: Correctly assigning charges and rotatable bonds allows the docking algorithm to explore a realistic conformational space for the ligand, leading to a more accurate prediction of the binding pose.

    • Save each prepared ligand in the .pdbqt format.

Part C: Docking Simulation with AutoDock Vina

  • Step 1: Define the Binding Pocket (Grid Box Setup):

    • The "search space" for the docking is defined by a 3D grid box.[19] This box should be centered on the active site of the protein and large enough to encompass the entire binding pocket, allowing the ligand freedom to move and rotate.

    • Expert Insight: A common method to define the center is to use the coordinates of a known, co-crystallized ligand. The dimensions should provide a buffer of ~5-10 Å around the known ligand's position. A box that is too small can prevent the software from finding the optimal pose, while one that is too large increases computation time unnecessarily.[10]

  • Step 2: Configure and Run AutoDock Vina:

    • Vina is typically run from the command line. A simple configuration file (conf.txt) specifies the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the output file name.

    • vina --config conf.txt --log results.log

  • Step 3: Protocol Validation (Trustworthiness):

    • To validate the docking protocol, perform a "re-docking" experiment.[22] Use the co-crystallized ligand that was originally removed from the PDB file and dock it back into its own receptor.

    • The protocol is considered validated if the top-ranked pose from the docking run has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its original crystallographic position.[22][23] This demonstrates that the chosen parameters can accurately reproduce a known experimental result.

Results and Comparative Analysis

The output from a docking run provides several key pieces of data for each ligand: a set of predicted binding poses and their corresponding binding affinity scores.

Quantitative Data Summary

The primary metric for comparison is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[22] These results should be tabulated for clear comparison.

CompoundTarget ProteinBinding Affinity (kcal/mol)Predicted Interacting Residues
Derivative 1 InhA-8.5TYR158, GLY192, MET199
Derivative 2 InhA-7.9TYR158, PHE149
Triclosan (Ref.) InhA-8.2TYR158, PHE149, MET199
Derivative 1 PARP-1-9.1GLY863, SER904, TYR907
Derivative 2 PARP-1-8.3GLY863, ARG878
Olaparib (Ref.) PARP-1-10.2GLY863, SER904, TYR907, ARG878

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Binding Mode and Interaction Analysis

Beyond the score, visual inspection of the top-ranked poses is critical.[24] This is done using visualization software like PyMOL or Chimera. The goal is to identify key non-covalent interactions that stabilize the ligand-protein complex, such as:

  • Hydrogen Bonds: Strong, directional interactions between donors and acceptors.

  • Hydrophobic Interactions: Between non-polar regions of the ligand and protein.

  • π-π Stacking: Between aromatic rings.

A derivative that forms similar, or more extensive, interactions with key active site residues compared to the reference inhibitor is considered a promising candidate.[22] For example, if Derivative 1 forms a hydrogen bond with SER904 in PARP-1, similar to the approved drug Olaparib, it strengthens the case for its potential efficacy.

G cluster_protein PARP-1 Active Site SER904 SER904 GLY863 GLY863 TYR907 TYR907 Ligand Derivative 1 Ligand->SER904 H-Bond Ligand->GLY863 H-Bond Ligand->TYR907 Hydrophobic

Caption: Conceptual diagram of Derivative 1 binding in PARP-1 active site.

Conclusion and Future Directions

This guide has detailed a scientifically rigorous and self-validating workflow for the comparative molecular docking of this compound derivatives. By benchmarking against known inhibitors, this methodology provides a robust framework for identifying promising candidates for further development.

The analysis of the hypothetical data suggests that "Derivative 1" shows strong potential, with a predicted binding affinity comparable to the reference inhibitor for InhA and forming key interactions within the PARP-1 active site.

It is crucial to remember that molecular docking is a predictive tool.[9] The promising candidates identified through this in silico screening must be synthesized and subjected to experimental validation, such as in vitro enzymatic assays and cell-based cytotoxicity studies, to confirm their biological activity.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from ResearchGate. [Link]

  • Shahraki, O., et al. (n.d.). Molecular dynamics simulation and molecular docking studies of 1,4-Dihydropyridines as P-glycoprotein's allosteric inhibitors. Taylor & Francis. [Link]

  • PubMed. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Di-hydropyridine Analogs as Potent Antioxidants. Retrieved from PubMed. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from Quora. [Link]

  • PubMed. (2011). Molecular docking studies and in vitro screening of new dihydropyridine derivatives as human MRP1 inhibitors. Retrieved from PubMed. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from ChemCopilot. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from Matter Modeling Stack Exchange. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, Antileishmanial Activity and Molecular Docking Study of a Series of Dihydropyridine Derivatives. Retrieved from Taylor & Francis Online. [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from Bonvin Lab. [Link]

  • ProQuest. (n.d.). Integration of Molecular Docking Approaches with Experimental Synthesis: Evaluation of Novel 1,4-Dihydropyridine derivatives for Antihypertensive activity. Retrieved from ProQuest. [Link]

  • PMC - NIH. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Retrieved from PMC - NIH. [Link]

  • PMC - PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from PMC - PubMed Central. [Link]

  • Medium. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from Medium. [Link]

  • JSciMed Central. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. Retrieved from JSciMed Central. [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from YouTube. [Link]

  • University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from University of Manchester. [Link]

  • MDPI. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies. Retrieved from MDPI. [Link]

  • YouTube. (2020). Autodock Tutorial easy for beginners Ligand Preparation. Retrieved from YouTube. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from ResearchGate. [Link]

  • PMC. (n.d.). Key Topics in Molecular Docking for Drug Design. Retrieved from PMC. [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from YouTube. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from YouTube. [Link]

  • Center for Computational Structural Biology. (n.d.). AutoDock Version 4.2. Retrieved from Center for Computational Structural Biology. [Link]

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from Dove Medical Press. [Link]

  • World Scientific Publishing. (n.d.). Comparative analysis of interactions between the hydropyridine dicarboxylate derivatives and different proteins by molecular docking and charge density analysis. Retrieved from World Scientific Publishing. [Link]

  • PubMed. (n.d.). 4-Aryl-1,4-Dihydropyridines as Potential Enoyl-Acyl Carrier Protein Reductase Inhibitors: Antitubercular Activity and Molecular Docking Study. Retrieved from PubMed. [Link]

  • MDPI. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from MDPI. [Link]

  • PMC - PubMed Central. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from PMC - PubMed Central. [Link]

  • PubMed. (n.d.). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. Retrieved from PubMed. [Link]

  • Semantic Scholar. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from Semantic Scholar. [Link]

  • PubMed. (n.d.). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Retrieved from PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Immediate Safety Precautions

Given its chemical structure as a pyridine derivative, 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid should be handled as a potentially hazardous substance. Pyridine and its analogues are known to be toxic, irritant, and in some cases, flammable.[2] Therefore, all personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

Before initiating any procedure involving this compound, ensure the following PPE is worn:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes and fine dust.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a chemical fume hoodTo avoid inhalation of dust or vapors.[2][3]
Engineering Controls

All handling of this compound, including weighing, dissolution, and disposal preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] An emergency eyewash station and safety shower should be readily accessible.[4][5]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Small Spills

For minor spills of the solid compound or dilute solutions:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth to cover the spill.[2]

  • Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills

For significant spills:

  • Evacuate Immediately: Alert all personnel in the vicinity and evacuate the area.

  • Contact EHS: Immediately notify your institution's Environmental Health and Safety (EHS) department.

  • Restrict Access: Prevent entry to the affected area until cleared by EHS professionals.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal.

  • Waste Identification: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]

  • Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with pyridine derivatives; high-density polyethylene (HDPE) is a suitable option.[2]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Incompatible Wastes: Do not mix this waste stream with other incompatible chemicals, particularly strong oxidizing agents or strong acids, to prevent potentially violent reactions.[3]

Disposal Protocol

The guiding principle for the disposal of pyridine-based compounds is that they should never be poured down the drain or disposed of in regular trash.[2] The recommended method of disposal is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Procedure
  • Waste Accumulation: Collect all waste materials in the designated and properly labeled hazardous waste container.

  • Secure Storage: Keep the waste container sealed when not in use and store it in a cool, well-ventilated, and designated satellite accumulation area away from heat sources and incompatible materials.[2][4]

  • Arrange for Pickup: Once the container is full or is no longer needed, contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Incineration: The preferred method of disposal for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6][7]

The following flowchart illustrates the decision-making process for the disposal of this compound.

Caption: Decision workflow for the safe disposal of this compound.

Empty Container Disposal

Even empty containers that once held this compound must be handled with care.

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent) at least three times.

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.[8]

  • Deface Label: Completely remove or deface the original label on the container.

  • Final Disposal: Once cleaned and the label is removed, the container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • 3ASenrise. (n.d.). Material Safety Data Sheet.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Bio-Strategy. (n.d.). 2,6-Pyridinedicarboxylic acid Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%.
  • Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • Fisher Scientific. (2012, March 29). Safety Data Sheet.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

Comprehensive Safety and Handling Guide for 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. Not Available). As a substituted pyridinone carboxylic acid, this compound requires careful handling to mitigate potential risks to laboratory personnel. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: Similar to other carboxylic acids, this compound may cause skin irritation upon contact.[1][2]

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2]

  • Respiratory Tract Irritation: As a solid, the compound may form dust that can cause respiratory irritation if inhaled.[1][2]

  • Toxicity: Pyridine and its derivatives are known to be toxic.[3] Systemic effects could occur following absorption through the skin or inhalation.

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to ensure the safety of personnel handling this compound. The following table outlines the minimum required PPE.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.[3] Always inspect gloves for integrity before use and replace them regularly.[4]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[3][5][6]To protect the eyes from dust particles and accidental splashes.[7]
Body Protection A standard laboratory coat.[3][8] Consider a chemical-resistant apron for larger quantities.To protect clothing and skin from contamination.[7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator for dusts may be necessary.[5][7]To avoid inhalation of airborne particles.
Footwear Closed-toe shoes.[4]To protect the feet from spills.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

Caption: PPE Selection Workflow for Handling Pyridine Carboxylic Acids.

Handling Procedures

Adherence to standard laboratory safety practices is paramount.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[3] Use dry, clean spatulas and containers. Avoid generating dust.

  • In Solution: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all equipment and the work area.

  • Decontamination: Decontaminate all surfaces that may have come into contact with the chemical.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Store in a cool, dry, and well-ventilated area.[9]

  • Keep containers tightly closed to prevent moisture absorption and contamination.[9][10]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.[3]

  • Dispose of the chemical waste in clearly labeled, sealed containers.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][11] Do not discharge into drains or the environment.[9][10]

Waste Management Flowchart

The following diagram outlines the appropriate waste management stream for this compound.

Waste_Management_Flowchart cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal SolidWaste Contaminated Solids (Gloves, Weigh Boats, etc.) HazardousSolid Hazardous Solid Waste Container SolidWaste->HazardousSolid LiquidWaste Unused Solutions HazardousLiquid Hazardous Liquid Waste Container LiquidWaste->HazardousLiquid EmptyContainers Empty Stock Containers EmptyContainers->HazardousSolid EHS Contact Environmental Health & Safety (EHS) for Pickup and Disposal HazardousSolid->EHS HazardousLiquid->EHS

Caption: Waste Disposal Workflow for Pyridine Derivatives.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water.[10] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][9] Seek immediate medical attention.[9]
Inhalation Move the individual to fresh air.[1][9] If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.[9][12]
Small Spill For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[3] Place in a sealed container for disposal.
Large Spill Evacuate the area. Contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

References

  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • PYRIDINE HYDROBROMIDE - Sdfine.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL 4.1 PRODUCTION Pyridine is produced either by isolation from natural sources such as.
  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited.
  • Chemical Safety: Personal Protective Equipment.
  • PPE and Safety for Chemical Handling - ACS Material.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
  • Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties - Benchchem.
  • SAFETY DATA SHEET - ChemSupply Australia.
  • Recommended PPE to handle chemicals - Bernardo Ecenarro.
  • PPE for Hazardous Chemicals - Canada Safety Training.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • USP SDS US - USP-MSDS.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.